molecular formula C7H6ClN3 B1355090 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 7205-45-0

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B1355090
CAS No.: 7205-45-0
M. Wt: 167.59 g/mol
InChI Key: IDHQZEYWWYINAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS 7205-45-0) is a versatile chemical building block with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . This compound serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research and development . Its imidazopyridine core is frequently incorporated into molecules designed to interact with specific biological enzymes or receptors . Researchers value this compound for developing novel drug candidates, with its derivatives being explored for potential therapeutic applications in areas such as inflammatory diseases, cancer, and neurological disorders . The product is offered in high purity, up to 99.70% as determined by HPLC , and requires storage in a cool, dry place, ideally between 2-8°C in an inert atmosphere . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHQZEYWWYINAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515783
Record name 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-45-0
Record name 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for obtaining 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The imidazo[4,5-c]pyridine core is a purine isostere, rendering its derivatives valuable as potential modulators of various biological targets.[1][2] This document details a rational, multi-step synthesis, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The proposed synthesis is designed to be robust and adaptable for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine ring system is a privileged structure in medicinal chemistry due to its structural analogy to naturally occurring purines.[2] This similarity allows molecules containing this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in pathogenic pathways. Consequently, derivatives of imidazo[4,5-c]pyridine have been investigated for a multitude of therapeutic applications, including their potential as anticancer, antiviral, and antihypertensive agents.[1] The specific target of this guide, this compound, represents a key intermediate that can be further elaborated to generate a diverse library of pharmacologically active compounds. The chloro-substituent provides a handle for cross-coupling reactions, while the methyl group on the imidazole ring can influence the molecule's solubility, metabolic stability, and binding affinity to its biological target.

Proposed Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-stage process. This strategy focuses on the initial construction of a suitably substituted pyridine ring, followed by the annulation of the imidazole moiety, and concluding with the regioselective methylation of the imidazole nitrogen.

Synthetic_Pathway A Starting Pyridine Derivative B Diaminopyridine Intermediate A->B  Reduction C 6-Chloro-3H-imidazo[4,5-c]pyridine B->C  Cyclization D Target Molecule: this compound C->D  N-Methylation

A high-level overview of the proposed synthetic workflow.

Stage 1: Synthesis of 4-Amino-6-chloropyridin-3-amine

The initial stage focuses on the preparation of the key intermediate, a diaminopyridine derivative. A common and effective method for introducing amino groups to a pyridine ring is through the reduction of a corresponding nitro compound.

Causality Behind Experimental Choices

The choice of a nitro-reduction pathway is predicated on the relative ease of introducing nitro groups to electron-deficient pyridine rings and the numerous well-established methods for their subsequent reduction to amines. Catalytic hydrogenation is selected for its high efficiency, clean reaction profile, and generally good yields.

Experimental Protocol: Reduction of a Nitropyridine Precursor

Materials:

  • 3-Amino-6-chloro-4-nitropyridine (or a related nitropyridine precursor)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or a suitable solvent)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a hydrogenation vessel, dissolve the nitropyridine precursor (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-amino-6-chloropyridin-3-amine, which can be purified by recrystallization or column chromatography.

Stage 2: Formation of the Imidazole Ring

The second stage involves the cyclization of the diaminopyridine intermediate with a one-carbon synthon to construct the imidazole ring, yielding the core imidazo[4,5-c]pyridine scaffold.

Causality Behind Experimental Choices

Formic acid is an ideal reagent for this transformation as it serves as both the source of the one-carbon unit and an acidic catalyst for the condensation and subsequent dehydration reactions. This one-pot procedure is highly efficient and typically proceeds in high yield.

Experimental Protocol: Cyclization with Formic Acid

Materials:

  • 4-Amino-6-chloropyridin-3-amine

  • Formic acid (88-98%)

Procedure:

  • To a round-bottom flask, add 4-amino-6-chloropyridin-3-amine (1.0 eq).

  • Add an excess of formic acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-chloro-3H-imidazo[4,5-c]pyridine.

Stage 3: N-Methylation of 6-Chloro-3H-imidazo[4,5-c]pyridine

The final stage is the regioselective methylation of the imidazole nitrogen to yield the target molecule. This is a crucial step where reaction conditions must be carefully controlled to favor the formation of the desired N-3 isomer.

Causality Behind Experimental Choices

The N-alkylation of imidazo[4,5-c]pyridines can result in a mixture of N-1 and N-3 isomers. The choice of base and solvent can significantly influence the regioselectivity of this reaction.[1] Using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) often favors methylation at the more sterically accessible nitrogen. Methyl iodide is a highly reactive and effective methylating agent for this transformation.

Experimental Protocol: N-Methylation

Materials:

  • 6-Chloro-3H-imidazo[4,5-c]pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 6-chloro-3H-imidazo[4,5-c]pyridine (1.0 eq) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Data Summary

StepReactantReagentsProductTypical Yield
1Nitropyridine PrecursorH₂, 10% Pd/C4-Amino-6-chloropyridin-3-amine85-95%
24-Amino-6-chloropyridin-3-amineHCOOH6-Chloro-3H-imidazo[4,5-c]pyridine90-98%
36-Chloro-3H-imidazo[4,5-c]pyridineNaH, CH₃IThis compound60-75%

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions at each stage, researchers can achieve good yields of the desired product. The strategic use of a nitro-reduction, cyclization with formic acid, and regioselective N-methylation offers a logical and experimentally sound approach for accessing this valuable heterocyclic building block. This guide serves as a foundational resource for scientists engaged in the synthesis of novel imidazo[4,5-c]pyridine derivatives for drug discovery and development.

References

An In-depth Technical Guide to 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[4,5-c]pyridine scaffold is a purine bioisostere, making it a privileged structure for interacting with a wide range of biological targets.[1][2] This document details the compound's core chemical properties, established synthetic pathways, reactivity profile, and potential applications in drug discovery, supported by authoritative references. It is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of this and related molecules.

Compound Identification and Core Structure

This compound is a substituted derivative of the imidazopyridine family. The fusion of an imidazole ring with a pyridine moiety creates a bicyclic system with unique electronic and structural properties that are conducive to interactions with biological macromolecules.[2] The specific placement of the chloro and methyl groups significantly influences the molecule's reactivity and potential biological activity.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, formulation, and analysis.

PropertyValueSource(s)
CAS Number 7205-45-0[3][4][5][6]
Molecular Formula C₇H₆ClN₃[3][4]
Molecular Weight 167.60 g/mol [3][4]
Appearance Solid (typical)[7]
Purity Typically ≥97%[7]
SMILES CN1C=NC2=C1C=NC(Cl)=C2[4]
Storage Inert atmosphere, 2-8°C[4]
  • ¹H NMR: Protons on the pyridine ring are expected in the aromatic region (δ 7.0-8.5 ppm). The N-methyl group would appear as a singlet further upfield (δ 3.5-4.5 ppm), and the imidazole proton would also be in the aromatic region.

  • ¹³C NMR: Aromatic carbons typically resonate in the δ 110-150 ppm range. The carbon bearing the chlorine atom will be influenced by the halogen's electronegativity. The N-methyl carbon signal is expected in the δ 30-40 ppm range.[8]

Synthesis and Purification

The synthesis of imidazo[4,5-c]pyridines generally involves the cyclization of appropriately substituted diaminopyridines.[9] A common and effective method is the Phillips cyclization, which involves heating a diaminopyridine precursor with a carboxylic acid or its derivative.

Conceptual Synthetic Workflow

A plausible synthetic route to this compound starts from a chlorinated diaminopyridine, followed by methylation. The critical step is the formation of the imidazole ring.

Figure 2. Conceptual workflow for the synthesis of the target compound.

Exemplary Laboratory Protocol

This protocol is a generalized procedure based on common synthetic methods for related imidazopyridines.[9]

  • Cyclization: To a solution of the appropriate 5-chloro-3,4-diaminopyridine precursor (1.0 eq) in polyphosphoric acid (PPA), add formic acid (1.2 eq).

    • Expert Insight: PPA serves as both a solvent and a powerful dehydrating agent, which is essential for driving the condensation and subsequent cyclization to form the imidazole ring.

  • Heating: Heat the reaction mixture to 120-140°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation of Intermediate: Collect the solid precipitate (6-Chloro-3H-imidazo[4,5-c]pyridine) by filtration, wash with cold water, and dry under vacuum.

  • N-Methylation: Suspend the dried intermediate (1.0 eq) in an anhydrous solvent like acetonitrile. Add a base such as potassium carbonate (2.0 eq) followed by methyl iodide (1.5 eq).

    • Expert Insight: Anhydrous conditions are critical to prevent side reactions. Potassium carbonate acts as a base to deprotonate the imidazole nitrogen, creating a nucleophile that attacks the methyl iodide.

  • Reaction and Purification: Stir the mixture at room temperature overnight. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its heterocyclic nature and substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is the most reactive site for nucleophilic attack. The electron-withdrawing nature of the fused ring system activates this position. This allows for the introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides) by displacing the chloride ion. This is a key strategy for generating analogues in medicinal chemistry.[10]

  • Electrophilic Substitution: The imidazole ring is generally electron-rich and can undergo electrophilic substitution, although the pyridine ring is electron-deficient. The exact position of substitution would depend on the reaction conditions and the directing effects of the existing substituents.

  • N-Alkylation/Arylation: While the N3 position is methylated, the other nitrogen atoms in the ring system possess lone pairs and could potentially react with strong electrophiles, though this is less common under standard conditions.

G cluster_0 r 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine p 6-Amino-substituted Product r->p SNA_r reaction reagent Nucleophile(e.g., R-NH₂)

Figure 3. Key reactivity via Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Drug Development

The imidazo[4,5-c]pyridine scaffold is a cornerstone in modern medicinal chemistry due to its resemblance to endogenous purines, allowing it to act as an antagonist or inhibitor in various biological pathways.[1]

  • Kinase Inhibitors: Many imidazopyridine derivatives have been investigated as inhibitors of various kinases, which are crucial targets in oncology.[2] The scaffold serves as an excellent "hinge-binding" motif in the ATP-binding pocket of many kinases.

  • Antiviral Agents: The structural similarity to purines makes this class of compounds promising candidates for antiviral therapies, potentially by interfering with viral nucleic acid synthesis.[1]

  • Anticancer Agents: Derivatives of imidazo[4,5-c]pyridines have been synthesized and evaluated as potential anticancer agents, showing activity against various cancer cell lines.[9] For instance, certain derivatives have shown promise as Poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety measures are imperative.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols.[11]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[12]

  • Hazard Statements: Commercial suppliers list hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][12]

References

The Enigmatic Mechanism of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine: A Technical Guide to a Scaffold of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the landscape of medicinal chemistry, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into the mechanistic underpinnings of this scaffold, with a specific focus on the yet-to-be-fully-elucidated compound, 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine. While direct, in-depth research on the specific mechanism of action for this particular molecule is not extensively available in peer-reviewed literature, this document will synthesize the wealth of information on closely related analogues to postulate a likely mechanism and provide a roadmap for its experimental validation. As senior application scientists, our role is not only to present what is known but also to chart a logical path through the unknown. This guide is structured to provide a comprehensive understanding of the imidazo[4,5-c]pyridine core, its therapeutic promise, and the experimental avenues that will be crucial in defining the precise biological role of this compound.

The Imidazo[4,5-c]pyridine Scaffold: A Foundation of Diverse Bioactivity

The structural resemblance of the imidazo[4,5-c]pyridine core to endogenous purines is a key factor driving its diverse biological activities.[1] This purine-like structure allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: Notably as inhibitors of protein kinases and Poly (ADP-ribose) polymerase (PARP).[1][2]

  • Antiviral Compounds: Demonstrating activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus.[1]

  • Antimicrobial Agents: Showing promise in combating fungal and bacterial infections.[1][3][4]

  • Central Nervous System (CNS) Modulators: Including positive allosteric modulators of the GABA-A receptor.[1]

This inherent versatility underscores the therapeutic potential of the imidazo[4,5-c]pyridine scaffold and provides a strong rationale for the investigation of novel derivatives like this compound.

Postulated Mechanism of Action: Kinase Inhibition as a Primary Hypothesis

Based on the substantial body of evidence for related compounds, the most probable mechanism of action for this compound is the inhibition of one or more protein kinases. Several studies have highlighted the potency of imidazo[4,5-c]pyridine derivatives as kinase inhibitors.[5][6][7]

A prime example is the development of imidazo[4,5-c]pyridin-2-one derivatives as potent inhibitors of Src family kinases (SFKs) for the treatment of glioblastoma.[5][6] These non-receptor tyrosine kinases are crucial regulators of cell proliferation, differentiation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-c]pyridine core of these inhibitors effectively occupies the ATP-binding pocket of the kinase domain, leading to the suppression of downstream signaling pathways.

The proposed interaction of this compound with a generic kinase ATP-binding site is depicted below:

G Postulated Binding of the Inhibitor in a Kinase ATP Pocket cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound ATP ATP Hinge Hinge Region ATP->Hinge DFG_motif DFG Motif ATP->DFG_motif Gatekeeper Gatekeeper Residue Inhibitor [Inhibitor Molecule] Inhibitor->Hinge Hydrogen Bonding Inhibitor->Gatekeeper Hydrophobic Interactions Inhibitor->DFG_motif Van der Waals Forces

Figure 1: Postulated binding mode of this compound within a kinase ATP-binding pocket.

The chloro and methyl substitutions on the core scaffold would be expected to modulate the binding affinity and selectivity towards different kinases. The chlorine atom, being an electron-withdrawing group, could influence the electronic properties of the ring system and potentially form halogen bonds with the protein. The methyl group could engage in hydrophobic interactions within the binding pocket.

Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation:

G Experimental Workflow for MoA Elucidation cluster_in_vitro In Vitro Characterization cluster_in_cellulo In Cellulo Validation cluster_in_vivo In Vivo Evaluation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Target_Identification Target Identification (e.g., Kinase Panel Screening) Phenotypic_Screening->Target_Identification Identifies potential targets Biochemical_Assays Biochemical Assays (e.g., IC50 Determination) Target_Identification->Biochemical_Assays Confirms direct inhibition Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Biochemical_Assays->Biophysical_Assays Characterizes binding kinetics Target_Engagement Target Engagement Assays (e.g., CETSA) Biophysical_Assays->Target_Engagement Confirms target interaction in cells Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Phospho-proteomics) Target_Engagement->Signaling_Pathway_Analysis Elucidates downstream effects Cellular_Phenotype_Analysis Cellular Phenotype Analysis (e.g., Apoptosis, Cell Cycle Arrest) Signaling_Pathway_Analysis->Cellular_Phenotype_Analysis Links target to cellular outcome Pharmacokinetics Pharmacokinetics (PK) (ADME studies) Cellular_Phenotype_Analysis->Pharmacokinetics Informs in vivo study design Pharmacodynamics Pharmacodynamics (PD) (Target modulation in vivo) Pharmacokinetics->Pharmacodynamics Relates exposure to target effect Efficacy_Studies Efficacy Studies (Disease models) Pharmacodynamics->Efficacy_Studies Demonstrates therapeutic potential

Figure 2: A comprehensive experimental workflow for elucidating the mechanism of action.

Detailed Methodologies

1. Kinase Panel Screening:

  • Objective: To identify the primary kinase targets of this compound.

  • Protocol:

    • Prepare a stock solution of the compound in DMSO.

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of human kinases (e.g., >400 kinases).

    • The screening is typically performed at a single concentration (e.g., 1 or 10 µM) using a radiometric or fluorescence-based assay to measure kinase activity.

    • Results are expressed as a percentage of inhibition relative to a control.

    • Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75%).

2. IC50 Determination for Lead Targets:

  • Objective: To quantify the potency of the compound against the identified kinase hits.

  • Protocol:

    • For each hit kinase, perform a dose-response assay.

    • Prepare serial dilutions of the compound.

    • Incubate the kinase, its specific substrate, and ATP with varying concentrations of the compound.

    • Measure the kinase activity at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3. Cellular Target Engagement Assays (e.g., CETSA):

  • Objective: To confirm that the compound binds to its intended target in a cellular context.

  • Protocol (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

    • Binding of the compound to its target protein will stabilize it against thermal denaturation, resulting in a shift in its melting curve to a higher temperature.

Quantitative Data Summary: A Hypothetical Scenario

To illustrate the expected outcomes of the initial screening and validation steps, the following table presents hypothetical data for this compound against a selection of kinases.

Kinase Target% Inhibition at 1 µMIC50 (nM)Cellular Target Engagement (CETSA Shift, °C)
Src 95%50+4.2
Fyn 88%120+3.8
Yes 75%250+2.5
EGFR 15%>10,000Not Determined
VEGFR2 22%>10,000Not Determined

Future Directions and Concluding Remarks

The imidazo[4,5-c]pyridine scaffold represents a fertile ground for the discovery of novel therapeutics. While the specific mechanism of action of this compound remains to be definitively elucidated, the existing body of research on related compounds strongly suggests a role as a kinase inhibitor. The experimental workflow detailed in this guide provides a robust framework for testing this hypothesis and for comprehensively characterizing the biological activity of this promising molecule.

The journey from a promising chemical scaffold to a clinically effective drug is a long and complex one. It is our hope that this technical guide will serve as a valuable resource for researchers dedicated to unraveling the therapeutic potential of this compound and other novel chemical entities. The insights gained from such investigations will undoubtedly contribute to the development of the next generation of targeted therapies.

References

"biological activity of imidazo[4,5-c]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Imidazo[4,5-c]pyridine Derivatives

Abstract

The imidazo[4,5-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is of significant interest in medicinal chemistry due to its structural and electronic resemblance to natural purines.[1][2][3][4] This bioisosteric similarity allows these derivatives to interact with a wide array of biological macromolecules, including enzymes and receptors, making them privileged structures in drug discovery.[4] Consequently, imidazo[4,5-c]pyridine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6] This guide provides a comprehensive overview of the key biological activities of these compounds, delves into their mechanisms of action, summarizes critical structure-activity relationships (SAR), and presents detailed experimental protocols for their evaluation. The focus is on providing researchers and drug development professionals with a foundational understanding of the therapeutic potential of this versatile chemical class.

Introduction: The Imidazo[4,5-c]pyridine Scaffold

Imidazopyridines are bicyclic heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring.[1] Depending on the fusion position, several isomers exist, with the imidazo[4,5-c]pyridine (also known as 3-deazapurine) being particularly significant.[7] Its core structure is analogous to purine, the fundamental building block of nucleic acids (adenine and guanine). This structural mimicry is the primary driver of its diverse biological activities, as it enables these molecules to function as competitive inhibitors or modulators of enzymes that recognize purine-based substrates, such as protein kinases.[4][8] The versatility of synthetic routes allows for systematic modification at various positions of the scaffold, enabling the fine-tuning of pharmacological properties and the development of highly selective and potent therapeutic agents.[1][9]

Key Biological Activities and Mechanisms of Action

The imidazo[4,5-c]pyridine nucleus is a cornerstone for developing agents targeting a multitude of disease states. The following sections detail the most prominent and well-researched biological activities.

Anticancer Activity

The purine-like structure of imidazo[4,5-c]pyridines makes them ideal candidates for the development of anticancer agents, particularly as inhibitors of enzymes crucial for cancer cell proliferation and survival.

2.1.1 Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their deregulation is a hallmark of cancer.[10] Imidazo[4,5-c]pyridine derivatives have been successfully developed as potent inhibitors of several kinase families.

  • Src Family Kinase (SFK) Inhibition: SFKs are non-receptor tyrosine kinases that play a critical role in signaling pathways controlling cell proliferation, survival, and migration. Their abnormal activation is implicated in the development of various cancers, including glioblastoma multiforme (GBM).[11] A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel SFK inhibitors.[11][12] For instance, compound 1s from a recent study demonstrated potent inhibition of Src and Fyn kinases and exhibited significant antiproliferative activity against multiple GBM cell lines, comparable to the known SFK inhibitor PP2.[11][12] Molecular dynamics simulations suggest these compounds bind to the ATP-binding site of the kinase domain, acting as competitive inhibitors.[11]

cluster_0 Kinase ATP-Binding Site cluster_1 Downstream Signaling ATP ATP Kinase Src Kinase Domain ATP->Kinase Binds & Activates Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->Kinase Competitively Inhibits Proliferation Proliferation Kinase->Proliferation Phosphorylates Substrates Survival Survival Kinase->Survival

Fig. 1: Competitive inhibition of Src kinase by imidazo[4,5-c]pyridine derivatives.
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of targeted therapy that sensitizes cancer cells to chemotherapy, particularly in tumors with deficiencies in DNA repair mechanisms. Certain imidazo[4,5-c]pyridine derivatives have shown moderate to good PARP inhibitory activity.[1] One compound demonstrated an IC₅₀ value of 8.6 nM and, when combined with the chemotherapeutic agent temozolomide, significantly enhanced the growth inhibition of human tumor cell lines.[1]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including inflammatory bowel disease (IBD) and certain cancers. Imidazo[4,5-c]pyridine derivatives have emerged as potent anti-inflammatory agents by modulating critical inflammatory pathways.

  • Dual JAK/STAT and NF-κB Pathway Inhibition: The JAK/STAT and NF-κB signaling pathways are primary drivers of pro-inflammatory cytokine production. A novel series of imidazo[4,5-c]quinoline derivatives were found to potently and simultaneously inhibit both pathways.[13] The lead compound, 8l , showed nanomolar inhibitory activity against interferon-stimulated genes (a marker of JAK/STAT activation) and the NF-κB pathway.[13] This dual inhibition led to a significant reduction in the release of multiple pro-inflammatory factors like TNF-α, IL-6, and IL-1β, and demonstrated strong anti-inflammatory effects in animal models of colitis.[13]

  • Cyclooxygenase (COX) Inhibition: Some diaryl-substituted imidazo[4,5-b]pyridine derivatives, which share a similar core structure, have been evaluated as COX-1 and COX-2 inhibitors.[14] Since the diaryl pharmacophore is a key feature of many anti-inflammatory drugs, these compounds showed effectiveness against both enzymes, with some exhibiting selectivity for COX-2, a key target for anti-inflammatory therapies with reduced gastrointestinal side effects.[14]

Antiviral Activity

The structural similarity to purine nucleosides makes the imidazo[4,5-c]pyridine scaffold a promising template for antiviral drug design.

  • Inhibition of RNA-Dependent RNA Polymerase: A series of imidazo[4,5-c]pyridines were developed and tested against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus.[1][2] Extensive modifications led to a highly active and selective molecule that was found to interact with the viral RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] This demonstrates the potential of this scaffold in developing direct-acting antiviral agents.

Other Notable Activities
  • Antimicrobial and Antifungal Activity: Various derivatives have been synthesized and tested against bacterial and fungal strains.[15] Some compounds have shown promising activity compared to standard antibiotics like Streptomycin and antifungals like Fluconazole, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range (4-8 µg/mL).[15] The proposed mechanism for some involves the inhibition of essential enzymes like glucosamine-6-phosphate synthase, which is vital for the synthesis of the fungal cell wall.[2]

  • Dual AT1 Receptor Antagonism and PPARγ Agonism: In a unique application, imidazo[4,5-c]pyridin-4-one derivatives have been designed as dual-acting agents for metabolic diseases.[16] One compound, 21b , was identified as a potent angiotensin II type 1 (AT1) receptor antagonist (IC₅₀ = 7 nM) and a partial peroxisome proliferator-activated receptor-γ (PPARγ) agonist (EC₅₀ = 295 nM).[16] Such dual-target agents could offer a multi-faceted approach to treating complex conditions like diabetic nephropathy.

Structure-Activity Relationship (SAR) Analysis

The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. SAR studies provide crucial insights for optimizing potency and selectivity.

For the imidazo[4,5-c]pyridin-2-one series targeting Src family kinases, a preliminary SAR was established:[11]

PositionSubstituent TypeImpact on Src Kinase Inhibitory Activity
R1 CyclopentylPreferred group; better than aromatic rings or short-chain alkanes.[11]
R1 CyclohexylAlso demonstrated potent activity.[11]
R2 4-ChlorophenylGenerally associated with good inhibitory activity across the series.[11]
R2 Other substituted phenylsModifications at this position significantly modulate potency.

This analysis highlights that lipophilic, cyclic substituents at the R1 position and an appropriately substituted aromatic ring at the R2 position are key for potent kinase inhibition in this particular series.

cluster_R1 R1 Position cluster_R2 R2 Position scaffold R1_info Aliphatic rings (e.g., Cyclopentyl) show higher activity than aromatic rings or short chains. R2_info Substituted phenyl rings (e.g., 4-Chlorophenyl) are crucial for potency. placeholder [Imidazo[4,5-c]pyridine Core]      |         |     R1        R2

Fig. 2: Conceptual SAR for imidazo[4,5-c]pyridine derivatives.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential for evaluating the biological activity of new chemical entities.

In Vitro Kinase Inhibition Assay (Example: Src Kinase)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.

Objective: To quantify the potency of imidazo[4,5-c]pyridine derivatives as inhibitors of Src kinase.

Materials:

  • Recombinant human Src kinase enzyme.

  • Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).

  • Adenosine triphosphate (ATP).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Test Compounds: Dissolved in 100% DMSO to create stock solutions.

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • 384-well white assay plates.

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations (typically ranging from 10 µM to 0.1 nM).

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of test compound dilution (or DMSO for control).

    • 5 µL of a solution containing the Src enzyme and substrate peptide in assay buffer.

  • Initiation: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Kinase Reaction: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near its Km value for Src).

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

Objective: To determine the effect of imidazo[4,5-c]pyridine derivatives on the viability and proliferation of a cancer cell line (e.g., U87 glioblastoma cells).[17]

Materials:

  • Human cancer cell line (e.g., U87, MCF-7, A549).[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compounds: Dissolved in DMSO.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well clear cell culture plates.

start Seed Cells in 96-well plate incubate1 Incubate 24h (allow attachment) start->incubate1 treat Treat with serial dilutions of Imidazo[4,5-c]pyridine incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize Solubilize formazan crystals (Add DMSO/SDS) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability and determine IC50 read->analyze

Fig. 3: Standard workflow for an MTT cell proliferation assay.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control wells. Determine the IC₅₀ value by plotting cell viability against the log of compound concentration.

Conclusion and Future Perspectives

The imidazo[4,5-c]pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its inherent purine-like properties provide a robust foundation for designing inhibitors of key enzymes involved in major diseases. Research has demonstrated its potential in developing potent and selective agents for oncology, inflammation, and infectious diseases.[1][3]

Future efforts should focus on several key areas. Firstly, expanding the exploration of the chemical space through advanced synthetic methodologies will continue to yield novel derivatives with improved potency and unique pharmacological profiles. Secondly, the application of computational chemistry and structure-based drug design will be crucial for optimizing ligand-target interactions and improving drug-like properties.[11] Finally, investigating dual-target or polypharmacological agents based on this scaffold, such as the combined AT1/PPARγ modulators, represents an exciting frontier for treating complex, multifactorial diseases.[16] As our understanding of disease biology deepens, the imidazo[4,5-c]pyridine core will undoubtedly remain a valuable template for the development of next-generation therapeutics.

References

The Evolving Landscape of Imidazo[4,5-c]pyridine Analogs: A Technical Guide to 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-3-methyl-3H-imidazo[4,5-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, particularly in oncology and immunology. Its structural resemblance to purines allows for interaction with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, structural analogs, and biological activities of derivatives of this core, with a focus on the rationale behind experimental design and the interpretation of structure-activity relationships (SAR).

The Core Scaffold: Synthesis and Significance of this compound

The synthesis of the this compound core is a critical starting point for the exploration of its analog space. A common synthetic route commences with a commercially available substituted pyridine, which undergoes a series of transformations including nitration, reduction, and cyclization to form the fused imidazopyridine ring system.

A representative synthetic pathway is outlined below:

Synthesis_of_Core_Scaffold A 2,6-dichloropyridine B 2,6-dichloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-amino-6-chloro-3-nitropyridine B->C Amination (NH3) D N-methyl-6-chloro-pyridine-2,3-diamine C->D Methylation & Reduction (e.g., MeI, then Fe/AcOH) E This compound D->E Cyclization (e.g., Formic Acid)

Figure 1: General synthetic scheme for the core scaffold.

The strategic placement of the chloro and methyl groups on the parent scaffold provides both electronic and steric handles for further functionalization and influences the molecule's pharmacokinetic and pharmacodynamic properties. The chlorine atom, in particular, can serve as a key attachment point for various substituents via nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of a wide chemical space.

Structural Analogs: A Systematic Exploration

The versatility of the this compound core allows for the generation of a diverse library of analogs through substitution at various positions of the bicyclic ring system. This section will systematically explore these analogs, categorized by the position of modification.

Substitution at the C2-Position

The C2-position of the imidazole ring is a common site for modification, often leading to significant changes in biological activity. Introduction of various aryl and heteroaryl groups at this position has been a fruitful strategy in the development of kinase inhibitors.

Representative Synthesis:

A prevalent method for introducing substituents at the C2-position involves the condensation of N-methyl-6-chloro-pyridine-3,4-diamine with a variety of aldehydes, followed by oxidative cyclization.

C2_Substitution cluster_0 Condensation & Cyclization A N-methyl-6-chloro- pyridine-3,4-diamine C 2-Substituted-6-chloro-3-methyl- 3H-imidazo[4,5-c]pyridine A->C B Aromatic/Heteroaromatic Aldehyde (R-CHO) B->C

Figure 2: Synthesis of C2-substituted analogs.

Structure-Activity Relationship (SAR) Insights:

The nature of the substituent at the C2-position plays a crucial role in determining the target specificity and potency of the resulting analog. For instance, the introduction of specific substituted phenyl rings has been shown to yield potent inhibitors of key signaling kinases.

Compound IDC2-Substituent (R)Target KinaseIC50 (nM)Reference
2a PhenylEGFR150Fictional Example
2b 4-AnilinophenylVEGFR250Fictional Example
2c 3-PyridylCDK985Fictional Example
Substitution at the C4- and C7-Positions

The pyridine ring of the scaffold offers additional sites for modification at the C4 and C7 positions. The chlorine at the C6-position can be displaced by various nucleophiles, or can participate in cross-coupling reactions to introduce new functionalities.

Representative Synthesis (Suzuki Coupling):

C6_Substitution A 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine C 6-Substituted-3-methyl-3H- imidazo[4,5-c]pyridine A->C Suzuki Coupling (Pd catalyst, base) B Aryl/Heteroaryl Boronic Acid (R-B(OH)2) B->C

Figure 3: C6-substitution via Suzuki coupling.

SAR Insights:

Modifications at these positions can significantly impact the molecule's solubility, metabolic stability, and target engagement. For example, introducing polar groups can enhance aqueous solubility, while bulky hydrophobic groups may improve binding to hydrophobic pockets of target proteins.

Biological Activities and Therapeutic Potential

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, with a particular emphasis on anticancer and anti-inflammatory applications.

Kinase Inhibition

A significant body of research has focused on the development of these analogs as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Key Kinase Targets:

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2 signaling is a clinically validated strategy to block angiogenesis, a critical process for tumor growth and metastasis.

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.

  • PI3Kα (Phosphoinositide 3-kinase alpha): The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell survival and proliferation. PI3Kα inhibitors are actively being investigated as anticancer agents.[1]

  • CDK9 (Cyclin-Dependent Kinase 9): CDK9 plays a crucial role in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Analog Imidazo[4,5-c]pyridine Analog Analog->RTK Inhibition Analog->PI3K Inhibition

Figure 4: Simplified kinase signaling pathway targeted by imidazo[4,5-c]pyridine analogs.

Anticancer Activity

Numerous studies have reported the potent in vitro and in vivo anticancer activity of this compound analogs against a variety of cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
3a MCF-7 (Breast)0.5Fictional Example
3b HCT116 (Colon)1.2Fictional Example
3c A549 (Lung)0.8Fictional Example

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.

General Procedure for the Synthesis of C2-Aryl-6-chloro-3-methyl-3H-imidazo[4,5-c]pyridines
  • To a solution of N-methyl-6-chloro-pyridine-3,4-diamine (1.0 mmol) in ethanol (10 mL), add the corresponding aryl aldehyde (1.1 mmol).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add an oxidizing agent (e.g., sodium metabisulfite) and stir for an additional 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons, confirming the presence of key functional groups and the overall structure.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of the structure, particularly for regioisomers.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, allowing for the determination of its elemental composition and confirming its identity.

Future Directions and Conclusion

The this compound scaffold continues to be a highly valuable template for the design of novel therapeutic agents. Future research efforts will likely focus on:

  • Exploration of Novel Substitutions: Investigating a wider range of substituents at all positions of the ring system to fine-tune biological activity and pharmacokinetic properties.

  • Multi-Targeted Drug Design: Developing analogs that can simultaneously inhibit multiple key targets in a disease pathway, potentially leading to enhanced efficacy and reduced drug resistance.

  • Advanced Formulation and Delivery: Improving the bioavailability and targeted delivery of promising lead compounds through advanced drug delivery technologies.

References

Foreword: The Chloro Group as a Master Key in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chloro Group in Imidazo[4,5-c]pyridines

The imidazo[4,5-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows its derivatives to function as potent modulators of various biological targets.[1][2][3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antihypertensive properties.[3] However, the core scaffold itself is merely a starting point. The true potential of this "privileged structure" is unlocked through precise functionalization, and in this context, the chloro group serves as a master key.

A strategically placed chlorine atom on the imidazo[4,5-c]pyridine ring is not merely a substituent; it is a versatile synthetic handle that opens a gateway to a vast chemical space. Its reactivity allows for the introduction of a diverse array of functional groups through two primary pathways: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these transformations, moving beyond simple reaction schemes to elucidate the underlying electronic principles and mechanistic details that govern their success. The focus here is on causality—understanding why certain conditions are chosen and how they influence the reaction outcome—to empower researchers in the rational design and synthesis of novel therapeutic agents.

Electronic Landscape: Why the Chloro Group is Activated

To comprehend the reactivity of a chloro-substituted imidazo[4,5-c]pyridine, one must first appreciate the electronic nature of the heterocyclic core. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is not uniform; it is most pronounced at the positions ortho and para to the nitrogen (C2, C4, C6). This polarization makes these positions susceptible to attack by nucleophiles.[4]

When an imidazole ring is fused to the pyridine core, it further modulates this electronic landscape. The overall system remains electron-deficient, critically activating any halogen substituent at the C4 or C6 positions for displacement. The mechanism of nucleophilic aromatic substitution hinges on the ability of the ring to stabilize the negative charge of the intermediate formed upon nucleophilic attack. As shown below, attack at the C4 position allows the negative charge to be delocalized onto the electronegative pyridine nitrogen, forming a stable resonance structure within the Meisenheimer complex.[4][5] This stabilization significantly lowers the activation energy for the reaction, making the chloro group a viable leaving group.

SNAr Workflow A 1. Combine Reactants (Chloro-substrate, K₂CO₃) in flame-dried flask under N₂ B 2. Add Solvent & Nucleophile (Anhydrous DMF, Benzylamine) A->B C 3. Heat Reaction (80 °C, monitor by LC-MS) B->C D 4. Aqueous Workup (Quench with H₂O, Extract with EtOAc) C->D E 5. Dry & Concentrate (Wash with brine, dry over Na₂SO₄, concentrate in vacuo) D->E F 6. Purify (Flash Column Chromatography) E->F G Pure Product (4-(Benzylamino)-1H-imidazo[4,5-c]pyridine) F->G Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R arcl Ar-Cl (Chloroimidazo[4,5-c]pyridine) boronic R-B(OH)₂ + Base [R-B(OH)₃]⁻

References

A Technical Guide to the Organic Solvent Solubility of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of chemical intermediates is a critical parameter in pharmaceutical development, influencing everything from reaction kinetics and purification efficiency to the ultimate formulation of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the solubility characteristics of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, a key heterocyclic building block. In the absence of extensive public solubility data for this specific compound, this document focuses on the underlying physicochemical principles governing its solubility and presents a definitive, best-practice methodology for its experimental determination. We provide a detailed protocol for the isothermal shake-flask method, the industry's "gold standard" for measuring thermodynamic solubility, enabling researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for understanding and quantifying the solubility of this and related compounds in various organic solvents.

Physicochemical Profile and Theoretical Solubility Considerations

Understanding the molecular structure of this compound is fundamental to predicting its behavior in different solvents. The molecule's key features dictate its polarity, hydrogen bonding capacity, and overall solvency.

Molecular Structure and Key Features:

  • CAS Number: 7205-45-0

  • Molecular Formula: C₇H₆ClN₃

  • Molecular Weight: 167.60 g/mol

The structure is composed of a fused imidazopyridine heterocyclic system. The primary determinants of its solubility are:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can interact with protic solvents (e.g., alcohols).

  • Imidazole Ring: This ring contains both a hydrogen bond donor (N-H, in the tautomeric 1H form) and acceptor (the sp²-hybridized nitrogen), though the N-methylation in the 3-position removes the primary hydrogen bond donor capability. The remaining nitrogen atom can still act as an acceptor.

  • Chloro Group: The electronegative chlorine atom induces a dipole moment, increasing the molecule's overall polarity compared to an unsubstituted parent ring. It also contributes to van der Waals interactions.

  • Methyl Group: The N-methyl group is an electron-donating group that slightly increases lipophilicity.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Add excess solid compound to vial B Add precise volume of organic solvent A->B Step 1.1 C Seal vial and agitate at constant temp (25°C) for 24-48 hours B->C D Filter supernatant with 0.45 µm syringe filter OR Centrifuge at high speed C->D E Collect clear saturated solution (filtrate) D->E F Accurately dilute filtrate E->F G Analyze by calibrated HPLC-UV method F->G H Calculate original concentration (mg/mL or M) G->H

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the imidazo[4,5-c]pyridine core, a fascinating heterocyclic system, has captivated the minds of chemists and pharmacologists alike. Its structural analogy to endogenous purines has made it a cornerstone in the development of novel therapeutics, driving a continuous evolution in its synthetic methodologies. This guide delves into the historical landscape of imidazo[4,5-c]pyridine synthesis, tracing its origins and the pivotal advancements that have shaped its preparation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital scaffold.

The significance of the imidazo[4,5-c]pyridine ring system, also known as 3-deazapurine, lies in its ability to mimic natural purines, allowing for the modulation of biological pathways involved in a myriad of diseases. This has led to the discovery of imidazo[4,5-c]pyridine derivatives with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The journey of its synthesis from early, often harsh, methods to the sophisticated and efficient strategies of today is a testament to the ingenuity of synthetic organic chemistry.

The Dawn of Imidazo[4,5-c]pyridine Synthesis: The Diaminopyridine Condensation Approach

The foundational and most enduring strategy for the construction of the imidazo[4,5-c]pyridine skeleton involves the cyclization of 3,4-diaminopyridine with a suitable one-carbon synthon. This approach, conceptually elegant and versatile, laid the groundwork for the majority of subsequent synthetic innovations.

One of the earliest and most straightforward implementations of this strategy is the reaction of 3,4-diaminopyridine with formic acid. Refluxing these two components together leads to the formation of the parent imidazo[4,5-c]pyridine. This method, while direct, often requires prolonged reaction times and high temperatures.

A significant improvement in this condensation approach was the use of triethyl orthoformate, which serves as a more reactive one-carbon source. This variation generally proceeds under milder conditions and provides cleaner reactions with good to excellent yields. The reaction is often catalyzed by acids, such as ytterbium triflate, which further enhances its efficiency.[1][2][3]

The versatility of the diaminopyridine condensation is further highlighted by its compatibility with a wide array of aldehydes and carboxylic acids. The reaction with aldehydes, often carried out under oxidative conditions, allows for the introduction of a variety of substituents at the 2-position of the imidazo[4,5-c]pyridine ring. Similarly, the use of carboxylic acids, frequently in the presence of a dehydrating agent like polyphosphoric acid (PPA), provides another avenue for the synthesis of 2-substituted derivatives.[1] This method has proven to be particularly robust and has been a workhorse in the synthesis of numerous imidazo[4,5-c]pyridine libraries for drug discovery programs.[1]

A Pictorial Representation of the Foundational Synthetic Route

Diaminopyridine_Condensation 3,4-Diaminopyridine 3,4-Diaminopyridine Pyridine ring with two adjacent amino groups Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Fused imidazole and pyridine rings 3,4-Diaminopyridine->Imidazo[4,5-c]pyridine Cyclization One-Carbon Synthon One-Carbon Synthon e.g., Formic Acid, Orthoformates, Aldehydes, Carboxylic Acids One-Carbon Synthon->Imidazo[4,5-c]pyridine

Figure 1: The fundamental synthetic strategy for imidazo[4,5-c]pyridines.

Evolution and Modernization of Synthetic Methodologies

While the condensation of 3,4-diaminopyridine remains a cornerstone, the relentless pursuit of efficiency, milder reaction conditions, and greater molecular diversity has led to the development of several innovative synthetic strategies.

Solid-Phase Synthesis for High-Throughput Chemistry

The advent of combinatorial chemistry and high-throughput screening necessitated the development of solid-phase synthetic routes to imidazo[4,5-c]pyridines. These methods allow for the rapid generation of large libraries of compounds for biological evaluation. A common approach involves anchoring a substituted pyridine precursor to a solid support and then carrying out the cyclization and subsequent modifications in a stepwise manner. This has proven to be a powerful tool in the exploration of the structure-activity relationships of imidazo[4,5-c]pyridine derivatives.

Multi-Component Reactions: A Step Towards Efficiency

More recently, multi-component reactions (MCRs) have emerged as an atom-economical and efficient strategy for the synthesis of complex heterocyclic systems, including imidazo[4,5-c]pyridines. These reactions involve the simultaneous combination of three or more starting materials in a one-pot fashion to generate the final product, often with high yields and operational simplicity.

Experimental Protocols: A Glimpse into the Chemist's Toolkit

To provide a practical understanding of the synthesis of this important scaffold, detailed experimental protocols for key historical and modern methods are outlined below.

Classical Synthesis of 2-Phenylimidazo[4,5-c]pyridine

This protocol exemplifies the foundational condensation reaction using an aromatic aldehyde.

Materials:

  • 3,4-Diaminopyridine

  • Benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 3,4-diaminopyridine in DMSO, add an equimolar amount of benzaldehyde and a slight excess of sodium metabisulfite.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to afford 2-phenylimidazo[4,5-c]pyridine.[4]

Modern Catalytic Synthesis of Imidazo[4,5-c]pyridine

This protocol illustrates a more contemporary approach using a catalyst to improve reaction efficiency.

Materials:

  • 3,4-Diaminopyridine

  • Triethyl orthoformate

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 3,4-diaminopyridine in acetonitrile, add an excess of triethyl orthoformate.

  • Add a catalytic amount of ytterbium(III) triflate to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired imidazo[4,5-c]pyridine.[1][2][3]

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsAdvantagesDisadvantages
Classical Condensation 3,4-Diaminopyridine, Formic Acid/AldehydeHigh temperature, long reaction timesSimple, readily available starting materialsHarsh conditions, potential for side products
Orthoformate Method 3,4-Diaminopyridine, Triethyl OrthoformateMilder conditions, often catalyticHigher yields, cleaner reactionsOrthoformates can be moisture sensitive
Solid-Phase Synthesis Resin-bound pyridine precursorStepwise, automatedAmenable to high-throughput synthesisRequires specialized equipment and linkers
Multi-Component Reactions Multiple starting materialsOne-pot, often catalyticHigh efficiency, atom economyCan be challenging to optimize

The Enduring Legacy and Future Directions

The history of imidazo[4,5-c]pyridine synthesis is a compelling narrative of chemical innovation. From the foundational condensation reactions to the sophisticated multi-component and solid-phase strategies, the evolution of its synthesis has been driven by the ever-present need for more efficient and versatile methods to access this medicinally privileged scaffold.

Future research in this area will likely focus on the development of even more sustainable and environmentally friendly synthetic methods, such as those employing biocatalysis or flow chemistry. The continued exploration of novel synthetic routes will undoubtedly lead to the discovery of new imidazo[4,5-c]pyridine derivatives with enhanced therapeutic potential, further solidifying the legacy of this remarkable heterocyclic system in the annals of medicinal chemistry.

References

Methodological & Application

The Strategic Utility of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Deep Dive into a Versatile Scaffold for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, the imidazo[4,5-c]pyridine core has emerged as a privileged structure, particularly in the design of targeted therapies such as kinase and PARP inhibitors. This application note focuses on a key derivative, 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine , detailing its significance, synthetic utility, and protocols for its application in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this potent building block.

The structural resemblance of the imidazo[4,5-c]pyridine core to purine nucleobases allows it to function as a potent hinge-binding motif for a variety of protein kinases, as well as a key pharmacophore in the inhibition of enzymes like poly(ADP-ribose) polymerase (PARP).[1] The presence of a chloro substituent at the 6-position of the bicyclic system offers a crucial handle for synthetic diversification through nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2][3]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.60 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in organic solvents such as DMSO, DMF, and chlorinated solvents.
StorageStore in a cool, dry place away from light and moisture.

Core Application: A Gateway to Potent PARP and Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent inhibitors of PARP and various protein kinases. The chloro group at the 6-position is readily displaced by a variety of nucleophiles, particularly amines, allowing for the systematic exploration of structure-activity relationships (SAR).

Application in PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response pathway.[4] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[4] The imidazo[4,5-c]pyridine scaffold has been successfully employed in the design of novel PARP-1 inhibitors.[1]

A key synthetic strategy involves the nucleophilic substitution of the 6-chloro group with a suitable amine-containing fragment, which often incorporates a terminal carboxamide or a bioisostere to interact with the nicotinamide-binding pocket of the PARP enzyme.

Experimental Protocols

Protocol 1: Synthesis of a 6-amino-substituted imidazo[4,5-c]pyridine derivative – A Key Intermediate for PARP Inhibitors

This protocol outlines a general procedure for the nucleophilic aromatic substitution of the chlorine atom in this compound with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperazine, morpholine, or a substituted aniline)

  • A suitable base (e.g., K₂CO₃, DIPEA)

  • A high-boiling point solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-substituted imidazo[4,5-c]pyridine derivative.

Causality behind Experimental Choices:

  • The use of a high-boiling point polar aprotic solvent facilitates the SNAr reaction by promoting the dissolution of the reactants and stabilizing the charged intermediate (Meisenheimer complex).

  • An excess of the amine and the presence of a base are crucial to drive the reaction to completion and to neutralize the HCl generated during the reaction.

  • Heating is necessary to overcome the activation energy of the SNAr reaction on the electron-rich heterocyclic system.

Application in Kinase Inhibitor Synthesis

The imidazo[4,5-b]pyridine scaffold, an isomer of the title compound's core, has been successfully utilized to develop potent dual FLT3/Aurora kinase inhibitors.[5] While a direct synthesis from this compound is not explicitly detailed in the provided search results, the general principles of SNAr chemistry are transferable. The 6-position of the imidazo[4,5-c]pyridine ring system can be functionalized with various amine-containing moieties to target the ATP-binding site of different kinases.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the central role of PARP in the DNA damage response and a typical workflow for the synthesis and evaluation of inhibitors derived from this compound.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Inhibitor 6-substituted imidazo[4,5-c]pyridine (PARP Inhibitor) Inhibitor->PARP1 Inhibition

Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition.

Experimental_Workflow Start 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine SNAr Nucleophilic Aromatic Substitution (Protocol 1) Start->SNAr Library Library of 6-substituted derivatives SNAr->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification BioAssay Biological Evaluation (e.g., PARP-1 inhibition assay) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation of imidazo[4,5-c]pyridine derivatives.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC₅₀) for a series of 6-substituted imidazo[4,5-c]pyridine derivatives against PARP-1, illustrating a typical outcome of an SAR study.

Compound IDR Group at 6-positionPARP-1 IC₅₀ (nM)
1 -Cl (Starting Material)>10,000
2a -NH(CH₂)₂OH520
2b -N(CH₃)₂850
2c 4-morpholinyl310
2d 4-(aminocarbonyl)phenylamino45
2e 4-(piperazin-1-yl)150
2f 4-(4-methylpiperazin-1-yl)98

Note: The data in this table is illustrative and intended to demonstrate the type of quantitative information generated in a drug discovery campaign.

Conclusion and Future Directions

This compound stands as a valuable and strategically important building block in medicinal chemistry. Its utility in the synthesis of targeted therapies, particularly PARP and kinase inhibitors, is well-established through the principles of nucleophilic aromatic substitution. The protocols and conceptual frameworks provided herein offer a guide for researchers to harness the potential of this scaffold in the development of next-generation therapeutics. Future work in this area will likely focus on the development of more selective and potent inhibitors by exploring novel and diverse substitutions at the 6-position, as well as modifications to the core imidazo[4,5-c]pyridine ring system itself.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this heterocycle is critical for the exploration of structure-activity relationships (SAR) in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for the Suzuki coupling of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine. We delve into the mechanistic underpinnings, explain the rationale behind the selection of catalysts, bases, and solvents, and provide detailed, field-proven experimental protocols and troubleshooting strategies to address the unique challenges posed by this heteroaryl chloride.

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate, has revolutionized modern organic synthesis.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool.[3]

The this compound substrate presents a unique set of challenges and opportunities. As a heteroaryl chloride, the carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts, demanding highly active catalyst systems for efficient oxidative addition.[4] Furthermore, the presence of Lewis basic nitrogen atoms within the imidazopyridine ring can lead to catalyst inhibition or poisoning, a common hurdle in the cross-coupling of nitrogen-rich heterocycles.[5][6]

This guide is designed to navigate these complexities, providing a logical framework for reaction optimization and successful synthesis.

Mechanistic Rationale: The Engine of the Reaction

A successful Suzuki coupling hinges on the smooth execution of a three-step catalytic cycle.[1][7][8] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides and requires a palladium center that is both electron-rich and not overly sterically hindered to facilitate the approach to the C-Cl bond.[1]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base.[1][7]

  • Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_add Oxidative Addition Intermediate (R-Pd(II)-X)L_n pd0->pd_add R-X (Aryl Chloride) pd_trans Transmetalation Intermediate (R-Pd(II)-R')L_n pd_add->pd_trans R'-B(OH)₂ / Base pd_trans->pd0 Reductive Elimination product R-R' (Product) pd_trans->product

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

Core Components: A Guide to Rational Selection

The success of coupling a challenging substrate like this compound is determined by the judicious choice of four key components.

The Catalyst System (Palladium Source & Ligand)

For unactivated heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ are often insufficient. The key is to use bulky, electron-rich ligands that promote the difficult oxidative addition step and stabilize the active Pd(0) species.[9][10]

  • Bulky Phosphine Ligands: These are the workhorses for coupling aryl chlorides. Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are effective.[10][11]

  • Biaryl Phosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos provide a powerful combination of steric bulk and electronic properties, creating highly active catalysts suitable for nitrogen-containing heterocycles.[12]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are often more thermally stable than phosphine ligands, making them excellent choices for difficult couplings.[2][11]

  • Precatalysts: Using commercially available, air-stable Pd(II) precatalysts (e.g., XPhos Pd G2/G3/G4) is highly recommended. These complexes rapidly generate the active Pd(0) species in situ under the reaction conditions, ensuring reproducibility and simplifying the reaction setup.[12][13]

The Base

The base plays a multifaceted role: it activates the boronic acid by forming a more nucleophilic boronate "ate" complex and facilitates the ligand exchange on the palladium center prior to transmetalation.[2][14][15][16]

  • Potassium Carbonate (K₂CO₃): A common, mild, and cost-effective base. It is often a good starting point for optimization.[17]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃, often providing better results in challenging couplings. Its higher cost is a consideration.

  • Potassium Phosphate (K₃PO₄): A non-nucleophilic, moderately strong base that is particularly effective for coupling nitrogen-containing heterocycles and sterically hindered substrates.[18] It is often the base of choice when others fail.

The Solvent

The solvent must solubilize the reactants and facilitate the high temperatures often required for C-Cl bond activation.

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are widely used, frequently in combination with water.

  • Aqueous Mixtures: The addition of water (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio) is common. Water helps to dissolve the inorganic base and can accelerate the transmetalation step.[13] For heteroaryl substrates, aqueous conditions can sometimes improve yields by engaging the ring nitrogens in hydrogen bonding, reducing their ability to poison the catalyst.[12][19]

  • Other Solvents: Toluene or DMF can also be effective depending on the specific substrates.

The Boron Reagent

While arylboronic acids are most common, alternatives can be advantageous.[11]

  • Arylboronic Acids: Readily available but can be prone to protodeboronation (cleavage of the C-B bond) under harsh conditions.[5]

  • Pinacol Boronate Esters (Bpin): More stable towards protodeboronation and are often used for isolating and purifying organoboron reagents. They are fully compatible with Suzuki coupling conditions.

  • Potassium Aryltrifluoroborates (BF₃K): Highly stable, crystalline solids that are less prone to protodeboronation and homocoupling.[2]

Experimental Protocols & Workflow

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

General Protocol for Suzuki Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • TLC plates, ethyl acetate, hexanes, celite, anhydrous sodium or magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium precatalyst.

    • Seal the vessel with a septum or cap.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add the degassed solvent to the reaction vessel. The mixture should be stirred to ensure homogeneity.

  • Reaction Execution:

    • Place the vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).

    • Stir the reaction vigorously for the specified time (typically 4-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup:

    • Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[7]

Workflow cluster_workflow Experimental Workflow setup 1. Reaction Setup (Add Reagents, Inert Atmosphere) addition 2. Solvent Addition (Degassed) setup->addition reaction 3. Reaction (Heat & Stir) addition->reaction workup 4. Aqueous Workup (Quench & Extract) reaction->workup purify 5. Purification (Chromatography) workup->purify product Pure Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Optimization & Data

The optimal conditions for Suzuki coupling can be highly substrate-dependent. The following table provides starting points for optimization based on established protocols for similar challenging heteroaryl chlorides.

Coupling Partner (R'-B(OH)₂)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH (4:1)100 (MW)ModerateMicrowave irradiation can significantly shorten reaction times.[17]
4-Methoxyphenylboronic acidXPhos Pd G3 (2%)K₃PO₄ (2.0)Dioxane/H₂O (10:1)100Good-ExcellentBuchwald systems are highly effective for heteroaryl chlorides.[12]
3-Thiopheneboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)DMF90Gooddppf is a robust ligand for a range of couplings.
Pyridine-3-boronic acidPd₂(dba)₃ / PCy₃ (2%/4%)K₃PO₄ (3.0)Dioxane/H₂O (5:1)110VariableCoupling with other N-heterocycles can be challenging due to catalyst inhibition.[18]
4-(Trifluoromethyl)phenylboronic acid[Pd(Amphos)Cl₂]₂ (1.5%)K₂CO₃ (2.0)Dioxane90GoodAmphos-based catalysts show excellent activity for heteroaryl chlorides.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature for C-Cl activation.3. Inappropriate catalyst/ligand system.1. Ensure rigorous degassing of solvent and use of inert atmosphere.2. Increase temperature in 10 °C increments.3. Screen more electron-rich/bulky ligands (e.g., switch from PPh₃ to a Buchwald ligand) or an NHC-based catalyst.
Catalyst Poisoning The Lewis basic nitrogen atoms of the imidazopyridine ring are coordinating to the Pd center, deactivating it.[5]1. Switch to a bulkier ligand (e.g., XPhos, tBuXPhos) to sterically disfavor N-coordination.2. Use a stronger base like K₃PO₄.[18]3. Increase catalyst loading slightly (e.g., from 1.5% to 3%).
Protodeboronation The boronic acid is being replaced by a proton from a source like water before it can transmetalate.[5]1. Use a more stable boron reagent like a pinacol ester or a BF₃K salt.2. Use a less aqueous solvent system or rigorously dried solvents.3. Use a stronger, less nucleophilic base like K₃PO₄.
Homocoupling Formation of R-R (from the halide) or R'-R' (from the boronic acid).1. Ensure the reaction is strictly anaerobic, as oxygen can promote boronic acid homocoupling.2. Use a well-defined precatalyst to avoid poorly-ligated Pd species that can promote side reactions.

References

Characterization of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine as a Kinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the characterization of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine as a potential kinase inhibitor. The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore in kinase inhibitor discovery, structurally resembling purine and exhibiting the potential to interact with the ATP-binding site of various kinases.[1][2] Derivatives of this scaffold have shown inhibitory activity against several kinase families, including Src family kinases, making this compound a person-of-interest for kinase-targeted drug discovery programs.[3][4]

This guide is structured to lead researchers through a logical workflow, from initial broad-spectrum screening to detailed biochemical and cellular characterization. The protocols provided are designed to be adaptable and serve as a robust starting point for a thorough investigation.

Rationale and Initial Assessment: Why Investigate this compound?

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The structural similarity of the imidazo[4,5-c]pyridine core to adenine, the purine base in ATP, provides a strong rationale for its investigation as a kinase inhibitor. This core structure can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[3]

The initial step in characterizing a novel compound like this compound is to assess its purity and structural integrity. Following this, a broad kinase panel screening is recommended to identify potential kinase targets.

Protocol 1: Initial Kinase Panel Screening

The most efficient method to identify the kinase targets of a novel compound is to screen it against a large, representative panel of kinases. Several commercial services offer such screening, providing a rapid and comprehensive overview of a compound's selectivity and potency.[5][6][7][8]

Objective: To identify which kinases are inhibited by this compound at a fixed concentration.

General Procedure:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. The final screening concentration is typically 1 or 10 µM.

  • Service Provider Selection: Choose a reputable contract research organization (CRO) that offers a comprehensive kinase screening panel (e.g., >300 kinases).

  • Assay Format: These services typically utilize well-established assay formats such as radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo™) to measure kinase activity.[5][7]

  • Data Analysis: The results are usually provided as a percentage of inhibition of each kinase relative to a DMSO control. Significant inhibition (typically >50% or >75%) indicates a "hit" that warrants further investigation.

Biochemical Characterization of "Hits"

Once potential kinase targets have been identified, the next step is to perform detailed biochemical assays to confirm the inhibitory activity and determine the potency (IC50) of the compound.

Protocol 2: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[9][10][11] This assay is highly sensitive and can be used for a wide variety of kinases.[12]

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase of interest

  • Specific substrate peptide/protein for the kinase

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). A typical concentration range would be from 100 µM down to 1 nM in 10-point, 3-fold dilutions.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Description
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Protocol 3: Mechanism of Action - ATP Competition Assay

This assay determines whether the inhibitor binds to the ATP-binding site of the kinase.

Objective: To determine if this compound is an ATP-competitive inhibitor.

Procedure:

  • Perform the kinase inhibition assay (as described in Protocol 2) at a fixed, inhibitory concentration of this compound (e.g., at its IC50 or IC80).

  • Repeat the assay with a range of ATP concentrations, typically from a low concentration (e.g., 10-fold below Km) to a high concentration (e.g., 10- to 100-fold above Km).

  • Data Analysis: Plot the percentage of inhibition by the compound against the ATP concentration. If the inhibition decreases as the ATP concentration increases, it suggests that the compound is competing with ATP for binding to the kinase.

Cellular Characterization: Target Engagement and Potency

Demonstrating that a compound can enter cells and bind to its intended target is a critical step in drug development.

Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).

Objective: To confirm the binding of this compound to its target kinase in living cells and determine its intracellular affinity.

General Procedure:

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the engineered cells in a 96-well plate.

    • Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.

    • Add serially diluted this compound.

  • BRET Measurement:

    • Add the NanoLuc® substrate.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of dual-filtered luminescence measurements.

  • Data Analysis: The displacement of the fluorescent tracer by the compound results in a decrease in the BRET signal. The data is used to generate a dose-response curve and calculate the intracellular IC50.

Protocol 5: Assessing Downstream Signaling (Western Blotting)

Inhibition of a kinase should lead to a decrease in the phosphorylation of its known downstream substrates. Western blotting is a standard technique to measure these changes.[3]

Objective: To determine if this compound inhibits the phosphorylation of a downstream substrate of its target kinase in cells.

Materials:

  • Cell line expressing the target kinase and its substrate.

  • This compound.

  • Phosphatase and protease inhibitors.

  • Primary antibodies specific for the phosphorylated substrate and the total substrate protein.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Treat cells with increasing concentrations of this compound for a specified time. Include a DMSO vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary antibody against the phosphorylated substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total substrate protein to serve as a loading control.

  • Data Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein with increasing compound concentration indicates target engagement and inhibition of the signaling pathway.

Visualization of Concepts

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Biochemical Characterization cluster_2 Cellular Characterization A Compound Synthesis & Quality Control B Broad Kinase Panel Screen (e.g., >300 kinases) A->B Purity & Identity Confirmed C IC50 Determination (e.g., ADP-Glo™ Assay) B->C Identify 'Hits' D Mechanism of Action (ATP Competition Assay) C->D Potency Confirmed E Target Engagement (e.g., NanoBRET™) D->E Biochemical MOA Defined F Downstream Signaling (Western Blot) E->F G Cellular Potency (Proliferation/Viability Assay) F->G

Caption: Workflow for characterizing a novel kinase inhibitor.

Example Signaling Pathway: Src Kinase

As imidazo[4,5-c]pyridine derivatives have been identified as Src family kinase inhibitors, the following diagram illustrates a simplified Src signaling pathway.[3][4] This serves as an example of a pathway that could be investigated if this compound is found to inhibit Src.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Proliferation STAT3->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Inhibitor 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine Inhibitor->Src

Caption: Simplified Src kinase signaling pathway.

Concluding Remarks

The journey of characterizing a novel compound as a kinase inhibitor is a meticulous process that requires a multi-faceted approach. This guide provides a foundational framework for researchers to systematically evaluate this compound. By following these protocols, from broad-based screening to specific cellular assays, a comprehensive profile of this compound's activity, potency, and mechanism of action can be established, paving the way for its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup and detailed protocols for the synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the preparation of the key intermediate, 5-chloro-pyridine-3,4-diamine, followed by cyclization to the imidazo[4,5-c]pyridine core, and concluding with N-methylation to yield the final product. Each protocol is accompanied by expert insights into the rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the synthetic strategy.

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, being a bioisostere of purine. This structural similarity allows compounds containing this moiety to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of imidazo[4,5-c]pyridine have been reported to exhibit potential as antiviral, anticancer, and anti-inflammatory agents, among others. The specific target of this guide, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug development programs. The chloro-substituent provides a handle for further functionalization, while the methyl group on the imidazole nitrogen can influence the compound's physicochemical properties and biological activity.

This guide is designed to provide researchers with a robust and reproducible methodology for the synthesis of this important compound, supported by scientific principles and references to established chemical literature.

Synthetic Strategy Overview

The synthesis of this compound is approached via a three-step sequence. This strategy was chosen for its logical progression, utilization of readily available starting materials, and the reliability of the individual transformations.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: N-Methylation A 2-Chloro-4-aminopyridine B 4-Amino-2-chloro-5-nitropyridine A->B Nitration (HNO3/H2SO4) C 5-Chloro-pyridine-3,4-diamine B->C Reduction (e.g., Fe/HCl) D 6-Chloro-3H-imidazo[4,5-c]pyridine C->D Cyclization (Triethyl orthoformate) E This compound D->E Methylation (CH3I, K2CO3)

The Versatile Virtuoso: Harnessing 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The imidazo[4,5-c]pyridine core is a cornerstone in contemporary drug discovery, prized for its structural resemblance to purines, which allows for strategic interactions with a multitude of biological targets.[1] Within this esteemed class of heterocycles, 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine emerges as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom, coupled with the inherent biological relevance of the imidazopyridine scaffold, renders it an ideal starting point for the synthesis of complex molecules with significant therapeutic potential.[1] Notably, this building block is a key intermediate in the synthesis of highly potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), such as GSK2126458, highlighting its importance in the development of cutting-edge cancer therapeutics.[2][3][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into the core reactivity of this molecule, offering detailed protocols for its derivatization through key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to rationally adapt them for the synthesis of novel compounds.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the C6-chloro substituent. This position is amenable to a variety of transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The principal reactions leveraging this reactivity are:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl, heteroaryl, and alkyl groups.

    • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the installation of a wide range of amino moieties.

  • Nucleophilic Aromatic Substitution (SNA r): For the direct displacement of the chloride with various nucleophiles.

The following sections will provide detailed application notes and protocols for each of these key transformations.

Application Note I: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the construction of biaryl and heteroaryl-aryl linkages.[6][7][8] In the context of this compound, this reaction allows for the direct attachment of a diverse array of aryl and heteroaryl groups at the C6 position, a crucial step in the synthesis of many biologically active molecules.[2][9]

Causality in Experimental Design:

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent.

  • Palladium Source: A variety of palladium sources can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices for their reliability and commercial availability.[2][9]

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For chloro-heterocycles, electron-rich and bulky phosphine ligands are often preferred to promote the oxidative addition step.

  • Base: An aqueous solution of a carbonate base, such as K₂CO₃ or Na₂CO₃, is typically used to activate the boronic acid partner for transmetalation.[2][9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly employed to dissolve both the organic and inorganic reaction components.

Illustrative Reaction Workflow: Suzuki-Miyaura Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine F Inert Atmosphere (N2 or Ar) A->F B Aryl/Heteroaryl Boronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Heating (e.g., 80-100 °C) F->G H Aqueous Work-up G->H I Extraction H->I J Chromatography I->J K 6-Aryl/Heteroaryl-3-methyl-3H- imidazo[4,5-c]pyridine J->K

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 6-Aryl-3-methyl-3H-imidazo[4,5-c]pyridine

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-methyl-3H-imidazo[4,5-c]pyridine.

ParameterRecommended ConditionRationale
Catalyst Loading 2-10 mol%Balances reaction efficiency with cost and ease of removal.
Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.
Reaction Time 2-24 hoursDependent on the reactivity of the specific coupling partners.

Application Note II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds.[10][11][12][13] This reaction is particularly valuable for the derivatization of this compound, as it allows for the introduction of a wide range of primary and secondary amines at the C6 position. This capability is crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

Causality in Experimental Design:

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, and base.

  • Palladium Precatalyst: Pre-formed palladium precatalysts, such as those developed by Buchwald and Hartwig, are often preferred for their air and moisture stability and high reactivity.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are typically employed to promote both the oxidative addition of the chloro-heterocycle and the reductive elimination of the aminated product.[14]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine nucleophile.[12]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to ensure a water-free reaction environment.

Illustrative Reaction Workflow: Buchwald-Hartwig Amination

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine F Inert Atmosphere (N2 or Ar) A->F B Primary or Secondary Amine B->F C Palladium Precatalyst & Ligand C->F D Strong Base (e.g., NaOtBu) D->F E Anhydrous Solvent (e.g., Toluene) E->F G Heating (e.g., 80-110 °C) F->G H Quenching G->H I Aqueous Work-up H->I J Chromatography I->J K 6-Amino-3-methyl-3H- imidazo[4,5-c]pyridine Derivative J->K

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 6-Amino-3-methyl-3H-imidazo[4,5-c]pyridine Derivatives

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 equivalents) to an oven-dried reaction vessel.

  • Add this compound (1.0 equivalent), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

  • Add the primary or secondary amine (1.1 equivalents) followed by anhydrous toluene.

  • Seal the reaction vessel and heat to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Dilute with water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 6-amino-3-methyl-3H-imidazo[4,5-c]pyridine derivative.

ParameterRecommended ConditionRationale
Base Strength Strong, non-nucleophilic (e.g., NaOtBu)Essential for deprotonating the amine without competing as a nucleophile.
Ligand Choice Bulky, electron-rich phosphine (e.g., XPhos)Promotes the key steps of the catalytic cycle for this substrate class.[14]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the palladium catalyst.

Application Note III: Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed cross-coupling reactions are highly effective, direct nucleophilic aromatic substitution (SNA r) offers a complementary and often more atom-economical approach for the functionalization of this compound. The electron-deficient nature of the pyridine ring, further activated by the fused imidazole moiety, facilitates the displacement of the C6-chloride by strong nucleophiles.

Causality in Experimental Design:

The feasibility and efficiency of an SNA r reaction are governed by the nature of the nucleophile, the solvent, and the reaction temperature.

  • Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, and certain amines, are typically required to displace the chloride.

  • Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are often used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).[15]

  • Temperature: Elevated temperatures are generally necessary to overcome the activation energy barrier for the reaction.

Illustrative Reaction Workflow: Nucleophilic Aromatic Substitution

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine D Heating (e.g., 80-150 °C) A->D B Nucleophile (e.g., NaOMe, R-SH) B->D C Polar Aprotic Solvent (e.g., DMF, DMSO) C->D E Aqueous Work-up D->E F Extraction E->F G Crystallization or Chromatography F->G H 6-Substituted-3-methyl-3H- imidazo[4,5-c]pyridine G->H

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Synthesis of 6-Alkoxy-3-methyl-3H-imidazo[4,5-c]pyridine

Materials:

  • This compound

  • Sodium methoxide (NaOMe) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add sodium methoxide (2.0 equivalents) at room temperature.

  • Heat the reaction mixture to 120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 6-methoxy-3-methyl-3H-imidazo[4,5-c]pyridine.

ParameterRecommended ConditionRationale
Nucleophile Strength Strong (e.g., alkoxides, thiolates)Necessary to overcome the stability of the aromatic system and displace the chloride.
Solvent Polarity Polar aprotic (e.g., DMF, DMSO)Stabilizes the charged intermediate and facilitates the reaction.[15]
Temperature Elevated (80-150 °C)Provides the required activation energy for the substitution to occur.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its utility as a versatile building block, particularly in the construction of medicinally relevant compounds, is undeniable. Through the judicious application of modern synthetic methodologies such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, chemists are empowered to rapidly and efficiently generate diverse libraries of novel imidazo[4,5-c]pyridine derivatives. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full potential of this valuable synthetic intermediate in their quest for the next generation of innovative therapeutics.

References

"derivatization of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine at the N3 position"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Regioselective Derivatization of the Imidazo[4,5-c]pyridine Core: Synthesis of N3-Substituted Derivatives from 6-Chloro-1H-imidazo[4,5-c]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Regioselectivity in Imidazo[4,5-c]pyridine Chemistry

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to interact with a diverse array of biological targets.[1][2] The 6-chloro substituent, in particular, serves as a versatile synthetic handle for further modifications, such as cross-coupling reactions. Derivatization of the scaffold's nitrogen atoms is a primary strategy for modulating the pharmacological profile of these molecules.

A key challenge in this field is the control of regioselectivity during substitution reactions.[3] The precursor, 6-Chloro-1H-imidazo[4,5-c]pyridine, exists as a mixture of tautomers, presenting multiple nucleophilic nitrogen atoms for potential derivatization. Direct alkylation or arylation reactions can lead to a mixture of regioisomers, complicating synthesis and purification.[4]

This guide focuses on synthetic strategies to achieve derivatization at the N3 position of the imidazole ring. It is critical to note that the target compound, "6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine," is itself an N3-derivatized product. Therefore, this document provides protocols starting from the N-unsubstituted precursor, 6-Chloro-1H-imidazo[4,5-c]pyridine , to generate various N3-substituted analogues, including the aforementioned N3-methyl derivative. We will detail a robust protocol for N-alkylation and, crucially, the self-validating analytical workflow required to unambiguously confirm the N3-regioisomeric structure.

Core Principles: Understanding Tautomerism and Reaction Control

The starting material, 6-Chloro-1H-imidazo[4,5-c]pyridine, can exist in two primary tautomeric forms, 1H and 3H, which are in equilibrium. The deprotonation of this system by a base generates an ambident nucleophile. The subsequent alkylation site is influenced by a combination of factors including the choice of base, solvent, temperature, and the nature of the electrophile (alkylating agent).[1][3] Generally, reactions conducted with potassium carbonate in DMF are common but often yield mixtures of N1 and N3 isomers, with the pyridine ring nitrogens also being potential sites of reaction in related scaffolds.[5][6] Consequently, rigorous analytical confirmation is not just recommended, but essential.

Below is a diagram illustrating the tautomeric equilibrium and the potential products of a generalized N-alkylation reaction.

G cluster_start Starting Material cluster_reaction Alkylation Reaction cluster_products Potential Products Tautomer1 6-Chloro-1H-imidazo[4,5-c]pyridine Tautomer2 6-Chloro-3H-imidazo[4,5-c]pyridine Tautomer1->Tautomer2 Equilibrium Reaction Base (K₂CO₃) Alkyl Halide (R-X) Solvent (DMF) Tautomer1->Reaction Tautomer2->Reaction ProductN3 N3-Alkylated Isomer (Desired) Reaction->ProductN3 ProductN1 N1-Alkylated Isomer (Side-product) Reaction->ProductN1

Caption: Tautomeric equilibrium and potential N-alkylation products.

Protocol 1: General Procedure for N-Alkylation of 6-Chloro-1H-imidazo[4,5-c]pyridine

This protocol describes a general method for the N-alkylation of the 6-Chloro-1H-imidazo[4,5-c]pyridine core using standard laboratory reagents. Optimization of temperature and reaction time may be required for specific alkylating agents.

Materials and Equipment
  • Reagents:

    • 6-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq)

    • Alkylating agent (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate) (1.1 - 1.5 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle with temperature controller

    • Condenser

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) and chamber

    • UV lamp (254 nm)

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) and anhydrous DMF (approx. 0.1 M solution).

  • Base Addition: Add finely powdered anhydrous potassium carbonate (2.2 eq) to the solution. Stir the suspension vigorously for 30 minutes at room temperature to ensure deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 50-80 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane eluent system). The starting material and two new product spots (regioisomers) are typically observed.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of DMF or EtOAc.

  • Solvent Removal: Concentrate the filtrate under reduced pressure (high vacuum is required to remove DMF).

  • Extraction: Dissolve the resulting residue in Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with water (3x) to remove residual DMF, followed by a wash with brine (1x).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purification: Purify the regioisomeric mixture by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/EtOAc or DCM/MeOH) to isolate the individual N1 and N3 isomers.

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃A standard, effective base for deprotonation of imidazole nitrogens.[5][6]
Solvent Anhydrous DMFA polar aprotic solvent that facilitates Sₙ2 reactions and dissolves the reactants.[5][6]
Temperature 50-80 °CProvides sufficient energy to overcome the activation barrier without causing degradation.
Equivalents (Alkyl Halide) 1.1 - 1.5 eqA slight excess ensures complete consumption of the starting material.
Equivalents (Base) 2.0 - 2.5 eqEnsures complete deprotonation of the starting material.

Protocol 2: A Self-Validating System for Regioisomer Confirmation

The synthesis of a single, well-characterized regioisomer is paramount. The following analytical workflow constitutes a self-validating system to ensure the correct structural assignment of the N3-substituted product.

Analytical Workflow

The crude product mixture and the purified isomers should be subjected to the following analysis pipeline.

Caption: Analytical workflow for isomer separation and confirmation.

Detailed Analytical Steps
  • Mass Spectrometry (LC-MS): Analyze both purified isomers. Both should exhibit the same mass-to-charge ratio (m/z) corresponding to the molecular weight of the alkylated product, confirming they are isomers.[5]

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The proton spectra of the two isomers will be distinct. Key differences will appear in the chemical shifts of the aromatic protons on the pyridine and imidazole rings.

    • ¹³C NMR: The carbon spectra will also show differences, particularly for the carbons adjacent to the site of substitution.

  • 2D NMR Spectroscopy (NOESY/HMBC) - The Decisive Step:

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful and definitive technique for assigning regiochemistry in these systems.[4][5][6] For an N3-substituted 6-Chloro-imidazo[4,5-c]pyridine, a spatial correlation (a cross-peak in the NOESY spectrum) will be observed between the protons of the newly introduced N3-alkyl group (e.g., the -CH₂- or -CH₃ protons) and the H4 proton of the pyridine ring.

    • Conversely, for the N1-isomer, a NOESY correlation would be expected between the N1-alkyl group protons and the H7 proton. The absence of a correlation to H4 and the presence of one to H7 would identify the N1-isomer.

    • Heteronuclear Multiple Bond Correlation (HMBC): This technique can further support the assignment by showing long-range (2-3 bond) correlations between the protons of the alkyl group and the carbons of the heterocyclic core (C2 and C3a for N3-substitution).[6]

Expected Data Summary for N3-Methyl-6-Chloro-3H-imidazo[4,5-c]pyridine
Analysis TypeExpected ResultPurpose
LC-MS Correct [M+H]⁺Confirms molecular weight and isomeric nature.
¹H NMR Singlet for N-CH₃ (~3.9 ppm); distinct aromatic proton shifts.Initial structural characterization.
¹³C NMR Signal for N-CH₃; distinct aromatic carbon shifts.Confirms presence of all carbons.
NOESY Critical: Cross-peak between N-CH₃ protons and H4 proton.Unambiguously confirms N3 substitution. [4][5]

References

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous compounds with significant therapeutic potential.[1][2][3][4] Its unique electronic properties and ability to engage in key biological interactions make it a focal point in drug discovery programs. The starting material, 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, represents a versatile platform for the synthesis of diverse compound libraries. The chlorine atom at the 6-position of the pyridine ring serves as a key handle for a variety of chemical transformations, enabling the introduction of diverse functional groups to modulate physicochemical properties and biological activity.

This guide provides a comprehensive overview of established and robust methodologies for the functionalization of this specific position. We will delve into the mechanistic underpinnings of each strategy, from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions, offering detailed, field-proven protocols for immediate application in a research setting.

Section 1: Foundational Strategy - Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the fused imidazole moiety, renders the 6-position susceptible to nucleophilic attack. The Nucleophilic Aromatic Substitution (SNAr) reaction is a direct and often efficient method for displacing the chloro substituent.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6] A nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7] Aromaticity is temporarily disrupted in this high-energy intermediate.[8] In the subsequent elimination step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The rate of this reaction is enhanced by the electron-withdrawing character of the heterocyclic nitrogen atoms, which stabilize the negative charge of the Meisenheimer intermediate.

Protocol: SNAr Amination

This protocol describes the direct displacement of the 6-chloro group with a primary or secondary amine.

Experimental Protocol: General Procedure for Amination

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent & Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Add the desired amine (1.2–2.0 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.5 eq.).

  • Reaction Conditions: Stir the mixture at a temperature ranging from 80 °C to 140 °C. The optimal temperature will depend on the nucleophilicity and boiling point of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Section 2: Versatile C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized synthetic chemistry, offering unparalleled scope and functional group tolerance for the formation of carbon-carbon and carbon-nitrogen bonds. For the this compound scaffold, these methods are indispensable for introducing aryl, heteroaryl, and diverse amino functionalities.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a premier method for creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[9] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[10][11]

Workflow for Pyridine Ring Functionalization

G start 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine snar Nucleophilic Aromatic Substitution (SNAr) start->snar R₂NH, Base suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)₂, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH, Pd Catalyst, Ligand, Base prod_amine 6-Amino-Substituted Product snar->prod_amine prod_aryl 6-Aryl/Heteroaryl-Substituted Product suzuki->prod_aryl prod_buchwald_amine 6-Amino-Substituted (Broader Scope) Product buchwald->prod_buchwald_amine

Caption: General strategies for functionalizing the 6-chloro position.

Catalytic Cycle Overview The Suzuki reaction mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is typically facilitated by a base.[9]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

Protocol: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.1–1.5 eq.), and a base (see table below, ~2.0-3.0 eq.).

  • Catalyst System: Add the palladium catalyst and, if required, a ligand (see table below).

  • Solvent: Degas a suitable solvent mixture (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O) by bubbling with argon or nitrogen for 15-20 minutes, then add it to the flask via syringe.

  • Reaction Conditions: Heat the mixture to the specified temperature (typically 80–120 °C) with vigorous stirring. Microwave irradiation can often significantly reduce reaction times.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or preparative HPLC.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Notes
Pd(PPh₃)₄ (5%)-Na₂CO₃, K₂CO₃Toluene/EtOH/H₂O90-110Standard, reliable conditions for many substrates.
Pd(dppf)Cl₂ (3-5%)-K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O80-100Excellent for heteroaryl boronic acids.
Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄Toluene/H₂O100Highly active catalyst system for challenging couplings.
Buchwald-Hartwig Amination: A Modern Approach to C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds, often succeeding where traditional SNAr reactions fail.[12][13] It offers exceptional scope, allowing for the coupling of aryl chlorides with a vast range of amines, including anilines, primary and secondary alkylamines, and even ammonia equivalents, under relatively mild conditions.[14][15]

Catalytic Cycle Overview The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl chloride to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[12][13] The choice of phosphine ligand is critical for success, as it modulates the stability and reactivity of the palladium intermediates.[14]

G pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd_complex L₂Pdᴵᴵ(Ar)(Cl) ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord R₂NH pd_amido_precursor [L₂Pdᴵᴵ(Ar)(HNR₂)]⁺Cl⁻ amine_coord->pd_amido_precursor deprotonation Deprotonation (Base) pd_amido_precursor->deprotonation pd_amido L₂Pdᴵᴵ(Ar)(NR₂) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Ar-NR₂

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Protocol: Buchwald-Hartwig Amination

  • Inert Setup: In a glovebox or under a strong flow of argon, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or microwave vial.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1–1.5 eq.).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane) via syringe.

  • Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring. Temperatures typically range from 80 °C to 110 °C.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude material by flash column chromatography.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Amine Scope
Pd₂(dba)₃ (1-2%)Xantphos (2-4%)Cs₂CO₃1,4-Dioxane100-110Primary/secondary alkylamines, anilines.
Pd(OAc)₂ (2-3%)BINAP (3-4%)NaOt-BuToluene90-100Good general system, especially for anilines.
RuPhos Pd G3 (1-3%)-K₃PO₄, K₂CO₃t-BuOH or Dioxane80-100Excellent for hindered primary and secondary amines.[14]

Section 3: Advanced Strategies - C-H Functionalization

While the 6-chloro position provides a direct handle for functionalization, direct C-H functionalization offers a complementary and atom-economical approach to modify other positions on the imidazopyridine scaffold.[1][2][3] For instance, the C3 position of the imidazole ring is often nucleophilic and can be targeted for functionalization through various methods, including multicomponent reactions or transition-metal-free approaches.[4][16][17][18] These advanced methods allow for subsequent diversification of the molecule after the initial modification at the C6 position, enabling a multi-vector approach to library synthesis.

References

Application Notes and Protocols for Fragment-Based Drug Design Utilizing 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for the discovery of high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target. These initial hits serve as starting points for structure-guided optimization, where they are grown, linked, or merged to generate potent and selective drug candidates.[2]

This guide focuses on a specific, synthetically tractable fragment: This compound . The imidazo[4,5-c]pyridine scaffold is a recognized "privileged" structure in medicinal chemistry, frequently found in compounds targeting various protein families, notably protein kinases.[3][4][5][6] The specific substitutions on this fragment—a chloro group and a methyl group—provide valuable chemical handles and vectors for future optimization while maintaining the core properties of a desirable fragment.

Fragment Profile and Suitability

The utility of a fragment is largely dictated by its physicochemical properties. These properties determine its solubility, binding promiscuity, and potential for chemical elaboration. This compound aligns well with the widely accepted "Rule of Three" (Ro3), a set of guidelines for designing effective fragment libraries.[7][8][9]

PropertyValue"Rule of Three" GuidelineRationale & Significance
Molecular Weight 167.60 g/mol [10][]≤ 300 DaLow complexity ensures a more efficient sampling of chemical space and provides ample room for optimization without leading to excessively large final molecules ("molecular obesity").
cLogP ~1.62[]≤ 3An optimal lipophilicity balances aqueous solubility (crucial for biophysical assays) with the ability to form favorable interactions in protein binding pockets, reducing the risk of non-specific binding.
Hydrogen Bond Donors 0[]≤ 3The absence of a donor simplifies the initial interaction profile. Donors can be strategically added during the hit-to-lead phase to target specific interactions identified through structural biology.
Hydrogen Bond Acceptors 2[]≤ 3The two nitrogen atoms in the imidazopyridine core can act as key hydrogen bond acceptors, providing well-defined anchor points for binding to protein targets like kinase hinge regions.
Rotatable Bonds 0≤ 3A rigid core reduces the entropic penalty upon binding, which can contribute to a more favorable binding affinity for a small molecule.
Topological Polar Surface Area (TPSA) 30.7 Ų[]≤ 60 ŲThis value suggests good potential for cell permeability in later stages of optimization.

Proposed Target Class: Protein Kinases

The imidazo[4,5-c]pyridine scaffold is a well-established hinge-binding motif in a multitude of protein kinase inhibitors.[3][4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The nitrogen atoms of the pyridine and imidazole rings are well-positioned to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. Therefore, this application note will proceed with the hypothetical scenario of screening this compound against a representative protein kinase.

The FBDD Workflow: A Biophysical Cascade Approach

A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to reliably detect weak fragment binding and eliminate false positives.[12][13] The core principle is orthogonal validation, where a hit from a primary screen is confirmed by a secondary method that relies on a different physical principle.[10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine SPR_Screen Primary Screen: Surface Plasmon Resonance (SPR) Fragment->SPR_Screen Screening @ 50-200 µM SPR_Hits Initial Hits (Binding Confirmed) SPR_Screen->SPR_Hits Identify binders, estimate KD NMR_Validation Orthogonal Validation: NMR Spectroscopy (STD) SPR_Hits->NMR_Validation Validated_Hits Validated Hits (Direct Binding Confirmed) NMR_Validation->Validated_Hits Confirm direct interaction XRay Structural Biology: X-ray Crystallography Validated_Hits->XRay Soak into crystals Structure Protein-Fragment Co-crystal Structure XRay->Structure Determine binding mode SBDD Structure-Based Drug Design (SBDD) Structure->SBDD Lead Potent Lead Compound SBDD->Lead Iterative optimization

Caption: High-level FBDD workflow from fragment screening to lead optimization.

Application Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Principle: SPR is a highly sensitive, label-free technique that measures changes in refractive index at a sensor surface where the target protein is immobilized.[14] It provides real-time data on binding kinetics and affinity, making it an excellent choice for primary fragment screening.[1][15]

Objective: To identify if this compound binds to the target kinase and to obtain an initial estimate of its dissociation constant (KD).

Materials:

  • Target: Purified protein kinase (e.g., >95% purity, concentration > 0.5 mg/mL).

  • Fragment: this compound, 100 mM stock in 100% DMSO.

  • SPR Instrument: Biacore, Carterra, or similar.

  • Sensor Chip: CM5 (carboxymethylated dextran) or similar.

  • Immobilization Buffers: 10 mM Sodium Acetate pH 4.0, 4.5, 5.0.

  • Activation Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), 0.1 M NHS (N-hydroxysuccinimide).

  • Blocking Reagent: 1 M Ethanolamine-HCl, pH 8.5.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), supplemented with 1-5% DMSO.

Methodology:

1. Protein Immobilization (Amine Coupling): a. Equilibrate the sensor chip with Running Buffer. b. Activate the surface with a 7-minute injection of a 1:1 mixture of EDC/NHS. c. Inject the protein kinase (diluted to 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (e.g., 8,000-12,000 Response Units, RU) is reached. d. Block any remaining active sites with a 7-minute injection of ethanolamine-HCl. e. A reference flow cell should be prepared similarly but without protein injection (activated and blocked) to subtract non-specific binding and bulk refractive index changes.

Causality: Amine coupling is a robust and common method for covalently attaching a protein to the sensor surface via its surface-exposed lysine residues. The choice of pH for the immobilization buffer is critical; a pH below the protein's isoelectric point (pI) imparts a net positive charge, promoting electrostatic pre-concentration on the negatively charged dextran surface and improving immobilization efficiency.

2. Assay Development & Fragment Screening: a. Prepare a dilution series of the fragment in Running Buffer. For a primary screen, a single high concentration (e.g., 200 µM) is often used. To determine affinity, a concentration series (e.g., 1 µM to 500 µM) is required. b. Ensure the final DMSO concentration is identical in all fragment solutions and the Running Buffer to minimize solvent mismatch artifacts.[14] c. Inject the fragment solutions over the protein and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with Running Buffer (e.g., 120 seconds). d. After each cycle, regenerate the surface if necessary using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine pH 2.5), which must be tested to ensure it does not denature the immobilized protein.

3. Data Analysis: a. Double-reference the raw data by subtracting the signal from the reference flow cell and then from a buffer-only (blank) injection. b. For a single-concentration screen, a binding response significantly above the noise level indicates a "hit". c. For affinity determination, plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to calculate the KD. d. A KD in the high micromolar (µM) to low millimolar (mM) range is expected for a fragment hit.

ParameterTypical Value
Protein Immobilization Level8,000 - 12,000 RU
Fragment Concentration (Screen)50 - 200 µM
Fragment Concentration (KD)8-point, 2-fold dilution from 500 µM
Association/Dissociation Time60s / 120s
Flow Rate30 µL/min
Running Buffer DMSO2-5%

Application Protocol 2: Orthogonal Validation by NMR Spectroscopy

Principle: Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique that is exceptionally sensitive for detecting the weak, transient binding typical of fragments.[16][17] It unambiguously confirms a direct interaction between the fragment and the target protein in solution, providing an excellent orthogonal validation for hits from surface-based assays like SPR.[18]

Objective: To confirm that the binding of this compound to the target kinase is a direct interaction and to identify which parts of the fragment are in closest proximity to the protein.

Materials:

  • Target: Purified protein kinase, 10-50 µM in a deuterated NMR buffer (e.g., 50 mM Phosphate Buffer in 99.9% D₂O, 150 mM NaCl, pH 7.0).

  • Fragment: 1-2 mM this compound in the same deuterated buffer.

  • NMR Spectrometer: ≥ 500 MHz, equipped with a cryoprobe.

Methodology:

1. Sample Preparation: a. Acquire a 1D ¹H NMR spectrum of the fragment alone to serve as a reference. b. Prepare the main sample containing the protein (e.g., 25 µM) and the fragment (e.g., 1 mM). The ligand should be in significant molar excess (e.g., 50-100 fold).[19]

2. STD NMR Experiment Setup: a. The STD experiment consists of two interleaved scans: an "on-resonance" scan and an "off-resonance" scan. b. On-resonance: A train of selective radiofrequency pulses is applied to a spectral region where only protein resonances appear (e.g., -0.5 to 0.5 ppm). This saturates the protein's protons. c. Off-resonance: The same pulse train is applied to a region far from any protein or ligand signals (e.g., 40 ppm) as a control. d. Magnetization (saturation) is transferred from the protein to a bound ligand via the nuclear Overhauser effect (NOE). When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity.[2] e. The off-resonance spectrum is subtracted from the on-resonance spectrum.

3. Data Acquisition and Analysis: a. Acquire the STD experiment with a suitable saturation time (typically 1-3 seconds). b. Process the resulting spectrum. Signals that appear in the final difference spectrum belong exclusively to the fragment that has bound to the protein. c. The intensity of the STD signals is proportional to how close that specific proton on the fragment is to the protein surface. By calculating the STD amplification factor for each proton, an "epitope map" can be generated, highlighting the fragment's binding interface.

Self-Validation: The presence of signals in the final difference spectrum is direct proof of binding in solution. Non-binders or compounds that interact with the surface in SPR via non-specific mechanisms will not produce an STD effect. This provides robust validation of the primary screen.

Application Protocol 3: Structural Characterization by X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional snapshot of how a fragment binds to its target protein.[20] This structural information is the cornerstone of the hit-to-lead optimization phase, revealing the precise interactions that can be leveraged to improve potency and selectivity.

Objective: To determine the co-crystal structure of the kinase-fragment complex, revealing the binding mode of this compound.

Materials:

  • Target: Highly purified, crystallizable protein kinase.

  • Fragment: 100 mM stock in 100% DMSO.

  • Reagents: Pre-grown apo-protein crystals, cryoprotectant solution.

Methodology:

1. Crystal Soaking: a. The most common method for obtaining fragment-bound structures is crystal soaking. This involves transferring pre-grown crystals of the apo-protein into a solution containing the fragment. b. Prepare a "soaking solution" by adding the fragment stock solution directly to the crystal mother liquor to a final fragment concentration of 5-50 mM. The final DMSO concentration should be controlled and tested for its effect on crystal integrity (typically <20%). c. Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to overnight. The optimal time is system-dependent and must be determined empirically.

2. Cryo-cooling and Data Collection: a. Briefly transfer the soaked crystal into a cryoprotectant solution (often the soaking solution supplemented with glycerol or ethylene glycol) to prevent ice formation. b. Loop the crystal and flash-cool it in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron source.

3. Structure Solution and Analysis: a. Process the diffraction data. b. Solve the structure using molecular replacement with the apo-protein structure as a search model. c. Carefully inspect the resulting electron density maps (Fo-Fc difference maps) for positive density corresponding to the bound fragment. The quality of the map should be sufficient to unambiguously determine the fragment's position and orientation. d. Refine the model with the fragment built into the density. The final structure will reveal key interactions, such as hydrogen bonds between the fragment's nitrogen acceptors and the kinase hinge region, and will show the vectors (e.g., the chloro- and methyl-substituted positions) available for chemical elaboration.

From Hit to Lead: The Path Forward

The structural information obtained from X-ray crystallography is paramount for the next phase: hit-to-lead optimization. Medicinal chemists will use this information to design new analogs of the fragment hit.

Hit_To_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Fragment Initial Fragment Hit (e.g., 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine) KD = 500 µM Growing Fragment Growing (Add functionality into adjacent pockets) Fragment->Growing Linking Fragment Linking (Connect to a second, nearby fragment) Fragment->Linking Lead Optimized Lead Compound KD = 50 nM Growing->Lead Linking->Lead

Caption: Common strategies for evolving a low-affinity fragment hit into a high-affinity lead compound.

  • Fragment Growing: The most common strategy, where synthetic chemistry is used to add functional groups to the fragment core, extending it into adjacent sub-pockets of the binding site to form new, favorable interactions. The chloro and methyl positions on the starting fragment are ideal vectors for this growth strategy.

  • Fragment Linking: If a second fragment is found to bind in a proximal pocket, the two can be chemically linked together to create a larger molecule with a significantly enhanced affinity, benefiting from an additive binding energy.

This iterative, structure-guided process allows for the efficient development of highly potent and optimized lead molecules from a simple, low-affinity starting point.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve a successful and efficient synthesis.

Introduction

This compound is a key building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various pharmacologically active molecules. Its structural resemblance to purines makes it a valuable scaffold for developing inhibitors of kinases and other enzymes implicated in a range of diseases, including cancer and viral infections.[1] The successful and efficient synthesis of this compound is therefore of significant interest.

This guide provides a comprehensive overview of a common synthetic route, highlighting potential pitfalls and offering practical solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and direct method involves a two-step process starting from a commercially available dichloropyridine derivative. The general workflow is as follows:

  • Amination: Selective nucleophilic aromatic substitution (SNAr) of a dichloropyridine with an amine to introduce the first nitrogen substituent.

  • Cyclization: Reaction of the resulting diaminopyridine intermediate with a suitable one-carbon source, such as formic acid or triethyl orthoformate, to form the imidazole ring. Subsequent methylation provides the target molecule.

Q2: Why is regioselectivity a concern during the synthesis?

A2: Regioselectivity is a critical aspect, particularly during the initial amination of the dichloropyridine starting material and the final N-methylation of the imidazo[4,5-c]pyridine core. The pyridine ring has multiple reactive sites, and controlling the position of substitution is crucial for obtaining the desired isomer.[2] Reaction conditions such as solvent, temperature, and the nature of the starting materials and reagents play a significant role in directing the reaction to the desired regioisomer.

Q3: What are the primary impurities I should be aware of?

A3: Common impurities can arise from several sources:

  • Isomeric products: Formation of undesired regioisomers during amination or methylation.

  • Incomplete cyclization: Residual diaminopyridine intermediate.[2]

  • Over-methylation: Dialkylation of the imidazo[4,5-c]pyridine ring system.

  • Hydrolysis products: If moisture is not carefully excluded, starting materials or intermediates may hydrolyze.

  • N-oxides: Oxidation of the pyridine nitrogen can occur, especially if oxidative conditions are present.[2]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Initial Amination Step

Question: I am experiencing a low yield during the nucleophilic aromatic substitution of 2,6-dichloro-3-aminopyridine with methylamine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this SNAr reaction are often attributed to several factors. The reactivity of dichloropyridines can be sluggish, and side reactions can compete with the desired substitution.

Causality and Solutions:

  • Insufficient Reaction Temperature: The SNAr reaction on an electron-rich pyridine ring often requires elevated temperatures to proceed at a reasonable rate.

    • Troubleshooting: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. A sealed-tube reaction or the use of a high-boiling point solvent like DMF or DMSO can be beneficial.

  • Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. An insufficient amount or a weak base can lead to protonation of the amine nucleophile, reducing its nucleophilicity.

    • Troubleshooting: Ensure at least one equivalent of a suitable base (e.g., K2CO3, Et3N) is used. For challenging substrates, a stronger, non-nucleophilic base might be necessary.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation and leave the anion more nucleophilic.

Problem 2: Incomplete Imidazole Ring Cyclization

Question: My reaction to form the imidazole ring from 6-chloro-N3-methylpyridine-3,4-diamine with formic acid is not going to completion, and I am isolating a significant amount of the starting diamine. How can I drive the reaction to completion?

Answer:

The cyclization of a diaminopyridine with formic acid is a condensation reaction that eliminates water. The equilibrium of this reaction can be unfavorable under certain conditions.[2]

Causality and Solutions:

  • Inefficient Water Removal: The presence of water can inhibit the reaction from proceeding to completion.[2]

    • Troubleshooting:

      • Dean-Stark Trap: If the reaction is run in a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to azeotropically remove water.

      • Dehydrating Agent: The use of a dehydrating agent like polyphosphoric acid (PPA) can be very effective for this type of cyclization.[3]

      • High Temperature: Running the reaction at a high temperature (e.g., refluxing in formic acid) can help to drive off the water as it is formed.

  • Insufficient Reaction Time or Temperature: The cyclization may be slow and require prolonged heating.

    • Troubleshooting: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Problem 3: Formation of Regioisomers during N-Methylation

Question: I am obtaining a mixture of N-methylated isomers of 6-chloro-3H-imidazo[4,5-c]pyridine. How can I control the regioselectivity to favor the desired 3-methyl isomer?

Answer:

The imidazo[4,5-c]pyridine scaffold has multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers.[2] The site of methylation is influenced by steric and electronic factors, as well as the reaction conditions.

Causality and Solutions:

  • Kinetic vs. Thermodynamic Control: The reaction may be proceeding under kinetic control, favoring the more accessible nitrogen, or thermodynamic control, favoring the more stable product.

    • Troubleshooting:

      • Choice of Base and Solvent: The choice of base and solvent can influence the position of deprotonation and subsequent alkylation. Experiment with different base/solvent combinations (e.g., NaH in DMF, K2CO3 in acetone).

      • Temperature: Lowering the reaction temperature may favor the formation of the kinetic product, while higher temperatures may favor the thermodynamic product.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to block one of the nitrogen atoms and direct methylation to the desired position. However, this adds extra steps to the synthesis.

Problem 4: Difficulty in Product Purification

Question: My final product, this compound, is difficult to purify from the reaction mixture. What purification strategies are recommended?

Answer:

Purification of heterocyclic compounds can be challenging due to their polarity and potential for interaction with silica gel.

Causality and Solutions:

  • Similar Polarity of Product and Impurities: Isomeric byproducts or unreacted starting materials may have similar polarities to the desired product, making chromatographic separation difficult.

    • Troubleshooting:

      • Column Chromatography Optimization:

        • Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds.

        • Stationary Phase: Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Test various solvents to find one in which the product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble.

      • Acid-Base Extraction: Utilize the basic nature of the imidazopyridine. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or re-extract the pure product.

Experimental Protocols

Synthesis of 6-chloro-N3-methylpyridine-3,4-diamine
  • To a solution of 2,6-dichloro-3-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or DMF, add methylamine (solution in THF or ethanol, 2.0-3.0 eq.) and a base such as potassium carbonate (1.5 eq.).

  • Heat the reaction mixture in a sealed tube or under reflux at a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Synthesis of this compound
  • To a solution of 6-chloro-N3-methylpyridine-3,4-diamine (1.0 eq.) in formic acid (excess), heat the mixture to reflux (around 100-110 °C).

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) under ice-cooling.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

StepKey TransformationCommon ReagentsTypical Yield (%)Key Challenges
1Amination of DichloropyridineMethylamine, K2CO3, DMF60-80Regioselectivity, Low Reactivity
2Imidazole Ring CyclizationFormic Acid or Triethyl Orthoformate70-90Incomplete Reaction, Water Removal
3N-Methylation (if applicable)Methyl Iodide, NaH, DMF50-70Regioisomer Formation
4PurificationColumn Chromatography, Recrystallization-Separation of Isomers, Product Polarity

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Cyclization Start 2,6-Dichloro-3-aminopyridine Intermediate1 6-chloro-N3-methylpyridine-3,4-diamine Start->Intermediate1 Methylamine, Base Product This compound Intermediate1->Product Formic Acid, Heat

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Low Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Cause3 Purification Loss Problem->Cause3 Solution1a Increase Temp/Time Cause1->Solution1a Solution1b Use Dehydrating Agent Cause1->Solution1b Solution2a Optimize Stoichiometry Cause2->Solution2a Solution2b Control Temperature Cause2->Solution2b Solution3a Optimize Chromatography Cause3->Solution3a Solution3b Attempt Recrystallization Cause3->Solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a core motif in numerous pharmacologically active agents, the efficient and controlled synthesis of these compounds is of paramount importance.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The guidance herein is structured to help you diagnose issues, understand the underlying chemical principles, and implement robust solutions to optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis of the imidazo[4,5-c]pyridine core, which is most commonly constructed via the condensation of a 3,4-diaminopyridine precursor with a carboxylic acid, aldehyde, or equivalent electrophile.

Issue: Low or No Yield of the Desired Product

Question: My condensation reaction between 3,4-diaminopyridine and a carboxylic acid/aldehyde is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach is crucial for diagnosis.

Causality & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the disappearance of the starting 3,4-diaminopyridine via TLC or LC-MS. If starting material remains, consider extending the reaction time or increasing the temperature. Many of these condensations require significant thermal energy to proceed efficiently.[4]

  • Sub-optimal Dehydration: The cyclization step to form the imidazole ring is a condensation that eliminates water. If water is not effectively removed, the reaction equilibrium can be hindered.[4]

    • High-Temperature Reactions: For reactions in solvents like toluene or xylene, a Dean-Stark trap is highly effective for azeotropic water removal.[4]

    • Acid-Catalyzed Reactions: When using acidic conditions, a strong dehydrating agent like Polyphosphoric Acid (PPA) can serve as both the solvent and the water scavenger, driving the reaction to completion at elevated temperatures. This method is simple, convenient, and often gives good yields.[5][6]

    • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction and improve yields, particularly for condensations in PPA or on a silica gel support.[5][6]

  • Inappropriate pH: The reaction pH can be critical. Condensations with carboxylic acids typically require acidic conditions to activate the carbonyl group. If using an orthoester (a carboxylic acid equivalent), a catalytic amount of acid is often beneficial to facilitate the reaction.[4][5]

  • Oxidative Aromatization (for Aldehyde Condensations): When an aldehyde is used, the initially formed imidazoline intermediate must be oxidized to the aromatic imidazo[4,5-c]pyridine. While atmospheric oxygen can sometimes suffice, it can be slow and inefficient.[4] Consider adding a mild oxidizing agent or ensuring the reaction is open to the air if this is the desired pathway.

Below is a general troubleshooting workflow to address low-yield issues.

G start Low Yield Observed check_sm Monitor Reaction (TLC/LCMS). Is Starting Material (SM) present? start->check_sm increase_cond Increase Temperature / Time Consider Microwave Irradiation check_sm->increase_cond Yes check_water Is water removal efficient? (e.g., Dean-Stark, PPA) check_sm->check_water No sm_present Yes sm_absent No increase_cond->check_sm Re-evaluate implement_dehydration Implement Dehydration Method: - Use Dean-Stark Trap - Use PPA as solvent/catalyst check_water->implement_dehydration No check_side_products Analyze crude mixture for side products (LCMS/NMR) check_water->check_side_products Yes water_no No water_yes Yes implement_dehydration->check_sm Re-run Reaction optimize_purification Review Purification Protocol. Check for product loss during workup or chromatography. check_side_products->optimize_purification No identify_side_products Identify side products. (e.g., incomplete cyclization, regioisomers, N-oxides). Address specific issue. check_side_products->identify_side_products Yes side_products_yes Yes side_products_no No

Caption: A workflow for troubleshooting low-yield imidazo[4,5-c]pyridine synthesis.

Issue: Formation of Regioisomers

Question: I am using an asymmetrically substituted 3,4-diaminopyridine, and the subsequent cyclization is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: This is a classic challenge in imidazo[4,5-c]pyridine synthesis. The initial acylation or condensation can occur at either the N3 or N4 amino group of the diaminopyridine, leading to two different product isomers. Directing the reaction to a single nitrogen is key.

Causality & Solutions:

The regiochemical outcome is governed by the relative nucleophilicity and steric accessibility of the two amino groups. You can exploit these differences to achieve selectivity.

  • Selective Acylation Strategy: A robust, two-step approach often provides the best control.[1][7]

    • Selective Acylation: First, selectively acylate one of the amino groups under carefully controlled conditions. For example, adding acetyl chloride slowly to 3,4-diaminopyridine in dimethylacetamide can favor acylation at the more nucleophilic 3-amino position.[7] Conversely, using a bulky acylating agent like di-tert-butyl dicarbonate can favor the less sterically hindered 4-amino position.[1]

    • Cyclization: Once the intermediate mono-acylated diamine is isolated, the subsequent cyclization is locked into a single regiochemical pathway.

  • Direct Condensation Control: While more challenging, it is sometimes possible to control selectivity in a one-pot reaction by modifying reaction conditions, though this is often substrate-dependent. Factors like the solvent, catalyst, and the nature of the electrophile can influence the isomer ratio.

The diagram below illustrates the two possible pathways leading to different regioisomers from a substituted 3,4-diaminopyridine.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products DAP Substituted 3,4-Diaminopyridine path_A Acylation at N3 (more nucleophilic/ hindered) DAP->path_A path_B Acylation at N4 (less nucleophilic/ accessible) DAP->path_B RCOOH R-COOH (or equivalent) RCOOH->path_A RCOOH->path_B isomer_A Regioisomer A path_A->isomer_A Cyclization isomer_B Regioisomer B path_B->isomer_B Cyclization

Caption: Regioisomeric outcomes in imidazo[4,5-c]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for the primary cyclization step?

A1: The choice of method depends on the scale and the specific substrates. The most common methods involve the condensation of 3,4-diaminopyridine with an appropriate one-carbon synthon.

Reagent TypeCommon ExamplesTypical Conditions & CatalystKey AdvantagesRef.
Carboxylic Acids Formic acid, Acetic acidReflux in neat acid; Polyphosphoric Acid (PPA) at 150-200 °C.Simple, readily available reagents. PPA drives reaction to completion.[5][6]
Orthoesters Triethyl orthoformateReflux in neat orthoester, often with catalytic HCl.Good for forming unsubstituted or simple alkyl-substituted imidazoles.[5]
Aldehydes Various aromatic/aliphatic aldehydesOften requires an oxidative step (e.g., air, Na₂S₂O₅ adduct) in a solvent like DMF or water.Access to a wide variety of 2-substituted derivatives.[3][8]
Modern Catalysis Carboxylic acids or orthoestersYtterbium triflate (Yb(OTf)₃) as a Lewis acid catalyst.Milder conditions, can improve yields for sensitive substrates.[5][9]

Q2: My final product is difficult to purify. What are some effective purification strategies?

A2: Imidazo[4,5-c]pyridines are basic compounds, which can influence their chromatographic behavior.

  • Column Chromatography: Standard silica gel chromatography is often effective. However, the basicity of the compounds can lead to tailing. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol.

  • Acid/Base Workup: You can sometimes purify the product by dissolving the crude material in an acidic aqueous solution (e.g., 1M HCl), washing with an organic solvent (like ethyl acetate or DCM) to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH or K₂CO₃) to precipitate or extract your product.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a highly effective method for obtaining pure material.[1]

Q3: I am trying to N-alkylate my synthesized imidazo[4,5-c]pyridine and am getting a mixture of isomers. How can I control this?

A3: This is a common issue analogous to the initial cyclization. The scaffold has multiple nitrogen atoms that can be alkylated. The regioselectivity is highly dependent on the reaction conditions.[4]

  • Tautomerism: The N-H proton on the imidazole ring can exist in tautomeric forms, allowing alkylation at either of the imidazole nitrogens.

  • Reaction Conditions: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a common starting point. Screening different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents can help optimize for the desired isomer.[4][8] Nonpolar solvents may favor alkylation at one position over another.[4] Characterization using 2D NMR techniques like NOESY and HMBC is often essential to definitively assign the structure of the resulting regioisomers.[8]

Experimental Protocols

Protocol 1: General Procedure for Cyclization using Polyphosphoric Acid (PPA)

This protocol is a general guideline adapted from common literature procedures for the synthesis of 2-substituted imidazo[4,5-c]pyridines.[6]

  • Place 3,4-diaminopyridine (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add Polyphosphoric Acid (PPA) in a quantity sufficient to ensure effective stirring (approx. 10-20 times the weight of the diaminopyridine).

  • Heat the mixture with stirring to 160-180 °C. The reaction mixture will become a thick, viscous solution.

  • Maintain the temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Allow the reaction to cool to below 100 °C and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated base (e.g., ammonium hydroxide or 10M NaOH) until the pH is > 8. This step is highly exothermic and should be performed in an ice bath.

  • The product will often precipitate as a solid, which can be collected by filtration. Alternatively, extract the product into an organic solvent such as ethyl acetate or a chloroform/isopropanol mixture.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

References

Technical Support Center: Purification Challenges of Chlorinated Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chlorinated imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established scientific principles and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your target molecules.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Persistent Impurities After Column Chromatography

Question: I've performed column chromatography on my crude chlorinated imidazopyridine, but I'm still observing persistent impurities in the 1H NMR and LC-MS. What are the likely culprits and how can I improve my separation?

Answer: This is a common challenge, often stemming from the co-elution of structurally similar impurities or unreacted starting materials. Chlorinated imidazopyridines, such as the well-known hypnotic agent zolpidem and its analogues, are frequently synthesized from 2-aminopyridines.[1] Let's break down the potential issues and solutions.

Troubleshooting Steps & Optimization:
  • Identify the Impurities:

    • Unreacted Starting Materials: Incomplete reactions can lead to the carryover of precursors like substituted 2-aminopyridines or α-haloketones.[1] These often have different polarities and can sometimes be removed with a simple aqueous wash if their solubility allows.

    • Isomeric Byproducts: Depending on the substitution pattern of your starting materials, the formation of regioisomers is possible. These can be notoriously difficult to separate due to very similar polarities.

    • Over-chlorination or Dehalogenation: The reaction conditions can sometimes lead to the formation of di- or tri-chlorinated species, or conversely, the loss of the chlorine atom.[2][3]

    • N-Oxides: The pyridine nitrogen in the imidazopyridine core is susceptible to oxidation, forming the corresponding N-oxide, which will have a significantly different polarity.[4][5]

  • Optimize Your Chromatography:

    • Solvent System Selection: A single solvent system may not be sufficient. Gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often resolve closely eluting compounds. A thorough screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

    • Stationary Phase Choice: While silica gel is the most common choice, consider alternative stationary phases if co-elution persists. Alumina (basic or neutral) can be effective for separating basic compounds like imidazopyridines. For very non-polar compounds, reversed-phase chromatography (e.g., C18) may provide better separation.

    • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not exceeding the column's capacity. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Alternative Purification Techniques:

    • Acid-Base Extraction: The basic nature of the imidazopyridine nitrogen can be exploited. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified product back into an organic solvent.[6]

    • Recrystallization: If your product is a solid, recrystallization is an excellent and often scalable purification method.[7][8] Finding the right solvent or solvent pair is key. The ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.

Issue 2: Product Degradation During Purification

Question: I'm noticing decomposition of my chlorinated imidazopyridine during purification, especially on silica gel. What could be causing this and how can I prevent it?

Answer: Chlorinated imidazopyridines can be sensitive to acidic conditions, and the slightly acidic nature of standard silica gel can catalyze degradation.[9] Additionally, prolonged exposure to certain solvents and light can also be detrimental.

Troubleshooting Steps & Optimization:
  • Deactivate the Silica Gel:

    • Before preparing your column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will help to prevent acid-catalyzed decomposition of your product on the column.

  • Minimize Contact Time:

    • Try to perform the chromatography as quickly as possible. This can be achieved by using a slightly more polar solvent system to increase the elution speed, or by using flash chromatography with applied pressure.

  • Solvent Stability:

    • Be aware of the stability of your compound in the chosen solvents. For example, chlorinated compounds can sometimes react with methanol over time.[9] If you suspect solvent-related degradation, try to use less reactive solvents and remove them as quickly as possible after purification.

  • Protect from Light:

    • Some organic molecules are light-sensitive.[10] It is good practice to protect your sample from direct light by wrapping your flasks and columns in aluminum foil.

Issue 3: Difficulty with Crystallization

Question: My purified chlorinated imidazopyridine is an oil, or I'm struggling to induce crystallization. What techniques can I use to obtain a solid product?

Answer: Obtaining a crystalline solid is often crucial for characterization and handling. If your compound is reluctant to crystallize, there are several techniques you can employ.

Troubleshooting Steps & Optimization:
  • Solvent Screening:

    • The choice of solvent is critical for successful crystallization.[11] A systematic screening of various solvents with different polarities is the first step. Look for a solvent that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Crystallization Methods:

    • Slow Evaporation: Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly. This can sometimes yield high-quality crystals.[12]

    • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent and place this solution in a sealed container with a larger volume of a "poor" solvent in which your compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.[13]

    • Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[13]

  • Salt Formation:

    • If the freebase is an oil, converting it to a salt can often facilitate crystallization. Common acids used for this purpose include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and tartaric acid. For example, zolpidem is often prepared as its tartrate salt.[14]

II. Data Presentation & Experimental Protocols

Table 1: Common Impurities in Chlorinated Imidazopyridine Synthesis
Impurity TypePotential OriginKey CharacteristicsSuggested Purification Strategy
Unreacted 2-AminopyridineIncomplete reactionBasic, often more polar than the productAcid wash, column chromatography
Unreacted α-HaloketoneIncomplete reactionNeutral, polarity variesColumn chromatography
RegioisomersNon-selective reactionVery similar polarity to the productHigh-performance liquid chromatography (HPLC), careful column chromatography
N-OxidesOxidation of pyridine nitrogenHighly polarColumn chromatography (will elute much later)
Dehalogenated ProductReductive side reactionsLess polar than the chlorinated productColumn chromatography
Experimental Protocol 1: Acid-Base Extraction for Purification
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 25 mL). The protonated imidazopyridine will move into the aqueous layer.

  • Separation: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a saturated solution of NaHCO₃ or 1 M NaOH until the solution is basic (confirm with pH paper).

  • Back-Extraction: Extract the neutralized aqueous solution with fresh organic solvent (e.g., 3 x 30 mL of dichloromethane). The neutral imidazopyridine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Experimental Protocol 2: Recrystallization from a Solvent Pair
  • Solvent Selection: Identify a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble. The two solvents must be miscible. A common pair is dichloromethane (good) and hexane (poor).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form. For better yields, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

III. Visualizations

Diagram 1: General Purification Workflow

G crude Crude Chlorinated Imidazopyridine extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography extraction->chromatography If impurities remain impurities1 Non-basic Impurities extraction->impurities1 Removes recrystallization Recrystallization chromatography->recrystallization If solid pure Pure Product chromatography->pure If oil impurities2 Closely Eluting Impurities chromatography->impurities2 Removes recrystallization->pure impurities3 Soluble Impurities recrystallization->impurities3 Removes

Caption: Decision workflow for purifying chlorinated imidazopyridines.

Diagram 2: Impurity Formation Pathways

G cluster_reactants Reactants cluster_products Products & Impurities 2-Aminopyridine 2-Aminopyridine product Chlorinated Imidazopyridine 2-Aminopyridine->product Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->product n_oxide N-Oxide product->n_oxide Oxidation dehalogenated Dehalogenated Product product->dehalogenated Reduction over_chlorinated Over-chlorinated Product product->over_chlorinated Excess Chlorinating Agent

Caption: Common side reactions leading to impurities.

IV. References

  • Sumalatha, Y., Ranga Reddy, T., Pratap Reddy, P., & Satyanarayana, B. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320. 15

  • SciSpace. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. 16

  • ResearchGate. (2019). Synthesis of zolpidem tartrate and analogues. 17

  • National Institutes of Health. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. 14

  • Royal Society of Chemistry. (n.d.). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. 18

  • ACS Publications. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. 19

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. 20

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. 21

  • (n.d.). Guide for crystallization. 13

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. 7

  • ACS Publications. (n.d.). Imidazo[1,2-a]pyridine 1-oxide. Synthesis and chemistry of a novel type of N-oxide. The Journal of Organic Chemistry. 4

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. 22

  • Beilstein Journal of Organic Chemistry. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. 5

  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. 23

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. 1

  • National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. 12

  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives. 6

  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. 24

  • National Institutes of Health. (n.d.). Transition-Metal-Free C–H Amidation and Chlorination: Synthesis of N/N′-Mono-Substituted Imidazopyridin-2-ones from N-Pyridyl-N-hydroxylamine Intermediates. 25

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. 8

  • (n.d.). Ultra Purification of Ionic Liquids by Melt Crystallization. 26

  • National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. 27

  • National Institutes of Health. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PMC. 28

  • ResearchGate. (n.d.). K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources | Request PDF. 29

  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. 30

  • PubMed. (2004). Dehalogenation of chlorinated aromatic compounds using a hybrid bioinorganic catalyst on cells of Desulfovibrio desulfuricans. Biotechnology Letters. 2

  • National Institutes of Health. (n.d.). Enhancement of the Microbial Dehalogenation of a Model Chlorinated Compound. PMC. 3

  • MDPI. (n.d.). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. 31

  • PubMed. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Water Research. 9

  • ResearchGate. (n.d.). (PDF) Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. 11

  • National Institutes of Health. (n.d.). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. PMC. 32

  • ResearchGate. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. 33

  • PubMed. (2009). Stability of selected chlorinated thiazide diuretics. Journal of Pharmaceutical and Biomedical Analysis. 10

  • PubMed Central. (n.d.). High-resolution elemental mass spectrometry using LC-ICP-nanospray- Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. 34

  • (n.d.). Feasibility of using a chlorination step to reduce excess sludge in activated sludge process. 35

  • PubMed. (2022). Formation of halogenated disinfection byproducts in chlorinated real water during making hot beverage: Effect of sugar addition. 36

  • PubMed. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A. 37

  • PubMed. (2003). Abiotic transformation of chlorpyrifos to chlorpyrifos oxon in chlorinated water. Environmental Toxicology and Chemistry. 38

  • PubMed. (n.d.). Chlorinated Cyanurates in Drinking Water: Measurement Bias, Stability, and Disinfectant Byproduct Formation. 39

References

"troubleshooting low yield in 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a structured, question-and-answer format to address specific experimental issues and enhance your synthetic success.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route begins with a substituted nitropyridine, followed by selective reduction and subsequent cyclization to form the imidazopyridine core. The final step involves the regioselective methylation of the imidazole nitrogen. Each of these stages presents unique challenges that can contribute to low overall yield.

DOT Script for Synthetic Pathway Visualization

Synthetic_Pathway Start 2,4-Dichloro-3-nitropyridine Intermediate1 4-Amino-2-chloro-3-nitropyridine Start->Intermediate1 Amination Intermediate2 N-Methyl-4-amino-2-chloro-3-nitropyridine (or related isomer) Intermediate1->Intermediate2 Methylation Intermediate3 5-Chloro-N4-methylpyridine-3,4-diamine Intermediate2->Intermediate3 Nitro Reduction Intermediate4 6-Chloro-1H-imidazo[4,5-c]pyridine Intermediate3->Intermediate4 Cyclization FinalProduct 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine Intermediate4->FinalProduct N-Methylation

Caption: A plausible synthetic route for this compound.

Part 1: Troubleshooting the Diaminopyridine Precursor Synthesis

The quality and yield of the diaminopyridine precursor are critical for the success of the subsequent cyclization step. This stage often involves amination, nitration, and nitro-group reduction, each with its own set of potential pitfalls.

FAQ 1: I am observing a low yield during the initial amination of 2,4-dichloro-3-nitropyridine. What are the likely causes and solutions?

Answer: Low yields in the nucleophilic aromatic substitution (SNAr) of dichloronitropyridines can stem from several factors. The reaction's success hinges on the reactivity of the amine, the choice of solvent, and the reaction temperature.

  • Causality: The two chlorine atoms on the pyridine ring have different reactivities due to the electronic effects of the nitro group. Incomplete reaction can occur if the conditions are not optimized to favor the substitution at the desired position. Side reactions, such as disubstitution or reaction with the solvent, can also consume starting material.

  • Troubleshooting Steps:

    • Amine Reactivity: Ensure your amine is of high purity and free of water. If using an amine salt, ensure the base used for neutralization is strong enough and added in the correct stoichiometry.

    • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally effective for SNAr reactions. However, ensure they are anhydrous, as water can compete with the amine as a nucleophile.

    • Temperature Control: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material or product. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.

    • Base Selection: If a base is required to scavenge the HCl produced, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is recommended to avoid competing reactions.

ParameterRecommendationRationale
Solvent Anhydrous DMF or DMSOPromotes SNAr reactions and dissolves reactants.
Temperature 80-120 °C (monitor by TLC)Balances reaction rate and potential for decomposition.
Base K₂CO₃ or DIPEA (1.5-2.0 equiv.)Neutralizes HCl without competing as a nucleophile.
FAQ 2: During the reduction of the nitro group to an amine, I am also losing the chloro-substituent (hydrodechlorination). How can I prevent this?

Answer: The selective reduction of a nitro group in the presence of an aryl chloride is a common challenge. The choice of reducing agent and reaction conditions is paramount to achieving chemoselectivity.

  • Causality: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is highly efficient for nitro group reduction but can also readily catalyze the hydrogenolysis of aryl chlorides, especially on an electron-rich pyridine ring.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Opt for reducing agents known for their chemoselectivity. Tin(II) chloride (SnCl₂) in acidic media (e.g., concentrated HCl) is a classic and effective method for selectively reducing nitro groups without affecting aryl chlorides[1]. Iron powder in acetic acid or ammonium chloride is another viable option.

    • Reaction Conditions: If using catalytic hydrogenation, careful selection of the catalyst and conditions is crucial. Using a poisoned catalyst or a milder reducing agent like sodium dithionite (Na₂S₂O₄) can sometimes prevent hydrodechlorination[2].

    • Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Over-reduction can be minimized by stopping the reaction as soon as the starting material is consumed.

DOT Script for Selective Nitro Reduction Decision Tree

Nitro_Reduction_Troubleshooting Start Low yield/loss of Cl during nitro reduction? CheckReagent What reducing agent was used? Start->CheckReagent PdC Pd/C or other noble metal catalyst CheckReagent->PdC Catalytic Hydrogenation OtherReagent SnCl2, Fe, Na2S2O4 CheckReagent->OtherReagent Chemical Reductant SolutionPdC Switch to chemoselective reagent. (e.g., SnCl2/HCl or Fe/AcOH) PdC->SolutionPdC CheckConditions Are reaction conditions too harsh? (high temp/pressure) OtherReagent->CheckConditions OptimizeConditions Optimize temperature and reaction time. Monitor closely. CheckConditions->OptimizeConditions Yes PurificationIssue Consider purification losses. CheckConditions->PurificationIssue No N_Methylation_Factors Regioselectivity Regioselectivity of N-Methylation Base Choice of Base (e.g., NaH vs. K2CO3) Regioselectivity->Base Solvent Solvent Polarity (e.g., DMF vs. Toluene) Regioselectivity->Solvent Temperature Reaction Temperature Regioselectivity->Temperature Sterics Steric Hindrance Regioselectivity->Sterics

References

"how to improve the regioselectivity of imidazo[4,5-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity in Your Experiments

Welcome to the technical support center for imidazo[4,5-c]pyridine synthesis. As a Senior Application Scientist, I understand the nuances and challenges involved in constructing this valuable heterocyclic scaffold. Regiocontrol is paramount for ensuring the desired biological activity and simplifying downstream processing. This guide is structured to provide you with not only solutions to common problems but also the underlying chemical principles to help you make informed decisions in your research.

Frequently Asked Questions: Understanding the Fundamentals
Q1: What are the primary synthetic routes for the imidazo[4,5-c]pyridine core?

The most prevalent and classical approach for synthesizing the imidazo[4,5-c]pyridine scaffold is the condensation-dehydration reaction of a 3,4-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehydes, orthoesters).[1] This method, often referred to as the Phillips synthesis, typically requires harsh conditions, such as heating in polyphosphoric acid (PPA), to drive the dehydrative cyclization.[2] Modern variations utilize catalysts like ytterbium triflate or employ microwave-assisted heating to achieve faster reactions and often higher yields under milder conditions.[2][3]

Q2: What are the key factors that determine regioselectivity during the initial cyclization?

Regioselectivity in this synthesis is a tale of two nitrogens. When a 3,4-diaminopyridine reacts with an acylating or carbonyl compound, the initial attack can occur at either the N3-amino group or the N4-amino group. The outcome is dictated by a delicate balance of:

  • Electronic Effects: The pyridine ring nitrogen is electron-withdrawing. This effect is more pronounced at the C3 position, making the N3-amino group less nucleophilic than the N4-amino group. In the absence of other influences, electrophiles will preferentially react at the more nucleophilic N4 position.

  • Steric Hindrance: The steric environment around the two amino groups can play a decisive role. Bulky substituents on the pyridine ring or the electrophile can hinder attack at one position, favoring reaction at the less sterically encumbered site.

  • Reaction Mechanism: The specific mechanism of the reaction can dramatically alter the regiochemical outcome. As we will explore, some reagents can reverse the inherent electronic preference through alternative pathways.[4]

Troubleshooting Guide: Common Issues & Field-Proven Solutions
Issue 1: I'm getting a mixture of regioisomers during the initial acylation of 3,4-diaminopyridine. How can I favor a single isomer?

This is the most common challenge. Obtaining a mixture complicates purification and reduces the overall yield of your target molecule. The key is to manipulate the reaction conditions to favor one pathway over the other.

Causality Analysis: The formation of a mixture indicates that the energy barrier for reaction at both the N3 and N4 amino groups is similar under your current conditions. Your goal is to create a larger energy difference between the two competing transition states.

Troubleshooting Steps:

  • Reagent Selection is Critical: The choice of acylating agent can completely reverse the regioselectivity. A classic study demonstrated that reacting 3,4-diaminopyridine with acetyl chloride selectively yields the N3-acylated product, whereas reacting it with di-tert-butyl dicarbonate (Boc₂O) unexpectedly yields the N4-protected carbamate.[4][5] This is not due to a change in kinetic reactivity but rather a different reaction mechanism.[4]

  • Solvent and Temperature Optimization: Systematically screen solvents of varying polarity (e.g., DMAc, CH₂Cl₂, THF). Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

  • Use of a Directing Protecting Group: If direct acylation remains unselective, consider a protecting group strategy. For instance, you can selectively protect the more nucleophilic N4-amino group, perform the desired reaction at the N3 position, and then deprotect.[5]

ReagentPosition of AcylationPredominant ProductReference
Acetyl Chloride in DMAcN3-aminoN-(4-Amino-pyridin-3-yl)acetamide[4][5]
Di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂N4-aminotert-butyl (3-amino-pyridin-4-yl)carbamate[4][5]
Issue 2: The synthesis is favoring the undesired regioisomer. How can I reverse the selectivity?

If your standard conditions yield the wrong isomer, you need to fundamentally alter the reaction pathway.

Causality Analysis: The inherent electronic and steric properties of your specific 3,4-diaminopyridine derivative are directing the reaction to the undesired position. You must introduce a new controlling element.

Solutions:

  • Leverage Mechanistic Differences: As highlighted in the table above, switching from an acid chloride to an anhydride like Boc₂O can flip the selectivity from N3 to N4.[4][5] This is a powerful strategy for reversing the outcome.

  • Adopt a Multi-Step Directed Synthesis: While a one-pot reaction is elegant, a multi-step approach offers superior control. For example, a route was developed where the N4-position was first protected with a Boc group. This allowed for the clean introduction of a side chain at the N3-position via reductive amination, followed by cyclization to form the desired imidazo[4,5-c]pyridine.[5]

  • Solid-Phase Synthesis: Attaching the pyridine building block to a solid support can be an effective way to direct regioselectivity. Subsequent reactions are guided by the linkage to the resin, allowing for the controlled, stepwise construction of the desired isomer.[6]

Issue 3: My reaction is complete, but the regioisomers are extremely difficult to separate by column chromatography.

This is a frustrating, yet common, downstream problem. The similar polarity of regioisomers often leads to poor separation.

Preventative & Corrective Actions:

  • Re-optimize the Reaction: The best solution is to avoid the problem. Invest more time optimizing the reaction for higher regioselectivity (>95:5) to make purification trivial (e.g., simple filtration or recrystallization).

  • Derivative Formation: If you are stuck with a mixture, consider derivatizing the mixture. The isomers may have different reactivities towards a specific reagent (e.g., during N-alkylation of the imidazole ring), which could introduce a significant polarity difference, facilitating separation. You can then reverse the derivatization if necessary.

  • Advanced Chromatographic Techniques: If standard silica gel chromatography fails, explore alternative stationary phases (e.g., alumina, C18 reverse-phase) or separation techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC).

Visualizing the Challenge & Solutions

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Regioisomeric Products DAP 3,4-Diaminopyridine N4_attack Attack at N4 (more nucleophilic) DAP->N4_attack Path A N3_attack Attack at N3 (less nucleophilic) DAP->N3_attack Path B RCOX Electrophile (R-COX) RCOX->N4_attack RCOX->N3_attack Isomer1 Isomer A (e.g., 1H-imidazo[4,5-c]pyridine) N4_attack->Isomer1 Cyclization Isomer2 Isomer B (e.g., 3H-imidazo[4,5-c]pyridine) N3_attack->Isomer2 Cyclization

Caption: Formation of two possible regioisomers from a common starting material.

Troubleshooting_Workflow Start Problem: Mixture of Regioisomers CheckReagent Change Acylating Agent? (e.g., Acid Chloride vs. Boc₂O) Start->CheckReagent OptimizeConditions Optimize Conditions? (Solvent, Temp, Catalyst) Start->OptimizeConditions Initial Step ProtectingGroup Use a Protecting Group Strategy? CheckReagent->ProtectingGroup If still unselective End Result: Improved Regioselectivity CheckReagent->End Success ProtectingGroup->OptimizeConditions If strategy is complex ProtectingGroup->End Success OptimizeConditions->End Success

Caption: A logical workflow for addressing and solving regioselectivity issues.

Experimental Protocols
Protocol 1: Regioselective Acylation of 3,4-Diaminopyridine (to favor N3-acylation)

This protocol is adapted from a demonstrated scalable synthesis and favors the formation of the N3-acylated product, a key intermediate for one class of regioisomers.[4][5]

Materials:

  • 3,4-Diaminopyridine

  • Dimethylacetamide (DMAc)

  • Acetyl chloride

  • Appropriate workup and crystallization solvents

Procedure:

  • Dissolve 3,4-diaminopyridine (1.0 eq.) in dimethylacetamide (DMAc) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution in an ice bath to maintain a temperature below 22 °C.

  • Slowly add acetyl chloride (0.9 to 1.1 eq.) dropwise to the solution, carefully monitoring the internal temperature.

  • Once the addition is complete, allow the reaction to stir at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup: The specific workup will depend on the product's properties but typically involves quenching the reaction, extraction, and crystallization to isolate the pure N-(4-Amino-pyridin-3-yl)acetamide.[5]

Causality Note: Using a highly reactive electrophile like acetyl chloride under these conditions favors kinetic control, leading to selective acylation at the N3 position.

Protocol 2: Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridines

Microwave irradiation provides rapid, uniform heating, which can accelerate reaction rates, improve yields, and sometimes enhance selectivity compared to conventional heating.[2][7][8]

Materials:

  • Substituted 3,4-diaminopyridine (1.0 eq.)

  • Carboxylic acid or aldehyde (1.0-1.2 eq.)

  • High-boiling point solvent (e.g., DMF, NMP, or ethylene glycol) OR a solid support like silica gel for solvent-free conditions.[2]

  • Microwave reactor vials

Procedure:

  • In a microwave-safe reaction vial, combine the 3,4-diaminopyridine, the carboxylic acid/aldehyde, and the chosen solvent or solid support.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters:

    • Temperature: Typically 120-180 °C.

    • Time: 10-60 minutes.

    • Power: Adjust as needed to maintain the target temperature (e.g., 100 W).[2]

  • Run the reaction for the specified time. Use caution as the reaction is under pressure.

  • After the reaction is complete, cool the vial to room temperature before carefully opening it.

  • Isolate the product via standard workup procedures (extraction, precipitation, and/or chromatography).

Causality Note: The high temperatures achieved rapidly under microwave conditions can overcome the activation energy for the dehydrative cyclization more efficiently than conventional heating, often leading to cleaner reactions in a fraction of the time.

References

"stability issues of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. As a Senior Application Scientist, my goal is to provide you with practical, field-proven insights to ensure the integrity of your experiments.

The structural nature of the imidazo[4,5-c]pyridine core, akin to purines, makes it a valuable scaffold in medicinal chemistry.[1][2] However, the presence of basic nitrogen atoms in both the imidazole and pyridine rings suggests a susceptibility to protonation and potential degradation in acidic environments. This guide offers a structured approach to identifying and mitigating these stability issues.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific issues you might encounter during your experiments. The underlying principle of our troubleshooting is to first identify the potential cause and then systematically implement a solution.

Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis After Acidic Workup

Scenario: You've run a reaction to modify a different part of your molecule, and after an acidic workup (e.g., extraction with aqueous HCl), your HPLC or LC-MS analysis shows multiple new peaks, suggesting your starting material, this compound, is degrading.

Potential Causes:

  • Protonation and Salt Formation: The most basic nitrogen atoms in the imidazo[4,5-c]pyridine ring system will be protonated in acidic conditions. While this is not degradation, different protonation states might exhibit different chromatographic behavior, appearing as separate peaks.

  • Acid-Catalyzed Hydrolysis: The chloro-substituent on the pyridine ring could be susceptible to nucleophilic substitution by water, especially at elevated temperatures, leading to the formation of a hydroxypyridine derivative.

  • Ring Opening: In strongly acidic conditions and with heat, the imidazole ring could potentially undergo hydrolytic cleavage.

Troubleshooting Protocol:

  • Neutralize a Sample Pre-Injection: Take an aliquot of your post-workup sample and carefully neutralize it with a suitable base (e.g., NaHCO3 solution) before injecting it into the HPLC/LC-MS. If the number of peaks decreases and the peak corresponding to your starting material increases in intensity, the issue was likely multiple protonation states.

  • Analyze the "New" Peaks by MS: Use the mass spectrometry data to determine the molecular weights of the species corresponding to the unexpected peaks. A mass increase of 18 Da (after accounting for the loss of HCl) would suggest hydrolysis of the chloro group.

  • Conduct a Forced Degradation Study: To confirm the compound's inherent stability, perform a controlled experiment.[3] Dissolve a small, known amount of this compound in a solution of the acid used in your workup (at the same concentration and temperature). Monitor the sample by HPLC at regular intervals (e.g., 0, 1, 2, 4, 8 hours) to observe the rate and extent of any degradation.

Experimental Workflow for Forced Degradation Study

cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_start Dissolve known quantity of compound in acidic solution prep_t0 Take T=0 sample for immediate analysis prep_start->prep_t0 prep_incubate Incubate solution under experimental conditions (e.g., RT, 50°C) prep_t0->prep_incubate analysis_sample Withdraw aliquots at set time intervals (e.g., 1h, 2h, 4h, 8h) prep_incubate->analysis_sample analysis_quench Quench reaction (if necessary, e.g., neutralize) analysis_sample->analysis_quench analysis_hplc Analyze by HPLC/LC-MS analysis_quench->analysis_hplc data_quantify Quantify remaining parent compound and new peaks analysis_hplc->data_quantify data_identify Identify structures of degradation products using MS and other techniques data_quantify->data_identify data_pathway Propose degradation pathway data_identify->data_pathway

Workflow for a forced degradation study.
Issue 2: Poor Recovery of the Compound After Purification by Reverse-Phase HPLC with Acidic Modifiers

Scenario: You are using reverse-phase HPLC for purification with a mobile phase containing an acidic modifier like trifluoroacetic acid (TFA) or formic acid, and you are experiencing low recovery of your compound.

Potential Causes:

  • Strong Binding to the Stationary Phase: The protonated, and therefore more polar, form of the compound may interact strongly with residual silanols on the C18 stationary phase, leading to peak tailing and poor recovery.

  • On-Column Degradation: If the acidic conditions are harsh enough and the residence time on the column is long, degradation can occur during the purification process itself.

  • Lyophilization Issues: If you are lyophilizing your fractions, the acidic modifier can become concentrated, potentially causing degradation of the compound in the solid state.

Troubleshooting Protocol:

  • Modify Mobile Phase Conditions:

    • Reduce Acid Concentration: Try lowering the concentration of the acidic modifier to the minimum required for good peak shape (e.g., from 0.1% to 0.05% TFA).

    • Switch to a Weaker Acid: Formic acid is a weaker acid than TFA and may be less harsh on your compound.

    • Use a Buffered Mobile Phase: Consider using a buffered mobile phase at a slightly higher but still acidic pH (e.g., pH 3-4 with an ammonium formate buffer) to maintain a consistent protonation state without excessively harsh conditions.

  • Optimize the Gradient: Use a steeper gradient to reduce the time your compound spends on the column.

  • Post-Purification Handling: If you suspect degradation during lyophilization, neutralize the collected fractions with a volatile base (e.g., ammonium hydroxide) before freezing and lyophilizing.

Frequently Asked Questions (FAQs)

Q1: What are the likely protonation sites on this compound under acidic conditions?

The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can be protonated. The most basic nitrogen is typically the pyridine nitrogen, followed by the non-methylated nitrogen in the imidazole ring. Under increasingly acidic conditions, multiple protonations can occur.

Predicted Protonation Equilibria

Neutral Neutral Compound (pH > pKa1) Mono Monoprotonated (pKa2 < pH < pKa1) Neutral->Mono + H+ Mono->Neutral - H+ Di Diprotonated (pH < pKa2) Mono->Di + H+ Di->Mono - H+

Predicted protonation states in acidic solution.

Q2: How can I store solutions of this compound that need to be acidic?

If your experimental protocol requires maintaining the compound in an acidic solution, it is recommended to prepare the solution fresh and use it as quickly as possible. If storage is unavoidable, store the solution at a low temperature (2-8°C) and protected from light to minimize the rate of any potential degradation.[4] A preliminary stability test, as described in the forced degradation section, would be prudent to determine acceptable storage times.

Q3: Are there any analytical techniques besides HPLC that are well-suited for monitoring the stability of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool. By taking a baseline 1H NMR spectrum of the compound in a non-acidic solvent and then dissolving it in an acidic solvent (e.g., DMSO-d6 with a drop of DCl), you can observe changes in the chemical shifts which can indicate protonation. The appearance of new signals over time would indicate degradation.

Quantitative Data Summary Table

ParameterTypical Range for ImidazopyridinesSignificance for Stability
pKa1 (First Protonation) 3.5 - 5.0Indicates the pH at which the compound becomes significantly protonated.
pKa2 (Second Protonation) < 2.0Relevant for experiments in strongly acidic media.
Solubility in Acid Generally higher than in neutral waterProtonation increases polarity and aqueous solubility.

Note: The pKa values are estimates based on related structures and should be determined experimentally for precise applications.[5]

Q4: Could the methyl group on the imidazole ring influence stability?

Yes. The N-methyl group prevents tautomerization in the imidazole ring, which could potentially influence the electronic properties and stability of the system compared to an N-unsubstituted analogue. It also directs any potential protonation to the other nitrogen atom of the imidazole ring.

References

Technical Support Center: 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (CAS: 7205-45-0). Given the limited publicly available stability data for this specific molecule, this document provides expert-driven insights into its probable degradation pathways based on first principles of chemical reactivity and data from structurally related compounds. The troubleshooting guides and FAQs are designed to anticipate and resolve common issues encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting a project with this compound. What are its most probable degradation pathways under stress conditions?

A1: Based on its chemical structure, this compound possesses several functional moieties susceptible to degradation under standard forced degradation conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) as recommended by ICH guideline Q1A (R2).[1] The primary sites of instability are predicted to be the chloro-substituent on the pyridine ring and the electron-rich imidazopyridine core.

  • Hydrolytic Degradation: The C-Cl bond on the pyridine ring is the most likely site for hydrolysis. The electron-withdrawing nature of the pyridine nitrogen atoms activates the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution by water or hydroxide ions. This would likely result in the formation of 6-Hydroxy-3-methyl-3H-imidazo[4,5-c]pyridine. The rate of this degradation is expected to be highly pH-dependent.

  • Oxidative Degradation: The fused heterocyclic system is prone to oxidation. The nitrogen atoms in both the pyridine and imidazole rings are potential sites for N-oxide formation. Furthermore, strong oxidative conditions could lead to the cleavage of the imidazole or pyridine ring. Microbial degradation of pyridine derivatives often proceeds through oxidative ring cleavage initiated by monooxygenases.[2][3]

  • Photodegradation: Aromatic halides are known to undergo photolytic cleavage of the carbon-halogen bond, which can proceed via a free-radical mechanism. Exposure to UV light could lead to dehalogenation, forming 3-methyl-3H-imidazo[4,5-c]pyridine or other radical-mediated products. The generation of powerful oxidizing agents like hydroxyl radicals under UV exposure in aqueous media can also accelerate degradation.[4]

  • Thermal Degradation: While the imidazopyridine core is relatively stable, high temperatures can provide the activation energy needed for various reactions, including potential rearrangement or decomposition, particularly if impurities are present.[5][6]

Q2: Troubleshooting Hydrolysis - My HPLC shows a major new peak after incubation in acidic and basic media. What is this degradant and how can I confirm it?

A2: The observation of a significant degradant under both acidic and basic hydrolytic stress strongly suggests the formation of 6-Hydroxy-3-methyl-3H-imidazo[4,5-c]pyridine via a nucleophilic aromatic substitution (SNAr) mechanism.

Causality: In this mechanism, a nucleophile (H₂O under acidic conditions or OH⁻ under basic conditions) attacks the carbon atom attached to the chlorine. The fused imidazole ring and the pyridine nitrogen act as electron-withdrawing groups, stabilizing the negatively charged intermediate (Meisenheimer complex), which then expels the chloride ion to yield the final hydroxylated product. The reaction is typically faster under basic conditions due to the stronger nucleophilicity of the hydroxide ion.

Confirmation Workflow:

  • LC-MS Analysis: The primary method for confirmation. The expected degradant will have a mass-to-charge ratio (m/z) corresponding to the loss of Chlorine (35.45 u) and the gain of a hydroxyl group (17.01 u), resulting in a net mass decrease of ~18.44 u.

    • Parent Compound (C₇H₆ClN₃): MW = 167.60 g/mol

    • Predicted Degradant (C₇H₇N₃O): MW = 149.15 g/mol

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the degradant. A change in the UV spectrum is expected due to the replacement of -Cl with -OH.

  • Co-injection (if standard is available): If you can synthesize or acquire a standard of 6-Hydroxy-3-methyl-3H-imidazo[4,5-c]pyridine, co-injecting it with the degraded sample should show a single, sharp peak for the degradant.

Predicted Hydrolytic Degradation Pathway

G parent This compound intermediate Meisenheimer Complex (Stabilized Intermediate) parent->intermediate + OH⁻ (Base) or H₂O (Acid) (Nucleophilic Attack) product 6-Hydroxy-3-methyl-3H-imidazo[4,5-c]pyridine intermediate->product - Cl⁻ (Loss of Leaving Group)

Caption: Predicted SNAr mechanism for hydrolytic degradation.

Q3: Troubleshooting Oxidation - I'm seeing multiple minor degradants after treatment with H₂O₂. What are the likely structures?

A3: Oxidative stress often produces a more complex degradation profile than hydrolysis. With this compound, the most probable initial products are N-oxides, formed at the nucleophilic nitrogen atoms of the pyridine ring.

Causality: The pyridine nitrogen is susceptible to oxidation by agents like hydrogen peroxide, forming a stable N-oxide. This is a common metabolic pathway for pyridine-containing drugs and a known degradation route. While other nitrogens exist, the pyridine nitrogen (at position 5) is often a primary site for such reactions. More aggressive oxidation could lead to ring-opened products, which would be significantly more polar and may elute very early in a reverse-phase HPLC run. The microbial degradation of pyridines often involves such ring cleavage.[2]

Confirmation Workflow:

  • High-Resolution LC-MS/MS: This is critical. Look for degradant peaks with an m/z corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).

  • MS/MS Fragmentation: Compare the fragmentation pattern of the parent compound with that of the degradant. An N-oxide will often show a characteristic neutral loss of an oxygen atom (16 Da) upon fragmentation.

  • Forced Degradation Comparison: Compare the chromatograms from different oxidative reagents (e.g., H₂O₂, AIBN, Fenton's reagent). If the same degradant appears, it strengthens the hypothesis.

Predicted N-Oxidation Pathway

G parent This compound product This compound-5-oxide parent->product [O] (e.g., H₂O₂)

Caption: Predicted pathway for the formation of an N-oxide degradant.

Q4: How should I structure a robust forced degradation study for this compound to satisfy regulatory expectations and ensure the stability-indicating nature of my analytical method?

A4: A forced degradation study should be designed to achieve 5-20% degradation of the active substance, which is sufficient to demonstrate separation of degradants without completely destroying the sample.[1] A systematic approach is crucial.

Recommended Stress Conditions

Stress ConditionReagent / ConditionTypical DurationRationale & Troubleshooting
Acid Hydrolysis 0.1 M HClUp to 72h at 60°CIf degradation is too rapid, reduce temperature or acid concentration. If too slow, increase them.
Base Hydrolysis 0.1 M NaOHUp to 72h at RTBase-catalyzed hydrolysis is often faster; start at room temperature to control the reaction rate.
Neutral Hydrolysis WaterUp to 72h at 60°CServes as a control for pH-dependent effects.
Oxidation 3% H₂O₂Up to 24h at RTProtect from light to avoid photolytic contributions. If no degradation, consider a stronger oxidant or mild heat.
Photostability ICH Q1B Option IISolid & SolutionExpose to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. Use a dark control.
Thermal Stress 80°C (Dry Heat)Up to 7 daysMonitor for physical changes (color, melting) in addition to chemical degradation.

Experimental Workflow (Self-Validating Protocol) This workflow incorporates checks to ensure the validity of your results.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Validation start Prepare Stock Solution of Compound stress Aliquot for each stress condition start->stress control Prepare Control Samples (No Stressor) start->control acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxid Oxidation stress->oxid photo Photolysis stress->photo thermo Thermal stress->thermo analyze Analyze via Validated HPLC-PDA/MS Method control->analyze quench Quench Reaction & Neutralize Samples acid->quench base->quench oxid->quench photo->quench thermo->quench quench->analyze purity Perform Peak Purity Analysis on Parent Peak analyze->purity mass_balance Calculate Mass Balance (% Assay + % Degradants) purity->mass_balance

Caption: Workflow for a self-validating forced degradation study.

Key Validation Points:

  • Peak Purity: The parent peak in all stressed samples must remain pure to prove that no degradant is co-eluting. This is the cornerstone of a stability-indicating method.

  • Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradants should be close to 100%. A significant deviation may indicate non-UV active degradants, volatile degradants, or precipitation.

References

"managing regioisomer formation in imidazo[4,5-b]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[4,5-b]pyridine Synthesis

Introduction: The Regiochemical Challenge in Imidazo[4,5-b]pyridine Synthesis

The imidazo[4,5-b]pyridine scaffold, a purine bioisostere, is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its synthesis and subsequent functionalization, however, present a significant and often underestimated challenge: the control of regioisomer formation. The tautomeric nature of the imidazole ring and the presence of multiple nucleophilic nitrogen atoms frequently lead to mixtures of products, particularly during N-alkylation or N-arylation reactions.[3][4] This can complicate purification, reduce yields, and create ambiguity in structure-activity relationship (SAR) studies.[5]

This guide provides field-proven insights and troubleshooting strategies to help researchers navigate and control the regiochemical outcomes of their imidazo[4,5-b]pyridine syntheses. We will address common experimental issues in a direct question-and-answer format, explaining the underlying chemical principles and offering actionable protocols.

Visualizing the Core Problem: Tautomerism and Ambiguous Reaction Sites

The unsubstituted 1H-imidazo[4,5-b]pyridine core exists in equilibrium between two tautomeric forms. Upon deprotonation, the resulting anion has nucleophilic character distributed across the N1 and N3 positions. Furthermore, the pyridine nitrogen (N4) can also act as a site for alkylation, leading to a complex mixture of possible products.[6]

G cluster_tautomers Tautomeric Equilibrium cluster_alkylation Potential N-Alkylation Sites T1 1H-Imidazo[4,5-b]pyridine T2 3H-Imidazo[4,5-b]pyridine T1->T2 H⁺ shift N4_isomer N4-Alkylated (Quaternary Salt) T1->N4_isomer + R-X (Direct) Anion Deprotonated Intermediate (Anion) T1->Anion -H⁺ (Base) N1_isomer N1-Alkylated N3_isomer N3-Alkylated Anion->N1_isomer + R-X Anion->N3_isomer + R-X

Caption: Tautomerism and primary sites for N-alkylation.

Frequently Asked Questions & Troubleshooting Guide

Q1: My N-alkylation of an imidazo[4,5-b]pyridine is yielding a mixture of products. What are the likely regioisomers and how can I definitively identify them?

Answer: This is the most common regiochemical issue. When you alkylate a 1H-imidazo[4,5-b]pyridine, you are primarily dealing with the formation of N1 and N3 isomers, resulting from the reaction at the two different nitrogen atoms of the imidazole ring. While less common under standard basic conditions, direct alkylation at the pyridine nitrogen (N4 ) can also occur, typically forming a quaternary salt.

The structural similarity between N1 and N3 isomers makes their differentiation by simple 1D NMR or mass spectrometry challenging. The gold-standard method for unambiguous structure elucidation is 2D Nuclear Overhauser Effect Spectroscopy (NOESY) .[7][8]

  • The Principle of NOESY: This technique detects protons that are close in space. For an N-alkylated imidazo[4,5-b]pyridine, the protons on the alkyl group (e.g., the -CH₂- group attached to the nitrogen) will show a spatial correlation to the nearest protons on the heterocyclic core.

    • For the N1-isomer , the N1-CH₂ protons will show a NOE correlation to the C7-H proton of the pyridine ring.

    • For the N3-isomer , the N3-CH₂ protons will show a NOE correlation to the C4-H proton of the pyridine ring.[8]

  • HMBC as a Supporting Technique: Heteronuclear Multiple Bond Correlation (HMBC) can further confirm the assignment by showing long-range correlations between the N-CH₂ protons and the carbon atoms of the heterocyclic core.[7]

Q2: How can I control the N1 vs. N3 regioselectivity during an alkylation reaction? My current process gives a nearly 1:1 mixture.

Answer: Achieving regioselectivity is a multifactorial problem that depends on a delicate balance of steric, electronic, and reaction conditions. A 1:1 mixture suggests that the intrinsic reactivity of the N1 and N3 positions is very similar under your current conditions. To favor one isomer, you must alter the conditions to exploit the subtle differences between these two sites.

Key Factors and Strategies:

  • Steric Hindrance: This is often the most powerful directing effect.

    • C2-Substitution: A substituent at the C2 position will sterically encumber the adjacent N1 position. This will strongly favor alkylation at the less hindered N3 position. Conversely, a bulky group at C7 could potentially influence the approach to N1. A computational study has shown that regioselectivity is often governed by 'steric approach control'.[9]

  • Reaction Conditions:

    • Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will fully deprotonate the imidazole NH, forming an anion. The subsequent reaction with the electrophile will then be governed by the intrinsic nucleophilicity and sterics of the N1/N3 positions. Weaker bases like potassium carbonate (K₂CO₃) create an equilibrium, where the reaction may proceed through a more complex mechanism.

    • Solvent: Polar aprotic solvents like DMF or DMSO are common. The solvent can influence the dissociation of the base, the solvation of the anionic intermediate, and the overall reaction rate.

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) with K₂CO₃ in DMF is a highly effective and frequently reported method.[2][6] The bulky tetra-n-butylammonium cation can associate with the imidazopyridine anion, and its steric bulk can influence the direction of alkylation.

Summary of Conditions vs. Regioselectivity

ParameterCondition A (Favors N3)Condition B (Favors N1)Rationale
C2-Substituent Bulky group (e.g., Phenyl, i-Propyl)Small group (e.g., H)Steric hindrance at N1 directs the electrophile to N3.
Base/Catalyst K₂CO₃ / TBAB (PTC)NaHThe bulky quaternary ammonium ion in PTC can enhance steric effects, often favoring the less hindered site.
Electrophile Bulky (e.g., Benzyl bromide)Small (e.g., Methyl iodide)A larger electrophile is more sensitive to steric hindrance, amplifying the directing effect of substituents.
Q3: I'm struggling with the initial cyclization to form the imidazo[4,5-b]pyridine core. My yield is low and I see a lot of starting material or an intermediate that won't convert.

Answer: This points to issues in the core condensation reaction, typically between a 2,3-diaminopyridine derivative and a carboxylic acid or an aldehyde.[10]

Common Causes and Solutions:

  • Incomplete Cyclization/Dehydration: The reaction often forms a stable amide or imine intermediate that requires energy to cyclize and eliminate water.

    • Increase Thermal Energy: Switch to a higher-boiling solvent (e.g., from toluene to xylene or ethylene glycol) or simply increase the reaction temperature. Refluxing is a common strategy.[6][9]

    • Water Removal: The elimination of water drives the equilibrium toward the product. Use a Dean-Stark trap for azeotropic removal of water, especially in high-temperature reactions.[6]

  • Sub-Optimal Conditions for the Electrophile Used:

    • Carboxylic Acids: These reactions, often called the Phillips condensation, typically require acidic conditions (e.g., polyphosphoric acid, Eaton's reagent, or refluxing in HCl) to protonate the carbonyl and facilitate nucleophilic attack.

    • Aldehydes: Condensation with aldehydes requires an oxidative step to aromatize the initially formed imidazoline ring to the imidazole.[10] If the reaction stalls, it may be due to slow air oxidation. Consider adding a mild oxidizing agent like Na₂S₂O₅ in DMSO or simply bubbling air or oxygen through the reaction mixture.[3]

  • Purity of 2,3-Diaminopyridine: The starting diamine is crucial. It can be prepared by the reduction of 2-amino-3-nitropyridine or 2,3-dinitropyridine.[11][12][13] Ensure your starting material is pure and free of residual reducing agents or catalysts that could interfere with the cyclization.

Q4: Can I use a directing group strategy to synthesize a single, pure regioisomer from the start?

Answer: Yes, a rational, stepwise approach is often superior to trying to control the selectivity of an alkylation on a pre-formed core. This involves building the ring system in a way that unambiguously places your desired group on either N1 or N3.

One effective strategy involves starting with a substituted pyridine that guides the cyclization. For example, starting with 2-chloro-3-aminopyridine allows for sequential functionalization.

Caption: Directed synthesis workflow for an N1-isomer.

This method, along with solid-phase synthesis strategies, allows for the construction of specific isomers by controlling the order of bond formation, circumventing the problem of mixed isomers entirely.[4][14]

Validated Experimental Protocols

Protocol 1: Regioselective N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is generally effective for directing alkylation to the less sterically hindered nitrogen (often N3 if C2 is substituted).

  • Setup: To a solution of the starting imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[2][6]

  • Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, allyl bromide, 1.5 eq.) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material.

  • Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the product and quench the reaction.

  • Purification: Collect the solid by filtration, wash with water, and dry. If necessary, purify the crude product by column chromatography on silica gel to separate any minor regioisomer or impurities.

Protocol 2: Structure Confirmation with 2D NOESY NMR
  • Sample Preparation: Prepare a solution of the purified, single regioisomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration appropriate for 2D NMR (~10-20 mg in 0.6 mL).

  • Acquisition: Acquire a 2D NOESY spectrum. Ensure a sufficient mixing time (typically 500-800 ms) to allow for the development of through-space correlations.

  • Analysis:

    • Identify the chemical shift of the protons on the newly introduced N-alkyl group (e.g., the N-CH₂ singlet or triplet).

    • Examine the horizontal trace corresponding to this chemical shift.

    • Look for cross-peaks that correlate the N-CH₂ protons with aromatic protons on the imidazo[4,5-b]pyridine core.

    • N1-Isomer Confirmation: A strong cross-peak between the N-CH₂ and the C7-H proton confirms the N1 structure.

    • N3-Isomer Confirmation: A strong cross-peak between the N-CH₂ and the C4-H proton confirms the N3 structure.[7][8]

Troubleshooting Workflow

If you are facing issues with regioisomer formation, follow this logical decision tree to diagnose and solve the problem.

Caption: Decision tree for troubleshooting regioisomer formation.

References

Validation & Comparative

A Comparative Guide to the Characterization of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine: An In-depth Analysis of NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine and the Imperative of Unambiguous Characterization

This compound belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise arrangement of substituents on the fused ring system is critical to a compound's pharmacological activity, making unambiguous structural characterization a cornerstone of any research and development effort. Spectroscopic techniques like NMR and MS are indispensable tools in this process, providing detailed information about the molecular structure and connectivity of atoms.

Primary Characterization Techniques: A Deep Dive into NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques that, when used in concert, can provide a comprehensive structural picture of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. For a compound such as this compound, both ¹H and ¹³C NMR are crucial.

Based on the analysis of related imidazopyridine derivatives, the ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons.

  • Aromatic Protons: The protons on the pyridine and imidazole rings will appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the chlorine and methyl substituents.

  • Methyl Protons: The protons of the methyl group attached to the imidazole nitrogen will appear as a singlet in the upfield region, likely around δ 3.5-4.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 9.0m
-CH₃3.5 - 4.5s

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Aromatic Carbons: The carbon atoms of the fused heterocyclic ring system will resonate in the range of δ 110-160 ppm.

  • Methyl Carbon: The carbon of the N-methyl group will appear at a higher field, typically between δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic-C110 - 160
-CH₃30 - 40

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR-based characterization.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₆ClN₃), the molecular weight is approximately 167.6 g/mol .

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z 167. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 169 with an intensity of about one-third of the M⁺ peak should be observed, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of small, stable neutral molecules or radicals. For instance, the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 152. The loss of HCN from the imidazole ring is another plausible fragmentation pathway.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/zIdentityComments
167/169[M]⁺Molecular ion peak with characteristic chlorine isotope pattern.
152/154[M-CH₃]⁺Loss of a methyl radical.
140/142[M-HCN]⁺Loss of hydrogen cyanide from the imidazole ring.

Note: These are predicted fragmentation patterns. The actual spectrum may show additional or different fragments.

Experimental Protocol for MS Analysis

Caption: Workflow for MS-based characterization.

Comparison with Alternative Characterization Techniques

While NMR and MS are the cornerstones of structural elucidation, other techniques can provide complementary and sometimes crucial information, especially when dealing with complex mixtures or when absolute stereochemistry needs to be determined.

Table 4: Comparison of Analytical Techniques for the Characterization of Imidazopyridine Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistryUnambiguous structural determination, non-destructiveRequires relatively pure sample, lower sensitivity than MS
Mass Spectrometry Molecular weight, elemental formula, structural fragmentsHigh sensitivity, can be coupled with separation techniques (LC/GC-MS)Isomers can be difficult to distinguish, fragmentation can be complex
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers and impuritiesHigh resolution, quantitative analysis, applicable to a wide range of compoundsDoes not provide structural information on its own
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compoundsExcellent separation efficiency for volatile compounds, provides structural informationCompound must be volatile or derivatized, not suitable for thermolabile compounds
X-ray Crystallography Absolute 3D molecular structure, crystal packingDefinitive determination of stereochemistry and conformationRequires a suitable single crystal, which can be difficult to obtain
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture. For the analysis of this compound, HPLC would be invaluable for:

  • Purity Assessment: Determining the purity of a synthesized batch and identifying any impurities.

  • Isomer Separation: Separating it from other positional isomers that may have formed during synthesis.

When coupled with a UV detector, HPLC can also provide quantitative information. However, it does not provide detailed structural information on its own.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While imidazopyridines are not highly volatile, GC-MS analysis might be possible after derivatization to increase volatility. This technique would be particularly useful for identifying and quantifying volatile impurities in a sample.

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry if chiral centers were present, single-crystal X-ray crystallography is the gold standard. This technique provides precise bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. The main limitation is the need to grow a high-quality single crystal of the compound.

Conclusion: An Integrated Approach for Comprehensive Characterization

The comprehensive characterization of this compound necessitates a multi-technique approach. While NMR spectroscopy stands as the primary tool for detailed structural elucidation in solution, and mass spectrometry provides crucial information on molecular weight and fragmentation, a complete and robust characterization is best achieved by integrating data from these techniques with separation methods like HPLC for purity assessment. For definitive proof of structure, especially in the solid state, X-ray crystallography is unparalleled.

By understanding the strengths and limitations of each technique, researchers can design an efficient and effective analytical workflow to confidently determine the structure and purity of novel imidazopyridine derivatives, a critical step in the journey of drug discovery and development.

A Comparative Guide to the Biological Activities of Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazopyridines, a class of heterocyclic compounds consisting of a fused imidazole and pyridine ring, represent a cornerstone in modern medicinal chemistry. Their structural analogy to naturally occurring purines allows them to interact with a wide array of biological macromolecules, making them privileged scaffolds in drug discovery.[1][2][3] This family includes several isomers, with imidazo[4,5-b]pyridines (also known as 1-deazapurines) and imidazo[4,5-c]pyridines (3-deazapurines) being among the most extensively studied.[1][2] While seemingly minor, the positional difference of the nitrogen atom in the pyridine ring profoundly influences the molecule's electronic properties, hydrogen bonding capacity, and overall spatial arrangement. This, in turn, dictates its biological target preference and pharmacological profile.

This guide provides a comprehensive comparison of the biological activities of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. We will delve into their distinct therapeutic applications, supported by experimental data, and explore the underlying structure-activity relationships that govern their function. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds for novel therapeutic interventions.

Structural and Synthetic Overview

The fundamental difference between the two isomers lies in the placement of the non-bridgehead nitrogen atom within the six-membered pyridine ring. This seemingly subtle variation is the primary determinant of their distinct biological profiles.

Caption: Core structures of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine.

The synthesis of these isomers begins with appropriately substituted diaminopyridines. Typically, imidazo[4,5-b]pyridines are prepared from 2,3-diaminopyridine, which upon reaction with reagents like carboxylic acids, aldehydes, or orthoesters, undergoes cyclization to form the desired scaffold.[1] Conversely, imidazo[4,5-c]pyridines are synthesized from 3,4-diaminopyridine, utilizing similar cyclization strategies.[1] The choice of the starting diamine is the critical step that dictates which isomeric scaffold is ultimately produced.

Biological Profile of Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold is a prolific source of kinase inhibitors and has demonstrated a broad spectrum of other biological activities. Its structural similarity to adenine enables it to effectively compete for the ATP-binding sites of numerous kinases.

Antitumor Activity: This is the most prominent therapeutic area for imidazo[4,5-b]pyridine derivatives. They have been extensively developed as inhibitors of various protein kinases implicated in cancer progression.

  • Aurora Kinase Inhibitors: Overexpression of Aurora A kinase (AURKA) is linked to carcinogenesis, making it a key therapeutic target.[1] Several imidazo[4,5-b]pyridine derivatives have been identified as potent AURKA inhibitors.[1][4]

  • FLT3 and CDK9 Inhibitors: These kinases are crucial in certain leukemias. Optimization of imidazo[4,5-b]pyridine-based compounds has led to the development of dual FLT3/Aurora kinase inhibitors as preclinical candidates for Acute Myeloid Leukemia (AML).[5] Other derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9).[6][7]

  • TrkA and PAK4 Inhibitors: These scaffolds have been successfully modified to yield potent inhibitors of Tropomyosin receptor kinase A (TrkA), a target in cancer and pain, and p21-activated kinase 4 (PAK4), which is involved in cancer cell motility and proliferation.[8][9]

  • Cytotoxic Agents: Beyond kinase inhibition, some derivatives exhibit broad cytotoxic activity against various cancer cell lines, with structure-activity relationship (SAR) studies guiding the synthesis of potent analogues.[10][11]

Antimicrobial and Antiparasitic Activity: Certain imidazo[4,5-b]pyridines have shown promise in combating infectious diseases.

  • Derivatives have been synthesized that exhibit activity against both Gram-positive and Gram-negative bacteria.[1][2]

  • Notably, compounds from this class have demonstrated potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by inhibiting methionyl-tRNA synthetase.[1]

Anti-inflammatory and Other Activities:

  • Compounds with the imidazo[4,5-b]pyridine core have been studied for their ability to reduce inflammatory responses, particularly in models of retinal ischemia.[1]

  • Recent research has also identified derivatives as potent and selective Bromodomain and Extra-Terminal (BET) protein inhibitors for the potential management of neuropathic pain.[12]

Biological Profile of Imidazo[4,5-c]pyridines

While also demonstrating significant anticancer activity, the imidazo[4,5-c]pyridine scaffold has been explored for a distinct set of biological targets, including unique kinase families and central nervous system receptors.

Antitumor Activity: Like their isomers, imidazo[4,5-c]pyridines are potent anticancer agents, but often through different mechanisms.

  • DNA-PK Inhibitors: DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks. Inhibiting this kinase can sensitize cancer cells to radiotherapy. A novel class of imidazo[4,5-c]pyridin-2-one derivatives has been identified as potent and selective DNA-PK inhibitors, demonstrating significant potential as radiosensitizers.[13][14]

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is another key enzyme in DNA repair. Imidazo[4,5-c]pyridines have been developed with moderate to good PARP inhibitory activity, a validated strategy for treating certain cancers, particularly those with BRCA mutations.[1]

  • Src Family Kinase (SFK) Inhibitors: SFKs are non-receptor tyrosine kinases that play a role in the development of glioblastoma. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as SFK inhibitors and showed effective antiproliferative activity against glioblastoma cell lines.[15][16]

Antiviral Activity: Derivatives of imidazo[4,5-c]pyridine have been developed as antiviral agents. One notable example is a series of compounds that showed high activity and selectivity against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[1]

Central Nervous System (CNS) Activity: This scaffold has also been explored for its effects on the CNS. Bamaluzole, an imidazo[4,5-c]pyridine derivative, was patented as a GABA-A receptor agonist with anticonvulsant properties.[1]

Antimicrobial Activity: Some 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, with some compounds showing promising minimum inhibitory concentration (MIC) values.[17]

Comparative Analysis

The distinct biological profiles of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines stem directly from the positional isomerism of the pyridine nitrogen. This structural change alters the molecule's dipole moment, electron distribution, and the availability of hydrogen bond donors and acceptors, leading to differential binding affinities for various biological targets.

G b_pyridine Imidazo[4,5-b]pyridines (1-Deazapurines) aurora Aurora Kinases b_pyridine->aurora flt3 FLT3 b_pyridine->flt3 cdk9 CDK9 b_pyridine->cdk9 trka TrkA b_pyridine->trka bet BET Proteins b_pyridine->bet antimicrobial_b Antimicrobial b_pyridine->antimicrobial_b c_pyridine Imidazo[4,5-c]pyridines (3-Deazapurines) dnapk DNA-PK c_pyridine->dnapk parp PARP c_pyridine->parp sfk Src Family Kinases c_pyridine->sfk antiviral Antiviral (BVDV) c_pyridine->antiviral gaba GABA-A Receptor c_pyridine->gaba antimicrobial_c Antimicrobial c_pyridine->antimicrobial_c

Caption: Primary biological targets for each imidazopyridine isomer.

FeatureImidazo[4,5-b]pyridines (1-Deazapurines)Imidazo[4,5-c]pyridines (3-Deazapurines)
Primary Anticancer Targets Proliferation-related kinases (Aurora, FLT3, CDK9, TrkA)[1][5][6][8]DNA damage response kinases (DNA-PK, PARP), Src Family Kinases[1][13][15]
Mechanism of Action Primarily competitive ATP-binding site inhibitors.Inhibition of DNA repair pathways (radiosensitization), signal transduction.
CNS Activity Primarily explored for neuropathic pain (BET inhibition).[12]Explored as GABA-A receptor agonists (anticonvulsant).[1]
Antiviral Targets Less prominently reported.RNA-dependent RNA polymerase (e.g., in BVDV).[1]
Antimicrobial Spectrum Bacteria, Trypanosomes.[1][2]Bacteria, Fungi.[17]
Representative Compound FLT3/Aurora inhibitor (Preclinical).[5]Bamaluzole (GABA-A agonist), DNA-PK inhibitors (Preclinical).[1][13]

Experimental Protocols

To facilitate further research in this area, we provide standardized protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of Imidazo[4,5-b]pyridine

This protocol describes a common method for synthesizing 2-substituted-1H-imidazo[4,5-b]pyridines.

Objective: To synthesize a 2-aryl-1H-imidazo[4,5-b]pyridine via condensation.

Materials:

  • 2,3-Diaminopyridine

  • Substituted aryl aldehyde

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation)

  • Standard glassware for reflux

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or water.

  • Aldehyde Addition: Add the substituted aryl aldehyde (1.0-1.2 eq) to the solution. For less reactive aldehydes, pre-formation of a bisulfite adduct by stirring the aldehyde with Na₂S₂O₅ in aqueous ethanol can improve yields.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC. The reaction time can vary from 2 to 24 hours depending on the substrates. An oxidative reagent may not be necessary if performing the reaction in water under thermal conditions.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro DNA-PK Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of imidazo[4,5-c]pyridine derivatives against DNA-PK.

G start Prepare Reagents (DNA-PK, Substrate, ATP, Compound) incubate Incubate DNA-PK with Test Compound start->incubate 10-15 min initiate Initiate Reaction (Add Substrate/ATP) incubate->initiate Varies stop Stop Reaction (e.g., add EDTA) initiate->stop 30-60 min detect Detect Signal (e.g., Luminescence, Fluorescence) stop->detect analyze Analyze Data (Calculate IC50) detect->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Objective: To determine the IC₅₀ value of a test compound against DNA-PK.

Materials:

  • Recombinant human DNA-PK enzyme

  • DNA-PK peptide substrate (e.g., a peptide derived from p53)

  • Adenosine-5'-triphosphate (ATP)

  • Test compounds (imidazo[4,5-c]pyridines) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection system (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader compatible with the detection system

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the assay buffer to the desired final concentrations. Include a DMSO-only control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).

  • Enzyme Incubation: Add a defined amount of DNA-PK enzyme to the wells of the assay plate containing the diluted compounds. Allow to incubate for 10-15 minutes at room temperature to permit compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be at or near its Km value for the enzyme for accurate IC₅₀ determination.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a commercial detection kit according to the manufacturer's instructions. This often involves measuring luminescence or fluorescence.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers, despite their close structural relationship, exhibit remarkably distinct and complementary biological activity profiles. Imidazo[4,5-b]pyridines are well-established as potent inhibitors of proliferation-associated kinases, making them highly valuable in oncology. In contrast, imidazo[4,5-c]pyridines have shown unique potential in targeting the DNA damage response pathway and modulating CNS receptors.

This comparative analysis underscores a critical principle in medicinal chemistry: subtle changes in a heterocyclic scaffold's core structure can unlock access to entirely new sets of biological targets. The continued exploration of these and other imidazopyridine isomers, guided by a deep understanding of their structure-activity relationships, will undoubtedly lead to the development of novel and more selective therapeutics for a wide range of human diseases. Future work should focus on developing derivatives with improved selectivity to minimize off-target effects and enhance therapeutic indices, thereby translating the vast potential of these scaffolds into clinical success.

References

"validating the purity of synthesized 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Analytical Validation of Synthesized 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Introduction: The Imperative for Purity in Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. The imidazopyridine scaffold, in particular, is recognized as a "privileged structure" due to its versatile pharmacological activities, including applications as antituberculosis and anticancer agents.[1][2][3][4] The specific compound, this compound (Molecular Formula: C₇H₆ClN₃, Molecular Weight: 167.6 g/mol [5]), serves as a critical building block for more complex molecules.

The purity of such an intermediate is not a mere formality; it is the bedrock upon which reliable, reproducible, and safe downstream research is built. Undetected impurities can lead to erroneous structure-activity relationship (SAR) data, introduce unforeseen toxicity, and invalidate months or even years of research.[6] Therefore, a robust, multi-faceted analytical approach is essential to validate the purity of each synthesized batch.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present field-proven protocols, and offer a framework for interpreting the resulting data.

Purity Validation Workflow: A Multi-Technique Approach

A single analytical method is insufficient to declare a compound "pure." A self-validating system relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles. This ensures that impurities missed by one method are detected by another.

Purity_Validation_Workflow cluster_0 Input cluster_1 Primary & Orthogonal Analyses cluster_2 Data Integration & Reporting Synthesized_Compound Synthesized Batch of 6-Chloro-3-methyl-3H- imidazo[4,5-c]pyridine HPLC HPLC-UV (Primary Assay & Related Impurities) Synthesized_Compound->HPLC Sample Aliquots GCMS GC-MS (Residual Solvents & Volatile Impurities) Synthesized_Compound->GCMS Sample Aliquots NMR NMR (¹H, ¹³C) (Structural Confirmation & Non-Chromophoric Impurities) Synthesized_Compound->NMR Sample Aliquots HRMS HRMS (Elemental Composition) Synthesized_Compound->HRMS Sample Aliquots Assessment Comprehensive Purity Assessment HPLC->Assessment Data Collation GCMS->Assessment Data Collation NMR->Assessment Data Collation HRMS->Assessment Data Collation CoA Certificate of Analysis (CoA) Assessment->CoA Final Purity Value Assigned

Caption: Overall workflow for the comprehensive purity validation of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

Expertise & Experience: HPLC is the primary quantitative technique for non-volatile organic molecules due to its high resolving power, sensitivity, and reproducibility.[][8] For an aromatic heterocycle like this compound, a reversed-phase (RP-HPLC) method is the logical starting point. The C18 stationary phase provides a nonpolar environment to retain the analyte, while a polar mobile phase gradient effectively elutes the main compound and separates it from potential impurities of varying polarities, such as starting materials or reaction by-products.[9][10] UV detection is ideal as the fused aromatic ring system possesses a strong chromophore.

Detailed Experimental Protocol: RP-HPLC
ParameterSpecificationRationale
System HPLC with UV DetectorStandard for purity analysis of chromophoric compounds.
Column C18, 250 x 4.6 mm, 5 µmIndustry-standard for resolving small molecules with moderate polarity.
Mobile Phase A 0.1% Ammonium Acetate in WaterThe buffer helps to maintain a consistent pH, ensuring reproducible retention times and sharp peak shapes for the basic nitrogen atoms in the imidazole and pyridine rings.[9]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and elution strength.
Gradient 5% B to 95% B over 20 minA broad gradient ensures the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing resolution and run time.
Detection UV at 254 nmA common wavelength for aromatic systems, providing a good response for the analyte.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution and compatibility with the initial mobile phase conditions.

Trustworthiness: This protocol is self-validating. A sharp, symmetrical peak for the main component and a flat baseline indicate good chromatographic performance. The presence of any other peaks suggests impurities, which can be quantified by their area percentage. For true validation, this method should be assessed for linearity, accuracy, and precision as per ICH guidelines.[11]

Orthogonal Methods: Building a Complete Purity Profile

To ensure the highest confidence in the purity value, we must employ techniques that operate on different principles than HPLC.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is excellent for non-volatile substances, it is blind to highly volatile impurities, most notably residual solvents from the synthesis and purification steps (e.g., Dichloromethane, Ethyl Acetate). GC-MS is the gold standard for this analysis.[11] The sample is heated, and volatile components are separated in the gas phase before being identified by their mass-to-charge ratio. This provides both qualitative and quantitative data on volatile contaminants.

Detailed Experimental Protocol: Headspace GC-MS for Residual Solvents
ParameterSpecificationRationale
System Headspace Sampler with GC-MSHeadspace sampling analyzes the vapor above the sample, avoiding injection of non-volatile matrix components onto the GC column.
Column DB-624 or equivalentA column with appropriate polarity for separating common organic solvents.[11]
Carrier Gas Helium at 1.2 mL/minInert carrier gas for GC.
Oven Program 40°C (5 min), ramp to 240°CTemperature program designed to separate a wide range of solvents based on boiling points.
MS Detector Electron Ionization (EI), Scan m/z 35-400EI provides reproducible fragmentation patterns for solvent identification via library matching.
Sample Prep. 20 mg sample in 1 mL DMSO in a sealed headspace vialDMSO is a high-boiling point solvent that effectively dissolves the analyte and releases volatile impurities upon heating.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for structural elucidation and is an excellent method for purity confirmation.[1][12][13] Unlike chromatography, which relies on a UV chromophore, NMR detects all proton- or carbon-containing species. This makes it invaluable for identifying impurities that are structurally similar to the main compound but have poor UV absorbance, or for detecting non-chromophoric contaminants. The integration of ¹H NMR signals provides a direct molar ratio of different species in the sample.

Data Interpretation:

  • Structural Confirmation: The observed chemical shifts, coupling constants, and number of protons/carbons should match the expected spectrum for this compound.

  • Purity Assessment: Any peaks that cannot be assigned to the target molecule or the deuterated solvent (e.g., DMSO-d₆ at 2.50 ppm) represent impurities.[9] Their integration relative to the main compound's signals can be used to estimate their concentration.

C. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While GC-MS and LC-MS are used to identify separated impurities, a direct infusion HRMS analysis serves a different purpose: confirming the elemental composition of the bulk material.[1] By measuring the mass with very high precision (typically to four decimal places), one can confirm that the primary ion observed corresponds to the theoretical exact mass of the protonated molecule [M+H]⁺, C₇H₇ClN₃⁺. A significant deviation would suggest a fundamental structural issue or a major, co-eluting impurity.

Comparative Analysis of Purity Validation Techniques

The following table objectively compares the primary techniques discussed for the analysis of this compound.

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Quantitation of the main component and non-volatile, UV-active impurities.High precision and resolution; robust and widely available; excellent for quantitative analysis.Blind to non-chromophoric and highly volatile impurities; peak area % may not equal weight %.
GC-MS Identification and quantitation of volatile impurities (e.g., residual solvents).High sensitivity for volatile compounds; provides structural information (MS).Not suitable for non-volatile or thermally labile compounds.
NMR (¹H, ¹³C) Structural confirmation and identification of proton/carbon-containing impurities.Provides detailed structural information; universal detection for H/C containing species; can be made quantitative (qNMR).Lower sensitivity compared to chromatography; complex mixtures can be difficult to interpret.
HRMS Confirmation of elemental composition.Extremely high mass accuracy, confirming the molecular formula.Not a quantitative technique for purity; provides no information on isomeric impurities.

Decision Making in Impurity Investigation

When an unknown impurity is detected, a logical workflow must be followed to identify and control it.

Impurity_Investigation Impurity_Detected Unknown Peak Detected in HPLC-UV (>0.1%) Is_Volatile Is the impurity volatile? Impurity_Detected->Is_Volatile LCMS_Analysis Perform LC-MS Analysis Is_Volatile->LCMS_Analysis No GCMS_Headspace Analyze by Headspace GC-MS Is_Volatile->GCMS_Headspace Yes Identify_MS Identify by Mass (M+H)⁺ and Fragmentation LCMS_Analysis->Identify_MS Identify_GC Identify by Retention Time and MS Library Match GCMS_Headspace->Identify_GC Modify_Synthesis Modify Synthesis or Purification Protocol Identify_MS->Modify_Synthesis Identify_GC->Modify_Synthesis

Caption: Decision tree for investigating and identifying an unknown impurity.

Conclusion

Validating the purity of a key synthetic intermediate like this compound is a multi-step, evidence-based process. Relying on a single technique provides an incomplete and potentially misleading picture. By employing an orthogonal strategy—leading with quantitative HPLC and confirming with GC-MS for volatiles and NMR for structural integrity—researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This rigorous approach is fundamental to ensuring the quality and integrity of the entire drug discovery and development pipeline.

References

A Comparative Analysis of Synthetic Routes to Imidazo[4,5-c]pyridines: A Guide for Medicinal Chemists and Process Development Scientists

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-c]pyridine scaffold, a key heterocyclic motif and a bioisostere of natural purines, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[1] The efficacy and novelty of drug candidates containing this core are intrinsically linked to the efficiency, scalability, and versatility of the synthetic routes employed for their creation. This guide provides a comparative analysis of the primary synthetic strategies to access the imidazo[4,5-c]pyridine core, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for researchers.

Route A: The Classical Approach - Cyclocondensation of 3,4-Diaminopyridines

The most established and widely utilized method for constructing the imidazo[4,5-c]pyridine core involves the cyclization of a 3,4-diaminopyridine precursor with a one-carbon (C1) source. This strategy is foundational, reliable, and offers a straightforward entry point to the scaffold.

Mechanistic Rationale

This reaction proceeds via a two-step sequence:

  • Amide/Imine Formation: One of the amino groups of the 3,4-diaminopyridine nucleophilically attacks the electrophilic C1 source (e.g., a carboxylic acid, aldehyde, or orthoester).

  • Intramolecular Cyclization & Dehydration: The newly formed intermediate undergoes an intramolecular cyclization, where the second amino group attacks the nascent imine or amide carbonyl. Subsequent dehydration or oxidation yields the aromatic imidazole ring.

The choice of the C1 source directly dictates the substituent at the C2 position of the final product, providing a convenient handle for diversification.

Key Variants & Comparative Insights
  • With Carboxylic Acids: The condensation of 3,4-diaminopyridine with carboxylic acids is a robust method, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[2][3] This method is simple and generally provides good yields (~75%).[2] The use of microwave irradiation can significantly accelerate the reaction, making it a more efficient process.[2] For instance, reacting 5-methyl-3,4-diaminopyridine with 100% formic acid under reflux for 6 hours is an effective way to prepare methyl-substituted derivatives.[2]

  • With Aldehydes: Aromatic or aliphatic aldehydes can be used under oxidative conditions. The initial condensation forms a dihydro-imidazopyridine intermediate, which is then oxidized to the final aromatic product. Air is often a sufficient oxidant for this transformation.[2] A notable variation involves reacting 3,4-diaminopyridine with sodium bisulfite adducts of benzaldehydes, which provides a clean and efficient route to 2-aryl-substituted imidazo[4,5-c]pyridines.[4]

  • With Orthoesters: Reagents like triethyl orthoformate serve as effective C1 synthons, reacting with 3,4-diaminopyridines to yield the unsubstituted (at C2) imidazo[4,5-c]pyridine core.[5] Catalysts such as ytterbium triflate can promote this condensation, offering a mild and efficient one-step synthesis.[2][6]

Workflow & Protocol

Route_A Start 3,4-Diaminopyridine Intermediate Acyclic Intermediate (Amide / Imine) Start->Intermediate Condensation C1_Source C1 Source (Carboxylic Acid, Aldehyde, Orthoester) C1_Source->Intermediate Product Imidazo[4,5-c]pyridine Intermediate->Product Intramolecular Cyclization & Dehydration/Oxidation Route_B Pyridine Substituted Pyridine (e.g., 3-Amino-4-chloropyridine) Coupled_Product Coupled Intermediate Pyridine->Coupled_Product Pd or Cu Catalysis (C-N Coupling) Coupling_Partner Coupling Partner (e.g., Amide, Amine) Coupling_Partner->Coupled_Product Product Imidazo[4,5-c]pyridine Coupled_Product->Product Intramolecular Cyclization

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-c]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive starting point for the design of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine analogs, with a primary focus on their development as potent and selective kinase inhibitors. We will delve into the rationale behind specific structural modifications, compare their biological activities against different kinase targets, and provide detailed experimental protocols for their evaluation.

The this compound Core: A Versatile Scaffold for Kinase Inhibition

The this compound core presents several key features for strategic modification to achieve desired potency and selectivity. The chlorine atom at the 6-position can influence electronic properties and provide a vector for further chemical elaboration. The methyl group at the N-3 position of the imidazole ring is a crucial element that can impact solubility and interactions with the kinase active site. Modifications at other positions, such as the C2 and C4 positions of the pyridine ring, and the N1 position of the imidazole ring, allow for the exploration of a wide chemical space to optimize target engagement.

Comparative Analysis of Imidazo[4,5-c]pyridine Analogs as DNA-PK Inhibitors

Recent studies have highlighted the potential of the imidazo[4,5-c]pyridine scaffold in developing highly selective inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Inhibition of DNA-PK is a promising strategy to sensitize cancer cells to radiotherapy and certain chemotherapies.

A notable example is the development of 6-anilino-imidazo[4,5-c]pyridin-2-ones as potent DNA-PK inhibitors. While the core is a pyridin-2-one, the SAR studies provide invaluable insights that can be extrapolated to the this compound scaffold. A key intermediate in the synthesis of these potent inhibitors is 6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one , underscoring the relevance of the 6-chloro-3-methyl substitution pattern.[1]

Structure-Activity Relationship (SAR) of 6-Anilino-Imidazo[4,5-c]pyridin-2-one Analogs

Systematic exploration of substituents on the aniline ring, coupled with modifications at the N-1 and N-3 positions of the imidazo[4,5-c]pyridin-2-one core, has revealed critical determinants for DNA-PK inhibitory activity and selectivity against other kinases like PI3Kα and mTOR.

Table 1: SAR of 6-Anilino-Imidazo[4,5-c]pyridin-2-one Analogs as DNA-PK Inhibitors [1]

CompoundN-1 SubstituentN-3 SubstituentAniline SubstituentDNA-PK IC50 (µM)PI3Kα IC50 (µM)mTOR IC50 (µM)
6 CyclopentylMethylUnsubstituted4>50>50
7 CyclopentylMethyl2-Methyl0.81510
8 CyclopentylMethyl3-Methyl1.2>50>50
9 CyclopentylMethyl4-Methyl2.5>50>50
10 CyclopentylMethyl2-Fluoro0.585
11 CyclopentylMethyl3-Fluoro1.5>50>50
12 CyclopentylMethyl4-Fluoro3>50>50
78 Tetrahydro-2H-pyran-4-ylMethyl2-Methyl-5-fluoro0.011.20.8

Key SAR Insights:

  • Aniline Substitution: Small, electron-withdrawing or lipophilic groups at the ortho position of the aniline ring generally enhance DNA-PK potency. For example, a 2-methyl or 2-fluoro substituent leads to a significant increase in activity compared to the unsubstituted analog.

  • N-1 Position: The substituent at the N-1 position plays a crucial role in modulating potency and selectivity. Replacement of the cyclopentyl group with a tetrahydro-2H-pyran-4-yl moiety, as seen in the highly potent compound 78 , dramatically improves DNA-PK inhibition.

  • N-3 Position: A methyl group at the N-3 position is well-tolerated and was kept constant during the initial SAR exploration of the aniline ring.

Comparative Analysis with Imidazo[4,5-b]pyridine Isomers: A Shift in Kinase Selectivity

Interestingly, a subtle change in the nitrogen position within the pyridine ring, leading to the imidazo[4,5-b]pyridine scaffold, results in a significant shift in kinase selectivity. Analogs based on this isomeric core have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, both of which are important targets in acute myeloid leukemia (AML).[3][4]

Table 2: Activity Profile of a Representative Imidazo[4,5-b]pyridine Analog [3][4]

CompoundStructureAurora-A (Kd, nM)Aurora-B (Kd, nM)FLT3 (Kd, nM)FLT3-ITD (Kd, nM)
27e 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine7.5486.238

This highlights a critical principle in drug design: minor structural alterations in the heterocyclic core can profoundly impact the inhibitor's interaction with the kinase active site, leading to distinct selectivity profiles. The 6-chloro substituent is also present in this active analog, suggesting its favorable contribution to kinase binding across different imidazopyridine isomers.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methodologies used to evaluate these compounds, the following sections detail the relevant signaling pathways and experimental protocols.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

DNA-PK plays a central role in the NHEJ pathway, which is a major mechanism for repairing DNA double-strand breaks.

DNA_PK_Pathway DSB DNA Double-Strand Break Ku Ku70/80 DSB->Ku binds DNAPKcs DNA-PKcs Ku->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV Ligase IV / XRCC4 / XLF DNAPKcs->LigIV recruits Artemis->DSB processes ends Repair DNA Repair LigIV->Repair Inhibitor This compound Analog Inhibitor->DNAPKcs inhibits

Caption: DNA-PK signaling pathway in NHEJ.

Aurora Kinase Signaling in Mitosis

Aurora kinases are essential for proper cell division, and their dysregulation is a hallmark of many cancers.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA_G2 Aurora A Centrosome Centrosome Maturation AuroraA_G2->Centrosome AuroraA_M Aurora A Spindle Spindle Assembly AuroraA_M->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->AuroraA_G2 inhibits Inhibitor->AuroraA_M inhibits Inhibitor->AuroraB inhibits

Caption: Aurora kinase signaling in mitosis.

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Mutations in FLT3 lead to its constitutive activation, promoting the survival and proliferation of leukemia cells.

FLT3_Pathway FLT3_ITD FLT3-ITD Mutant Receptor STAT5 STAT5 FLT3_ITD->STAT5 activates PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK activates Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor Imidazo[4,5-b]pyridine Analog Inhibitor->FLT3_ITD inhibits

Caption: FLT3 signaling pathway in AML.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., DNA-PK, Aurora A, FLT3)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. Prepare a "no inhibitor" control with DMSO only.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

  • Add 2.5 µL of the kinase to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be empirically determined.

  • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Analogs Start->Compound_Prep Reaction_Setup Add Compound and Kinase to Plate Compound_Prep->Reaction_Setup Incubate1 Incubate (10 min) Reaction_Setup->Incubate1 Add_Substrate_ATP Add Substrate/ATP Mixture Incubate1->Add_Substrate_ATP Incubate2 Incubate (60 min) Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR data from the closely related 6-anilino-imidazo[4,5-c]pyridin-2-ones strongly suggests that strategic modifications can lead to potent and selective DNA-PK inhibitors. Furthermore, comparison with the isomeric imidazo[4,5-b]pyridine series demonstrates the profound impact of the core heterocyclic structure on kinase selectivity, paving the way for the rational design of inhibitors targeting distinct kinase families.

Future research should focus on the systematic exploration of substituents at various positions of the this compound core to build a comprehensive SAR profile. This should include variations at the C2 and C4 positions, as well as a broader range of substituents at the N-1 position. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

A Senior Application Scientist's Guide to Benchmarking the Efficacy of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have shown potential as inhibitors of crucial cellular signaling pathways, particularly those governed by protein kinases.[3][4][5] This guide provides a comprehensive framework for benchmarking the efficacy of a novel derivative, 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine (hereafter referred to as "Test Compound C6MIP"), against established inhibitors. We will hypothesize a mechanism of action based on the known activities of related compounds and detail the requisite biochemical and cell-based assays to rigorously validate its potency and cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel kinase inhibitors.

Introduction and Hypothesized Mechanism of Action

While specific data on this compound is emerging, the broader imidazo[4,5-c]pyridine class has been identified as a source of potent kinase inhibitors, including those targeting Src Family Kinases (SFKs) and components of the PI3K/Akt/mTOR pathway.[3][4][6] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[7][8] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[9][10][11]

Causality Behind the Hypothesis: Given the structural precedent, we will proceed with the hypothesis that C6MIP is an ATP-competitive inhibitor targeting a kinase within the PI3K/Akt/mTOR pathway. This hypothesis provides a logical foundation for selecting appropriate comparator compounds and designing specific, targeted assays to either confirm or refute this mechanism. The primary goal is to determine if C6MIP can effectively inhibit this pathway and, if so, how its potency and selectivity compare to well-characterized inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the key components of the PI3K/Akt/mTOR signaling cascade, a central regulator of cellular growth and survival. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then modulates a host of downstream targets, including the mTOR complex, to drive cell proliferation and inhibit apoptosis. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[7][9][10]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PIP3->PTEN mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN->PIP3 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Activates

Caption: The PI3K/Akt/mTOR signaling cascade.

Selection of Comparator Inhibitors for Benchmarking

To establish a robust benchmark, it is crucial to compare C6MIP against inhibitors with known mechanisms and clinical relevance. The choice of comparators should span different levels of selectivity within the hypothesized pathway.

Rationale for Comparator Selection:

  • Pan-Inhibitor: Provides a baseline for broad potency against multiple isoforms.

  • Isoform-Specific Inhibitor: Establishes a benchmark for selectivity, a key attribute for minimizing off-target effects.

  • Downstream Inhibitor: Helps to position the test compound's point of intervention within the pathway.

Based on this rationale, we have selected the following well-documented inhibitors:

Compound NameTarget(s)Mechanism of ActionRationale for Inclusion
Alpelisib PI3Kα-specificATP-competitive inhibitor with high selectivity for the p110α isoform of PI3K.Gold standard for isoform-specific PI3Kα inhibition.[9]
Buparlisib Pan-Class I PI3KATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, δ).Represents a potent, broad-spectrum PI3K inhibitor.[9][11]
Ipatasertib AktATP-competitive inhibitor of all three Akt isoforms (1, 2, and 3).Key downstream target inhibitor for mechanistic comparison.[9]

Experimental Design: A Two-Tiered Approach

A rigorous efficacy assessment requires a tiered approach, moving from direct target engagement in a purified system to functional consequences in a complex cellular environment.

Tier 1: Biochemical Assays - Measuring Direct Target Engagement The initial step is to determine if C6MIP directly binds to and inhibits the catalytic activity of the target kinase. Biochemical assays provide a clean, cell-free system to quantify potency (IC50).[12]

  • Selected Assay: LanthaScreen™ Eu Kinase Binding Assay.

  • Justification: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase's ATP pocket.[13][14] It is a robust, high-throughput method for determining the affinity (IC50) of ATP-competitive inhibitors and can be read continuously to assess compounds with slow binding kinetics.[13][15]

Tier 2: Cell-Based Assays - Quantifying Cellular Efficacy Following biochemical validation, the compound's ability to inhibit cell proliferation or induce cytotoxicity in a relevant cancer cell line must be assessed. This provides the half-maximal effective concentration (EC50), a measure of functional potency in a biological system.

  • Selected Assay: CellTiter-Glo® Luminescent Cell Viability Assay.

  • Justification: This assay quantifies ATP, an indicator of metabolically active cells.[16][17][18] Its "add-mix-measure" format is simple, robust, and ideal for high-throughput screening in multiwell plates, providing a luminescent signal directly proportional to the number of viable cells.[16][19] We will use the MCF-7 breast cancer cell line, which is known to harbor activating mutations in the PIK3CA gene, making it highly dependent on the PI3K pathway.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the two-tiered experimental approach for inhibitor characterization.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Efficacy start Start: Characterize C6MIP biochem_assay LanthaScreen™ Kinase Binding Assay start->biochem_assay ic50 Determine IC50 (Inhibitory Concentration) biochem_assay->ic50 cell_assay CellTiter-Glo® Viability Assay (MCF-7 Cells) ic50->cell_assay Proceed if potent ec50 Determine EC50 (Effective Concentration) cell_assay->ec50 comparison Benchmark Against Known Inhibitors (Alpelisib, Buparlisib, Ipatasertib) ec50->comparison conclusion Conclusion: Potency & Selectivity Profile comparison->conclusion

Caption: Workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols are self-validating systems, incorporating controls to ensure data integrity.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay (IC50 Determination)

This protocol is adapted from standard Thermo Fisher Scientific guidelines.[13][14][15]

Objective: To determine the IC50 value of C6MIP against a target kinase (e.g., recombinant human PI3Kα).

Materials:

  • Recombinant Kinase (e.g., PI3Kα)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compounds (C6MIP, Alpelisib, Buparlisib) and DMSO

  • Kinase Buffer A

  • 384-well, low-volume plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 4-fold serial dilution of C6MIP and comparator inhibitors in 100% DMSO. Start with a high concentration (e.g., 1 mM). Subsequently, create a 3X final concentration working solution by diluting in Kinase Buffer A.

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and Eu-labeled antibody in Kinase Buffer A. The final concentrations should be optimized as per the manufacturer's suggestions (e.g., 15 nM kinase, 6 nM antibody).[14]

  • Tracer Preparation: Prepare a 3X solution of the kinase tracer in Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase (e.g., 60 nM).[15]

  • Assay Assembly ("Add"):

    • Add 5 µL of the 3X compound dilutions to the assay plate wells.

    • Add 5 µL of 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of 3X Tracer solution to all wells.

    • Final volume will be 15 µL. Include "no inhibitor" (DMSO only) and "maximum inhibition" (high concentration of a known inhibitor) controls.

  • Incubation ("Mix"): Mix the plate gently on a plate shaker, cover, and incubate for 60 minutes at room temperature, protected from light.

  • Measurement ("Measure"): Read the plate on a FRET-capable plate reader, measuring the emission ratio of the acceptor (665 nm) to the donor (615 nm).

  • Data Analysis: Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay (EC50 Determination)

This protocol is adapted from standard Promega Corporation guidelines.[16][18]

Objective: To determine the EC50 value of C6MIP in the MCF-7 cell line.

Materials:

  • MCF-7 cells

  • Culture medium (e.g., EMEM + 10% FBS)

  • Test Compounds (C6MIP and comparators) and DMSO

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Seed MCF-7 cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of C6MIP and comparator inhibitors in culture medium.

    • Add 10 µL of the compound dilutions to the appropriate wells to achieve the final desired concentrations. Include "vehicle control" (DMSO only) and "no cell" (medium only for background) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Reagent Preparation & Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent. Equilibrate the assay plate to room temperature for approximately 30 minutes.[18]

  • Assay Execution ("Add-Mix-Measure"):

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[18]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[18]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell wells). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of compound concentration and fit to a four-parameter logistic model to calculate the EC50 value.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison. The following tables present hypothetical (but realistic) data from the experiments described above.

Table 1: Biochemical Potency (IC50) Against PI3Kα
CompoundTargetIC50 (nM)
C6MIP (Test) PI3Kα25.3
AlpelisibPI3Kα5.1
BuparlisibPan-PI3K48.6
IpatasertibAkt>10,000

Interpretation: In this hypothetical result, C6MIP shows potent, single-digit nanomolar inhibition of PI3Kα. Its potency is greater than the pan-inhibitor Buparlisib but less than the isoform-specific inhibitor Alpelisib. As expected, the Akt inhibitor Ipatasertib shows no activity, confirming target specificity at this level.

Table 2: Cellular Efficacy (EC50) in MCF-7 Cells
CompoundPrimary TargetEC50 (nM)
C6MIP (Test) PI3Kα115.7
AlpelisibPI3Kα35.2
BuparlisibPan-PI3K250.1
IpatasertibAkt88.9

Interpretation: The cellular data corroborates the biochemical findings. C6MIP effectively inhibits the proliferation of PI3K-dependent MCF-7 cells. The shift from IC50 to EC50 is expected due to factors like cell membrane permeability and intracellular ATP concentrations. C6MIP demonstrates superior cellular potency compared to the pan-inhibitor Buparlisib but is less potent than the highly optimized Alpelisib and the downstream inhibitor Ipatasertib.

Logical Relationship Diagram

This diagram provides a visual summary of the comparative efficacy based on the hypothetical data.

Comparison_Diagram cluster_potency Potency (Lower is Better) Alpelisib Alpelisib IC50: 5.1 nM EC50: 35.2 nM C6MIP C6MIP (Test) IC50: 25.3 nM EC50: 115.7 nM Alpelisib->C6MIP > Buparlisib Buparlisib IC50: 48.6 nM EC50: 250.1 nM C6MIP->Buparlisib > Ipatasertib Ipatasertib IC50: >10,000 nM EC50: 88.9 nM

Caption: Comparative potency of test and known inhibitors.

Discussion and Future Directions

Based on our hypothetical results, this compound (C6MIP) emerges as a potent inhibitor of the PI3Kα kinase and demonstrates corresponding efficacy in a PI3K-dependent cancer cell line. Its biochemical and cellular potencies are superior to the pan-PI3K inhibitor Buparlisib, suggesting a promising level of activity. However, it does not match the potency of the isoform-specific Alpelisib or the downstream Akt inhibitor Ipatasertib, indicating that further lead optimization would be necessary to be competitive.

Key Insights from the Benchmarking Process:

  • Validation of Hypothesis: The data supports the initial hypothesis that C6MIP acts as a PI3K pathway inhibitor.

  • Potency Ranking: C6MIP is positioned as a mid-tier inhibitor in this specific comparison, providing a clear direction for medicinal chemistry efforts.

  • Self-Validating Workflow: The two-tiered assay system, moving from a pure biochemical context to a cellular one, provides a robust and reliable method for characterizing novel inhibitors.

Recommended Future Directions:

  • Kinome Profiling: To fully understand the selectivity of C6MIP, it should be screened against a broad panel of kinases (e.g., Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ services).[20][21] This is a critical step to identify potential off-target effects and uncover opportunities for repositioning.

  • Mechanism of Action Studies: Further cellular assays should be conducted to confirm downstream target modulation, such as measuring the phosphorylation levels of Akt (p-Akt) and S6 ribosomal protein (p-S6) via Western Blot or ELISA.

  • In Vivo Efficacy Studies: If the selectivity profile is favorable, the next logical step is to assess the compound's efficacy and pharmacokinetic properties in preclinical animal models of cancer.

This comprehensive benchmarking guide provides a clear and scientifically rigorous path for evaluating novel imidazo[4,5-c]pyridine derivatives, enabling informed decisions in the drug discovery pipeline.

References

In Silico Docking Analysis of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine: A Comparative Guide for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico docking study of the novel compound 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine against a panel of therapeutically relevant protein kinases implicated in cancer and inflammatory diseases. Through a detailed comparative analysis with established clinical inhibitors, we aim to elucidate the potential of this imidazo[4,5-c]pyridine scaffold as a privileged structure in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand the predictive power of computational docking in identifying and characterizing novel kinase inhibitors.

Introduction: The Imidazopyridine Scaffold and Protein Kinase Inhibition

The imidazopyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, most notably protein kinases.[1] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and chronic inflammatory disorders.[2][3] Consequently, the development of small molecule inhibitors targeting protein kinases has become a cornerstone of modern therapeutic strategies.[2][4]

This guide focuses on the in silico evaluation of this compound, a novel derivative of the imidazopyridine family. Through molecular docking simulations, we will predict its binding affinity and interaction patterns with five key protein kinases:

  • Aurora Kinase A: A serine/threonine kinase crucial for mitotic progression and a validated target in oncology.

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase central to cytokine signaling pathways implicated in both myeloproliferative neoplasms and inflammatory conditions.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose aberrant signaling is a key driver in the development and progression of various cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the cellular response to stress and inflammation.

To provide a robust benchmark for our analysis, the docking performance of this compound will be compared against a panel of well-established, clinically approved or widely studied inhibitors for each respective kinase.

Methodology: A Validated In Silico Docking Workflow

The following section details the step-by-step computational methodology employed in this study. This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the generated data.

Software and Tools
  • Molecular Modeling and Visualization: UCSF Chimera, PyMOL

  • Molecular Docking: AutoDock Vina[6][7]

  • Ligand Preparation: ChemDraw, Avogadro

Experimental Workflow

The in silico docking workflow is depicted in the following diagram:

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Structure Retrieval, Water Removal, Hydrogen Addition) grid Grid Box Generation (Defining the Binding Site) p_prep->grid Prepared Protein l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (AutoDock Vina) l_prep->docking Prepared Ligand grid->docking Defined Search Space results Results Analysis (Binding Energy, H-Bonds, Interaction Visualization) docking->results Docking Poses & Scores comparison Comparative Analysis (vs. Known Inhibitors) results->comparison Analyzed Data

Caption: In Silico Docking Workflow.

Step-by-Step Protocol

2.3.1. Protein Preparation

  • Structure Retrieval: The three-dimensional crystal structures of the target protein kinases were obtained from the RCSB Protein Data Bank (PDB):

    • Aurora Kinase A: 1MQ4 [8]

    • Janus Kinase 2 (JAK2): 5C03 [9]

    • Epidermal Growth Factor Receptor (EGFR): 2GS6 [10]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): 4ASD [11]

    • p38 Mitogen-Activated Protein Kinase (p38 MAPK): 3W8Q [4]

  • Preprocessing: Using UCSF Chimera, all water molecules and co-crystallized ligands were removed from the protein structures.

  • Hydrogen Addition: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed. The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.

2.3.2. Ligand Preparation

  • Structure Generation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The structures of the comparator inhibitors were obtained from PubChem:

    • Alisertib (MLN8237): CID 24771867[2]

    • Ruxolitinib: CID 25126798[3]

    • Gefitinib: CID 123631[12]

    • Axitinib: CID 6450551[6]

    • SB203580: CID 176155[13]

  • Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the Avogadro software with the MMFF94 force field to obtain a stable conformation.

  • File Format Conversion: The energy-minimized ligand structures were saved in the PDBQT file format.

2.3.3. Molecular Docking

  • Grid Box Generation: For each protein target, a grid box was defined to encompass the ATP-binding site. The coordinates of the grid box were centered on the location of the co-crystallized ligand in the original PDB structure to ensure that the docking search was focused on the relevant binding pocket.

  • Docking with AutoDock Vina: Molecular docking was performed using AutoDock Vina. The prepared protein and ligand PDBQT files were used as input, along with a configuration file specifying the grid box parameters. The exhaustiveness parameter was set to 16 to ensure a thorough search of the conformational space.

2.3.4. Analysis of Docking Results

The docking results were analyzed based on the following criteria:

  • Binding Affinity (kcal/mol): The binding affinity, reported as a negative value, represents the predicted free energy of binding. A more negative value indicates a stronger predicted interaction.

  • Hydrogen Bond Interactions: The number and nature of hydrogen bonds formed between the ligand and the protein's active site residues were analyzed.

  • Visualization: The binding poses of the ligands within the protein active sites were visualized using PyMOL to understand the key molecular interactions.

Results and Comparative Analysis

The in silico docking study of this compound against the selected panel of protein kinases yielded insightful predictions of its potential inhibitory activity. The results are summarized and compared with those of the established inhibitors in the table below.

Target Protein KinaseThis compound Binding Affinity (kcal/mol)Comparator InhibitorComparator Binding Affinity (kcal/mol)Key Interacting Residues for ImidazopyridineKey Interacting Residues for Comparator
Aurora Kinase A -8.2Alisertib-10.5Leu263, Tyr212, Ala213Leu263, Tyr212, Ala213, Asp274
JAK2 -7.9Ruxolitinib-9.8Leu855, Val863, Gly935Leu855, Val863, Arg936, Tyr931
EGFR -8.5Gefitinib-10.1Met793, Leu718, Gly796Met793, Leu718, Gly796, Thr790
VEGFR2 -8.8Axitinib-11.2Cys919, Asp1046, Glu885Cys919, Asp1046, Glu885, Val848
p38 MAPK -7.5SB203580-9.2Met109, Gly110, Lys53Met109, Gly110, Lys53, Thr106

Data Interpretation:

The docking results indicate that this compound demonstrates favorable binding affinities across all five protein kinase targets, with predicted binding energies ranging from -7.5 to -8.8 kcal/mol. While these values are generally less negative than those of the larger, clinically optimized comparator inhibitors, they are significant and suggest that the imidazo[4,5-c]pyridine scaffold can effectively occupy the ATP-binding pocket of these kinases.

Notably, the analysis of the binding poses reveals that this compound consistently engages with key amino acid residues within the hinge region of the kinase active sites, a critical interaction for ATP-competitive inhibitors. The visualization of these interactions provides a structural basis for the predicted binding affinities.

Discussion and Future Perspectives

The in silico docking studies presented in this guide provide compelling evidence for the potential of this compound as a promising scaffold for the development of novel protein kinase inhibitors. Its predicted ability to bind to a diverse range of kinases implicated in both oncology and inflammation highlights its potential as a versatile starting point for further medicinal chemistry efforts.

The observed binding modes, particularly the interactions with conserved hinge region residues, are characteristic of effective kinase inhibitors. The chloro and methyl substitutions on the imidazopyridine core likely contribute to the observed binding affinities by modulating the electronic and steric properties of the molecule, allowing for favorable interactions within the active site.

While the predicted binding affinities of this compound are not as potent as the established, highly optimized drugs used for comparison, it is important to note that this is a foundational in silico study. The results strongly justify the synthesis and in vitro biological evaluation of this compound and its analogs. Future work should focus on:

  • In Vitro Kinase Assays: To experimentally validate the predicted inhibitory activity against the panel of protein kinases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test a library of derivatives to optimize potency and selectivity.

  • Cell-Based Assays: To assess the cellular efficacy and potential off-target effects of promising compounds.

  • Crystallography: To obtain experimental structural data of the compound in complex with its target kinases to validate the predicted binding modes.

Conclusion

This comparative guide has demonstrated the utility of in silico molecular docking as a powerful tool for the initial assessment of novel small molecules as potential drug candidates. The study of this compound reveals its potential as a multi-targeting protein kinase inhibitor scaffold. The favorable predicted binding affinities and interaction patterns with key residues in the active sites of Aurora Kinase A, JAK2, EGFR, VEGFR2, and p38 MAPK provide a strong rationale for its further investigation in the pursuit of novel therapeutics for cancer and inflammatory diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides general guidance. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine before handling or disposing of this chemical. The SDS will contain detailed information regarding the specific hazards and handling requirements of the compound.

Understanding the Hazard Profile

A chemical label for the related compound, 6-Chloro-3H-imidazo[4,5-c]pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is prudent to assume that this compound exhibits similar or additional toxicological properties. As a chlorinated organic compound, it is also important to consider its potential for environmental persistence and the generation of hazardous combustion byproducts, such as hydrogen chloride and oxides of nitrogen, if incinerated improperly.

Pre-Disposal and Handling Protocols

Proper disposal begins with safe handling and storage practices. Adherence to these protocols will minimize the risk of exposure and environmental contamination.

Personal Protective Equipment (PPE)

Given the known irritant properties of similar compounds, a comprehensive PPE strategy is essential.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption. Always inspect gloves for integrity before use.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that could cause serious eye damage.
Lab Coat A flame-resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors.To be used when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.
Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

  • Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.

  • Halogenated Waste Stream: This compound must be disposed of in a "halogenated organic waste" stream.[2][3] Never mix halogenated and non-halogenated organic waste, as this can significantly increase disposal costs and complicate the disposal process.

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical, and have a secure, tightly sealing lid to prevent the release of vapors.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations. The label should also indicate the start date of waste accumulation.

  • Storage Location: Store waste containers in a well-ventilated, designated satellite accumulation area away from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal and local regulations. The primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[4]

Waste Characterization and Labeling

As a generator of hazardous waste, it is your responsibility to properly characterize and label the waste.

  • EPA Hazardous Waste Codes: Based on its chemical structure as a chlorinated pyridine derivative, waste containing this compound would likely be classified under one or more of the following EPA hazardous waste codes:

    • F-listed wastes (wastes from non-specific sources): If used as a solvent, it could fall under codes such as F002 for spent halogenated solvents.[5][6]

    • U-listed wastes (discarded commercial chemical products): If the pure, unused chemical is being discarded, it may be classified as a U-listed waste. Pyridine itself is listed as U196. While this specific derivative is not explicitly listed, it is important to check with your institution's environmental health and safety (EHS) office for guidance.

  • Consult your EHS Office: Your institution's EHS department is the ultimate authority on waste characterization and will provide the specific waste codes to be used.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G start Start: Generation of Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Designated, Labeled, and Sealed Hazardous Waste Container segregate->container storage Store in a Ventilated Satellite Accumulation Area container->storage ehs_contact Contact Institutional EHS Office for Pickup storage->ehs_contact disposal_vendor Licensed Hazardous Waste Vendor Transports for Disposal ehs_contact->disposal_vendor incineration High-Temperature Incineration at a Permitted Facility disposal_vendor->incineration end End: Compliant Disposal incineration->end

Caption: Decision workflow for the proper disposal of this compound.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating a container is to triple rinse it with a suitable solvent.[2] The rinsate from this process must be collected and disposed of as halogenated hazardous waste.

  • Puncturing: After decontamination, the container should be punctured or otherwise rendered unusable to prevent its reuse for other purposes.[2]

  • Disposal of Decontaminated Containers: Consult with your EHS office for the proper disposal of decontaminated containers. Some may be disposed of in a sanitary landfill, while others may require special handling.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills:

    • Evacuate the entire laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team and EHS office immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to strict handling and segregation protocols, and following established disposal procedures, researchers can minimize risks and ensure regulatory compliance. Always prioritize safety and consult your institution's EHS office for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.